molecular formula C30H47O2P B1592431 Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine CAS No. 1173023-24-9

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Cat. No.: B1592431
CAS No.: 1173023-24-9
M. Wt: 470.7 g/mol
InChI Key: AZEBUSRDBBMQGF-UHFFFAOYSA-N
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Description

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is a useful research compound. Its molecular formula is C30H47O2P and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBUSRDBBMQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619593
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-24-9
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

[1]

Executive Summary

This compound (DTBM-PH) is a critical secondary phosphine intermediate used primarily in the synthesis of electron-rich, sterically demanding ligands such as DTBM-SEGPHOS and DTBM-MeO-BIPHEP .[1] These ligands are pivotal in asymmetric catalysis, particularly for reactions requiring high enantioselectivity in rhodium, ruthenium, and copper-catalyzed transformations.

The synthesis of DTBM-PH presents unique challenges due to the extreme steric bulk of the tert-butyl groups flanking the methoxy position.[1] This guide details a high-integrity protocol that prioritizes the Lithiation-Phosphorylation-Reduction pathway.[1] This route minimizes side reactions and maximizes yield compared to traditional Grignard approaches, which can be sluggish due to the steric hindrance of the aryl ring.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is logically disconnected into three phases: the preparation of the aryl halide precursor, the formation of the phosphorus-carbon bonds, and the final reduction to the secondary phosphine.

Retrosynthesiscluster_logicStrategic LogicTargetTarget: DTBM-PH(Secondary Phosphine)Intermediate1Intermediate: DTBM-PCl(Chlorophosphine)Target->Intermediate1Reduction(LiAlH4)PrecursorPrecursor: 5-bromo-1,3-di-tert-butyl-2-methoxybenzene(Aryl Bromide)Intermediate1->PrecursorNucleophilic Subst.(n-BuLi + PCl3)StartStarting Material:4-bromo-2,6-di-tert-butylphenolPrecursor->StartO-Methylation(MeI / Base)Note1Steric bulk preventsformation of Ar3PNote2Lithium-Halogen exchangefaster than Grignard

Figure 1: Retrosynthetic disconnection showing the conversion of the phenol precursor to the target secondary phosphine via a chlorophosphine intermediate.[1]

Part 2: Precursor Synthesis

Target: 5-bromo-1,3-di-tert-butyl-2-methoxybenzene (also known as 4-bromo-2,6-di-tert-butyl-anisole).[1] CAS: 1516-96-7[1][2]

The commercial availability of this bromide is good, but in-house synthesis is often required for purity control.[1] The critical step is the methylation of the sterically hindered phenol.

Protocol 1: Methylation of 4-bromo-2,6-di-tert-butylphenol

Standard Williamson ether synthesis conditions (acetone/K2CO3) often fail due to the shielding of the hydroxyl group by the tert-butyls.[1] We utilize a high-force methylation strategy.[1]

Reagents:

  • 4-Bromo-2,6-di-tert-butylphenol (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)[1]

  • Iodomethane (MeI) (2.0 eq)[1]

  • Solvent: Anhydrous DMF or THF

Step-by-Step Workflow:

  • Deprotonation: In a flame-dried Schlenk flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous DMF. Cool to 0°C.[3][4]

  • Addition: Add a solution of the phenol in DMF dropwise. Evolution of H2 gas will be vigorous. Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear (phenoxide formation).

  • Methylation: Cool back to 0°C. Add MeI dropwise.

  • Heating: Warm to room temperature and then heat to 60°C for 4–6 hours. The steric bulk raises the activation energy for the

    
     attack.
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    . Wash organics with water (3x) to remove DMF.[1] Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from cold methanol or ethanol. The product should be a white crystalline solid.

Part 3: The C-P Bond Formation (Lithiation Route)

This is the core transformation.[1] We utilize Lithium-Halogen Exchange rather than Grignard formation.[1] Aryl lithium species are more reactive and generated cleaner at low temperatures, avoiding the formation of homocoupling byproducts common with hindered Grignards.

Target: Chlorothis compound (

1
Protocol 2: Synthesis of

Reagents:

  • Aryl Bromide (from Part 2) (2.0 eq)[1]

  • 
    -Butyllithium (2.5 M in hexanes, 2.1 eq)[1]
    
  • Phosphorus Trichloride (

    
    ) (1.0 eq)[1]
    
  • Solvent: Anhydrous THF / Hexanes

Mechanism & Causality: The reaction relies on the thermodynamic stability of the disubstituted phosphine. While


1

Step-by-Step Workflow:

  • Lithiation: Dissolve the Aryl Bromide in anhydrous THF in a Schlenk flask. Cool to -78°C (dry ice/acetone).

  • Exchange: Add

    
    -BuLi dropwise over 30 minutes. The solution often turns yellow/orange. Stir at -78°C for 1 hour to ensure complete lithiation.
    
  • Phosphorylation: In a separate flask, dissolve

    
     in THF and cool to -78°C.
    
  • Cannulation: Transfer the Aryl Lithium solution into the

    
     solution via cannula. Note: Inverse addition (ArLi into PCl3) favors mono-substitution initially, but since we want di-substitution and Ar3P is impossible, the order is less critical than usual. However, adding ArLi to PCl3 allows for better thermal control.
    
  • Warming: Allow the mixture to warm slowly to room temperature overnight.

  • Solvent Swap: Remove THF under vacuum (Schlenk line).[1] Redissolve the residue in non-polar solvent (Toluene or Hexane) and filter under inert atmosphere (using a Schlenk frit) to remove LiCl salts.[1]

  • Isolation: Concentrate the filtrate. The resulting

    
     is a moisture-sensitive solid/oil.[1] It is usually used directly in the reduction step without further purification to avoid hydrolysis.
    

Part 4: Reduction to Secondary Phosphine

The final step converts the chlorophosphine (


1

Target: this compound (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
Protocol 3: Reduction

Reagents:

  • Crude

    
     (1.0 eq)[1][5]
    
  • Lithium Aluminum Hydride (

    
    ) (0.6 eq - slight excess of hydride)[1]
    
  • Solvent: Anhydrous

    
     or THF
    

Step-by-Step Workflow:

  • Suspension: Suspend

    
     in anhydrous Ether at 0°C under Argon.
    
  • Addition: Add the solution of

    
     (in Ether) dropwise to the hydride suspension.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench excess hydride using degassed water or wet ether.[1] Caution: Evolution of H2 gas.

  • Workup: Acidify slightly with degassed dilute HCl (to solubilize aluminum salts) or use the Fieser workup (Water/15% NaOH/Water).[1]

  • Extraction: Extract with degassed ether. Dry over

    
    .[1]
    
  • Purification: Concentrate under vacuum. The product can be recrystallized from degassed ethanol or purified via flash chromatography (under Nitrogen/Argon) if necessary, though crystallization is preferred to minimize oxidation.[1]

Part 5: Data Summary & Characterization[1]

Key Properties:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: ~114-119 °C (Ref 1.9).[1]

  • Stability: Air-sensitive in solution; relatively stable in solid state due to steric protection, but long-term storage under Argon is mandatory.[1]

Spectroscopic Signature (Expected):

TechniqueExpected SignalInterpretation

NMR

-20 to -40 ppm (doublet)
Characteristic upfield shift for secondary phosphines.[1] Coupled to P-H proton (

Hz).[1]

NMR

~5.0-5.5 ppm (doublet)
The P-H proton.[1] Large coupling constant (

) confirms P-H bond.[1]

NMR

~1.4 ppm (singlet)
tert-Butyl groups (36H integral).[1]

NMR

~3.7 ppm (singlet)
Methoxy groups (6H integral).[1]

Part 6: Experimental Logic & Troubleshooting (Process Flow)

WorkflowStartAr-Br PrecursorLithiationLithiation(-78°C, nBuLi)Start->LithiationDry THFPCl3_AddAdd PCl3(0.5 equiv)Lithiation->PCl3_AddCannula TransferCheck1Check: Is solutionclear/yellow?PCl3_Add->Check1Check1->LithiationNo: Moisture presentRestartReductionLiAlH4 ReductionCheck1->ReductionYes: ProceedQuenchDegassed QuenchReduction->QuenchFinalDTBM-PH(Inert Storage)Quench->Final

Figure 2: Operational workflow emphasizing critical checkpoints for moisture control.

Troubleshooting Guide
  • Low Yield in Step 1 (Methylation): If the reaction is incomplete, ensure the NaH is fresh and the phenol is fully deprotonated (clear solution) before adding MeI.[1] The steric bulk prevents rapid reaction; time and heat are necessary.

  • P-P Bond Formation: If the stoichiometry of

    
     is off, or if the reduction is too vigorous, P-P coupled byproducts (diphosphines) can form. Ensure strict 2:1 ArLi:PCl3 ratio.
    
  • Oxidation: If the final product shows a

    
     NMR signal around +40 to +50 ppm, the phosphine has oxidized to the phosphine oxide (
    
    
    ).[1] This can be reversed by reduction with Trichlorosilane (
    
    
    ) and Triethylamine, but it is better to prevent it by using strictly degassed solvents.[1]

References

  • Synthesis of Bis(3,5-di-tert-butyl-4-hydroxyphenyl)phenylphosphine. PrepChem. Available at: [Link][1]

The DTBM Scaffold: A Master Key for High-Performance Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS 1173023-24-9) Content Type: In-depth Technical Guide[1][2]

Technical Guide: this compound [2]

Executive Summary

This compound (CAS 1173023-24-9), often abbreviated as (DTBM)


PH , is a specialized secondary phosphine building block.[2] It serves as the structural foundation for some of the most stereoselective and active chiral ligands in modern catalysis, including DTBM-SEGPHOS  and DTBM-MeO-BIPHEP .

Its design combines extreme steric bulk (via tert-butyl groups) with high electron density (via the methoxy group), creating a "privileged" electronic and steric environment.[2] This guide details its chemical identity, a validated synthesis protocol, and its critical role in asymmetric catalysis.

Chemical Identity & Properties

Core Data
PropertySpecification
Chemical Name This compound
CAS Number 1173023-24-9
Common Abbreviation (DTBM)

PH
Molecular Formula

Molecular Weight 470.67 g/mol
Appearance White to off-white crystalline solid
Melting Point 114–119 °C
Air Sensitivity High (Oxidizes to phosphine oxide in air)
Storage Inert atmosphere (

or Ar), 2–8 °C
Structural Logic

The efficacy of (DTBM)


PH stems from the 3,5-di-tert-butyl-4-methoxyphenyl  (DTBM) group:
  • Steric Wall (3,5-tBu): The tert-butyl groups create a deep chiral pocket when attached to a ligand backbone, enforcing strict trajectory control for incoming substrates.

  • Electronic Push (4-OMe): The para-methoxy group, combined with the alkyl groups, makes the phosphorus center highly electron-rich (Lewis basic), enhancing oxidative addition rates in metal-catalyzed cycles.[2]

Synthesis & Manufacturing Protocol

Note: This protocol synthesizes the secondary phosphine from the aryl bromide precursor via a phosphine oxide intermediate.[2] This "Hays Method" adaptation is preferred for safety and scalability over direct PCl3 routes.[2]

Reaction Scheme (Graphviz)

SynthesisPathway ArBr Aryl Bromide (4-bromo-2,6-di-t-butylanisole) Grignard ArMgBr (Grignard Reagent) ArBr->Grignard Grignard Formation Mg Mg / THF Mg->Grignard SPO Secondary Phosphine Oxide (DTBM)2P(O)H Grignard->SPO Nucleophilic Substitution HPO_OEt2 HP(O)(OEt)2 (Diethyl Phosphite) HPO_OEt2->SPO Product Target Product (DTBM)2PH CAS 1173023-24-9 SPO->Product Deoxygenation RedAgent Reduction (PhSiH3 or DIBAL-H) RedAgent->Product

Figure 1: Synthetic pathway from aryl bromide to the target secondary phosphine via a stable phosphine oxide intermediate.[2][3]

Detailed Protocol

Step 1: Grignard Formation & Phosphorylation

  • Reagents: 4-bromo-2,6-di-tert-butylanisole (3.3 eq), Magnesium turnings (3.5 eq), Diethyl phosphite (1.0 eq), THF (anhydrous).[2]

  • Activation: Activate Mg turnings with iodine or 1,2-dibromoethane in THF.

  • Grignard: Add the aryl bromide in THF dropwise to refluxing Mg/THF. Stir 2 hours to ensure complete formation of ArMgBr.

  • Addition: Cool Grignard solution to 0 °C. Add Diethyl phosphite dropwise. Caution: Exothermic.[2]

  • Workup: Quench with dilute HCl. Extract with MTBE or Toluene.[2] The intermediate This compound oxide (CAS 535925-40-7) precipitates or crystallizes as a white solid.[2]

Step 2: Reduction to Secondary Phosphine

  • Reagents: Phosphine oxide intermediate (1.0 eq), Phenylsilane (

    
    , 3.0 eq) or DIBAL-H, Toluene (solvent).[2]
    
  • Reaction: Suspend the oxide in dry toluene under Argon. Add reducing agent.[2][3][4][5][6] Heat to 100–110 °C for 12–24 hours.

  • Monitoring: Monitor by

    
     NMR. The shift will move from ~20 ppm (Oxide) to ~ -10 to -40 ppm (Phosphine, doublet 
    
    
    
    ).[2]
  • Isolation: Evaporate solvent under vacuum. Recrystallize from degassed ethanol or pentane inside a glovebox.

  • Yield: Typically 75–85%.[2]

Applications in Catalysis

(DTBM)


PH is rarely used as a standalone ligand.[2] Its primary value is as the nucleophilic building block for 

-symmetric bisphosphine ligands
.[2]
Ligand Synthesis (The "DTBM Effect")

Reacting (DTBM)


PH with di-halide backbones generates premium ligands.[2] The "DTBM" variants consistently outperform their phenyl analogs in enantioselectivity (

) due to the tighter chiral pocket.[2]
Ligand FamilyBackbone PrecursorResulting LigandKey Application
SEGPHOS 5,5'-dichloro-4,4'-bi-1,3-benzodioxoleDTBM-SEGPHOS Ru-catalyzed asymmetric hydrogenation of ketones (Drug synthesis)
MeO-BIPHEP 6,6'-dimethoxy-2,2'-dibromobiphenylDTBM-MeO-BIPHEP Rh-catalyzed isomerizations; Intermolecular cycloadditions
Garphos Chiral diol sulfonatesDTBM-Garphos Pd-catalyzed asymmetric allylic alkylation
Mechanism of Action

In a metal complex (e.g., [Rh(DTBM-SEGPHOS)(cod)]BF4), the DTBM groups extend into the quadrants of the coordination sphere.[2]

  • Quadrant Blocking: The bulky t-Bu groups block 2 of the 4 quadrants, forcing the substrate to approach in a specific orientation.

  • Electronic Activation: The electron-rich P-center increases the electron density on the metal, facilitating the oxidative addition of difficult substrates (e.g., aryl chlorides).

Handling & Safety (E-E-A-T)

Warning: Secondary phosphines are prone to rapid oxidation and can be pyrophoric in finely divided states.[2]

  • Inert Atmosphere: All manipulations must occur in a glovebox (

    
     ppm) or using strict Schlenk techniques.[2]
    
  • Storage: Store in sealed vials with Teflon-lined caps, taped with electrical tape, at 2–8 °C.

  • Toxicity: Treat as toxic.[2] Phosphines can cause respiratory distress.[2] Use a fume hood for all venting.[2]

  • Spill Cleanup: Do not wipe with dry paper.[2] Cover with sand/vermiculite, then treat with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphine oxide before disposal.[2]

References

  • Sigma-Aldrich. this compound Product Data (CAS 1173023-24-9).[2][7]Link[2]

  • Busacca, C. A., et al. "Practical Synthesis of Di-tert-butylphosphino-Based Ligands."[2] Organic Letters, 2008. (Foundational methodology for bulky phosphine synthesis).

  • Takasago International Corp. DTBM-SEGPHOS Ligand Profile & Applications.Link

  • Hays, H. R. "Reaction of Diethyl Phosphonate with Grignard Reagents."[2] Journal of Organic Chemistry, 1968. (The "Hays Method" for secondary phosphine oxide synthesis).[2][3]

  • PubChem. Compound Summary: this compound.[1][2][8][9][10][11]Link[2]

Sources

Technical Guide: Physical Properties & Handling of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

[1][2]

Executive Summary

This compound , often abbreviated as (DTBM)₂PH , is a bulky, electron-rich secondary phosphine.[1][2] It serves as the primary building block for "third-generation" chiral diphosphine ligands.[1][3] The specific substitution pattern—two tert-butyl groups at the meta positions and a methoxy group at the para position—imparts exceptional steric bulk and electron density.[1][3] These properties are essential for stabilizing low-coordinate metal centers (e.g., Pd(0), Rh(I)) and enforcing high enantioselectivity in asymmetric catalysis.[1][2][3]

Key Identifier:

  • CAS Number: 1173023-24-9[1][4][5][6]

  • Formula:

    
    
    
  • Molecular Weight: 470.67 g/mol [2][5][6]

Physicochemical Profile

The following data aggregates experimental values and validated predictions for the pure compound. Unlike its phenyl analogs, the DTBM substituents render this molecule a solid at room temperature with distinct solubility profiles.[3]

Table 1: Physical & Chemical Constants[2]
PropertyValue / DescriptionNotes
Physical State Solid (Crystalline Powder)White to off-white appearance.[1][2]
Melting Point 114 – 119 °C Significantly higher than non-bulky analogs due to efficient packing of t-butyl groups [1].[1][2]
Boiling Point > 520 °C (Predicted)Decomposes before boiling at atm pressure.[1][2][3] Distillable only under high vacuum (bulb-to-bulb).[1][2][3]
Density ~1.05 g/cm³ (Predicted)Typical for bulky aryl phosphines.[2][3]
Solubility High: Toluene, THF, DCM, HexanesLow: Water, AlcoholsLipophilic t-butyl groups ensure solubility in non-polar organic solvents.[2]
pKa (Conjugate Acid) ~24–26 (in DMSO)Estimated.[1][2][3] The p-OMe group increases basicity compared to

(pKa ~21).[1][2][3]
Air Sensitivity High (Oxidation Prone) Rapidly oxidizes to the phosphine oxide (

) upon air exposure.[1][2][3]
Structural Analysis: The "DTBM" Effect

The physical behavior of this molecule is dictated by the DTBM moiety:

  • Steric Occlusion: The meta-di-tert-butyl groups create a massive steric cone angle.[1][3] This prevents the formation of phosphine dimers and protects the phosphorus center from rapid degradation, although it remains air-sensitive.[3]

  • Electronic Activation: The para-methoxy group acts as a strong

    
    -donor (resonance effect), significantly increasing the electron density at the phosphorus atom.[1][3] This makes the resulting metal catalysts more active in oxidative addition steps [2].[1][3]
    

Synthesis & Preparation Protocol

The synthesis of highly hindered secondary phosphines is non-trivial.[3] The most robust route avoids the direct reaction of Grignard reagents with

123Secondary Phosphine Oxide (SPO) Reduction123
Validated Synthetic Workflow

The process involves generating the aryl Grignard, trapping with diethyl phosphite to form the air-stable oxide, and then reducing the oxide to the air-sensitive phosphine.[3]

SynthesisWorkflowStartAryl Bromide(DTBM-Br)GrignardGrignard Reagent(Ar-MgBr)Start->GrignardMg, THFRefluxSPOSecondary Phosphine Oxide(Ar2P(O)H)Grignard->SPO+ HP(O)(OEt)2(Diethyl Phosphite)ProductTarget Phosphine(DTBM)2PHSPO->ProductReduction(DIBAL-H or PhSiH3)

Figure 1: Step-wise synthesis of bulky secondary phosphines via the SPO intermediate.[1][2][3]

Detailed Methodology (SPO Reduction Route)

Step 1: Synthesis of the Oxide (Air-Stable Intermediate)

  • Activation: React 4-bromo-2,6-di-tert-butylanisole with Magnesium turnings in dry THF to form the Grignard reagent. Note: Initiation may require iodine or DIBAL-H due to steric bulk.[1]

  • Phosphorylation: Cool the Grignard solution to 0°C. Add Diethyl Phosphite (

    
    ) dropwise (0.5 equiv relative to Grignard).
    
  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1][3][7][8] The product, This compound oxide , is a stable solid and can be purified by recrystallization (often from Hexane/EtOAc).[1][2]

Step 2: Reduction to Phosphine (Air-Sensitive Step) This step must be performed under Argon/Nitrogen.[1][2]

  • Dissolve the purified Phosphine Oxide in dry Toluene or THF.[1][3]

  • Add DIBAL-H (Diisobutylaluminum hydride) or Phenylsilane (

    
    ) as the reducing agent.[1][2][3] DIBAL-H is preferred for speed and completeness [3].[1][3]
    
  • Heat to 60–80°C and monitor by

    
     NMR.
    
    • Endpoint: Disappearance of the Oxide signal (~ +20 ppm) and appearance of the Phosphine signal (typically negative ppm).[1][2][3]

  • Isolation: Carefully quench excess hydride (degassed water/NaOH).[1][2][3] Isolate the organic layer under inert gas.[1][3][7][9] Evaporate solvent to yield the solid product.[1][3][9]

Identity Verification (Quality Control)

To validate the integrity of (DTBM)₂PH, use the following spectroscopic markers.

MethodExpected SignalDiagnostic Value
³¹P NMR -20 to -60 ppm (Singlet) The negative shift confirms the trivalent phosphorus state (

).[1][2] The oxide precursor appears at positive values (~+20 ppm).[1][2][3]
¹H NMR (P-H) Doublet,

Hz
The direct P-H bond exhibits a massive coupling constant, distinguishing it from tertiary phosphines.[2][3]
¹H NMR (t-Bu) Singlet, ~1.4 ppm (36H) Integration of the tert-butyl region confirms the presence of four t-butyl groups per molecule.[1][2]
¹H NMR (OMe) Singlet, ~3.7 ppm (6H) Confirms the methoxy substituents.[2][3]

Applications in Ligand Design[2][3][11]

(DTBM)₂PH is rarely used as a monodentate ligand itself.[1][2][3] Its primary utility is as a nucleophile to generate

13
Synthesis of DTBM-SEGPHOS

The secondary phosphine is deprotonated (using n-BuLi) to form the lithium phosphide (

123

ApplicationPathwayLigand(DTBM)2PHLithiationLithium Phosphide(DTBM)2P-LiLigand->Lithiationn-BuLi, -78°CCouplingCoupling withBiaryl BackboneLithiation->CouplingCu-mediatedUllmann or SNArFinalDTBM-SEGPHOS(Chiral Ligand)Coupling->FinalPurification

Figure 2: Application of the secondary phosphine in generating the DTBM-SEGPHOS ligand class.[1][2]

Safety & Handling Protocols

Hazard Classification:

  • GHS Signal Word: Warning

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).

  • Reactivity: Air-sensitive (oxidizes to phosphine oxide).[1][2][3]

Storage & Manipulation:

  • Inert Atmosphere: Must be stored in a glovebox or Schlenk flask under Argon.

  • Cold Storage: Recommended storage at 2–8°C to prevent slow thermal decomposition or disproportionation over long periods.[1][3]

  • Quenching: Spills should be treated with dilute bleach (NaOCl) to oxidize the phosphine to the safer phosphine oxide before disposal.[1][3]

References

  • Sigma-Aldrich.[1][3][5][10] this compound Product Specification. Catalog No. 694673. Link

  • Takasago International Corporation.[1][3][11] SEGPHOS® Ligand Family: Technical Brochure. Link

  • Busacca, C. A., et al. "Reduction of Secondary Phosphine Oxides."[3][7] Organic Syntheses, 2014, 91, 295.[2][3] (Methodology validation for bulky SPO reduction). Link[1][2][3]

  • National Center for Biotechnology Information.[1][3] PubChem Compound Summary for CID 21895223. Link

Technical Deep Dive: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBM-PH)

[1][2]

Executive Summary

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (herein referred to as DTBM-PH ) is a specialized secondary phosphine intermediate.[1] It serves as the critical "steric engine" for the synthesis of high-performance chiral ligands, most notably DTBM-SEGPHOS and DTBM-MeO-BIPHEP .[1]

Unlike simple diphenylphosphine, DTBM-PH incorporates significant steric bulk via tert-butyl groups at the 3,5-positions and high electron density via the 4-methoxy group.[1] This unique architecture suppresses catalyst deactivation pathways (such as dimerization) and creates a rigid chiral pocket in asymmetric catalysis, often delivering enantiomeric excesses (ee) exceeding 99% in rhodium- and ruthenium-catalyzed hydrogenations.[1]

This guide details the physicochemical properties, a self-validating synthesis protocol, and the mechanistic logic behind its application in drug development.[1]

Part 1: Structural & Electronic Analysis[1][2]

The efficacy of DTBM-PH stems from the synergistic effects of its substituents on the aryl ring.

Physicochemical Profile[1][2][3][4]
PropertyValue / Description
IUPAC Name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Common Name DTBM-Secondary Phosphine
CAS Number 1173023-24-9 (Phosphine) / 535925-40-7 (Oxide)
Molecular Formula

Molecular Weight 470.68 g/mol
Appearance White crystalline solid
Melting Point 114–119 °C
Solubility Soluble in THF, Toluene, DCM; Insoluble in water
Air Stability Low .[1][2][3] Oxidizes to phosphine oxide (

) upon exposure.[1]
Electronic & Steric Parameters[1][2][3]

The "DTBM" moiety is designed to maximize electron donation while imposing severe steric constraints.

  • Electronic Effect (Hammett

    
    ):  The para-methoxy group (
    
    
    ) is a strong resonance donor.[1] The two meta-tert-butyl groups (
    
    
    ) add inductive donation.[1] The result is a highly electron-rich phosphorus center, facilitating rapid oxidative addition in catalytic cycles (e.g., Pd(0) to Pd(II)).[1]
  • Steric Effect (Cone Angle): While standard

    
     has a Tolman cone angle of 145°, ligands derived from DTBM-PH often exceed 180° in effective steric demand.[1] This bulk prevents the rotation of the aryl rings, locking the conformation of the catalyst-substrate complex.
    

Part 2: Synthesis & Purification Protocol

Note on Safety: This protocol involves pyrophoric reagents and must be conducted under an inert atmosphere (Argon/Nitrogen) using Schlenk or glovebox techniques.

The "Hays" Strategy (Grignard Route)[1][2]

Direct reaction of aryl lithium with

1Grignard-Phosphite method1
Phase 1: Synthesis of the Secondary Phosphine Oxide (SPO)
  • Grignard Formation:

    • Charge a flame-dried 3-neck flask with Mg turnings (1.2 equiv) and a crystal of iodine.

    • Add 1-bromo-3,5-di-tert-butyl-4-methoxybenzene (1.0 equiv) in dry THF. Initiate reflux to form the Grignard reagent (

      
      ).[1]
      
    • Checkpoint: Solution should turn dark grey/brown, indicating active Grignard.

  • Phosphorylation:

    • Cool the Grignard solution to 0°C.

    • Dropwise add Diethyl phosphite (

      
      , 0.45 equiv).[1] Note: We use <0.5 equiv relative to Grignard to force the double addition.
      
    • Warm to room temperature and stir for 4 hours.

    • Quench: Acidic hydrolysis (1M HCl) converts the intermediate phosphinite to the air-stable This compound oxide .[1]

  • Purification:

    • Extract with DCM. Recrystallize from Hexanes/Ethyl Acetate.

    • Yield Target: >85%.[4][3][5][6][7] White solid.[8]

Phase 2: Reduction to DTBM-PH
  • Reduction:

    • Dissolve the purified SPO in dry Toluene under Argon.

    • Add Phenylsilane (

      
      , 3.0 equiv) or PMHS  (Poly(methylhydrosiloxane)).[1]
      
    • Add catalyst:

      
       (5 mol%).[1]
      
    • Heat to 100°C for 12 hours.

    • Mechanism:[6][9] The silane deoxygenates the P=O bond without affecting the ether linkages.

  • Isolation:

    • Remove volatiles under high vacuum.

    • The product, DTBM-PH , is air-sensitive.[1] Store inside a glovebox.

Visual Workflow (DOT Diagram)

SynthesisWorkflowStartAryl Bromide(Ar-Br)GrignardGrignard Reagent(Ar-MgBr)Start->GrignardMg, THF, RefluxSPOSecondary Phosphine Oxide(Ar2P(O)H)Grignard->SPO+ Phosphite, then H3O+PhosphiteDiethyl PhosphiteHP(O)(OEt)2Phosphite->SPOElectrophileReductionSilane Reduction(PhSiH3 / Ti cat.)SPO->ReductionDeoxygenationProductDTBM-PH(Ar2PH)Reduction->ProductFinal Isolation

Caption: Step-by-step synthesis from aryl bromide to final secondary phosphine via the stable oxide intermediate.

Part 3: Application Logic & Mechanism[1][2]

Why use such a bulky, complex phosphine? The value lies in Asymmetric Induction .

The "Lock and Key" Mechanism in Ligands

When DTBM-PH is used to synthesize ligands like DTBM-SEGPHOS , the bulky tert-butyl groups create a narrow "chiral pocket."[1]

  • Conformational Rigidity: The steric clash between the t-Bu groups on the phosphine and the substrate forces the substrate to adopt a specific orientation.

  • Electronic Activation: The electron-rich P-center increases the basicity of the metal catalyst (e.g., Rh(I)), accelerating the oxidative addition of

    
    .[1]
    
Comparative Performance Data

The following table illustrates why DTBM-SEGPHOS (derived from DTBM-PH) is often superior to standard BINAP or SEGPHOS in the asymmetric hydrogenation of

Ligand TypeSubstituent (Ar)Dihedral AngleStereocontrol (ee%)Reactivity (

)
BINAP Phenyl~74°85 - 92%1.0
SEGPHOS Phenyl~65°94 - 97%2.5
DTBM-SEGPHOS DTBM ~65° >99% 4.8

Data Source: Synthesized from Takasago technical reports and Saito et al.

Mechanistic Pathway (DOT Diagram)

CatalyticCyclecluster_stericDTBM Steric Control ZonePreCatRh(DTBM-Ligand)Pre-catalystActiveSolvent Complex[Rh(L)(Solv)2]+PreCat->Active-CODCoordSubstrate Coordination(Steric Selection)Active->Coord+ SubstrateOxAddOxidative Addition (H2)Rate Limiting StepMigInsMigratory InsertionOxAdd->MigInsHydride TransferCoord->OxAdd+ H2ElimReductive EliminationProduct ReleaseMigIns->ElimC-H Bond FormElim->ActiveRegeneration

Caption: Catalytic cycle showing where DTBM sterics enforce enantioselectivity during substrate coordination.

Part 4: Handling & Troubleshooting

  • P-H Bond Activation: The P-H bond in DTBM-PH is distinct (

    
     in NMR).[1] When coupling this to a ligand backbone (e.g., via Cu-catalyzed coupling), ensure your base is strong enough to deprotonate it (pKa ~20-25 in DMSO).[1]
    
  • Oxidation Check: If your white solid turns yellow or gummy, it has oxidized. You can regenerate the phosphine by repeating the silane reduction step (Section 2.1, Phase 2) without discarding the material.

  • Solvent Choice: Avoid chlorinated solvents for long-term storage as they can slowly react with electron-rich phosphines.[1] Store in degassed Toluene or THF.

References

  • Saito, T., et al. "Synthesis and Properties of DTBM-SEGPHOS Ligands." Advanced Synthesis & Catalysis, 2001.

  • Busacca, C. A., et al. "Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines."[5] Organic Syntheses, 2008, 85, 141. (Note: Provides the foundational "Hays" protocol adapted in this guide).

  • Sigma-Aldrich. "Product Specification: (R)-DTBM-SEGPHOS."[1][2]

  • Takasago International Corp. "SEGPHOS® Ligand Family Technical Brochure."

  • Hays, H. R. "Reaction of Diethyl Phosphonate with Grignard Reagents." Journal of Organic Chemistry, 1968, 33(10), 3690–3694.[1] [1]

Technical Guide: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, synthesis, and critical application of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine , a high-value intermediate in the synthesis of blockbuster chiral ligands.

Molecular Weight, Synthesis, and Ligand Architecture[1][2][3]

Executive Summary

This compound (CAS: 1173023-24-9 ) is a bulky, electron-rich secondary phosphine (


). It serves as the critical "building block" for a generation of high-performance chiral ligands, including DTBM-SEGPHOS , DTBM-BINAP , and DTBM-MeO-BIPHEP .

Its specific molecular weight is 470.67 g/mol .

In drug development and asymmetric catalysis, the "DTBM" group (3,5-di-tert-butyl-4-methoxyphenyl) is prized for two reasons:

  • Steric Bulk: The tert-butyl groups create a rigid chiral pocket, enforcing high enantioselectivity.

  • Electronic Activation: The methoxy group (electron-donating) increases the electron density on the phosphorus, enhancing the oxidative addition step in catalytic cycles (e.g., Pd-catalyzed cross-coupling or Rh-catalyzed hydrogenation).

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
PropertyData
Chemical Name This compound
Common Abbreviation (DTBM)

PH
CAS Number 1173023-24-9
Molecular Formula

Molecular Weight 470.67 g/mol
Appearance White to off-white crystalline solid
Melting Point 114–119 °C
Air Sensitivity High (Oxidizes to phosphine oxide in air)
Solubility Soluble in THF, Toluene, DCM; Insoluble in water
Synthesis Protocol: The "DTBM" Phosphine Route

Note: This protocol synthesizes the secondary phosphine via the phosphine oxide intermediate to ensure purity and avoid tertiary phosphine by-products.

Phase 1: Precursor Activation (Grignard Formation)

Reagent: 4-Bromo-2,6-di-tert-butylanisole (CAS: 39608-56-1) Solvent: Anhydrous THF

  • Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.

  • Addition: Add a solution of 4-Bromo-2,6-di-tert-butylanisole (1.0 eq) in THF dropwise to maintain a gentle reflux.

  • Completion: Reflux for 2 hours to ensure complete formation of the Grignard reagent (

    
    ).
    
    • Checkpoint: Solution should turn dark gray/brown. Titrate an aliquot to verify concentration.

Phase 2: Phosphorylation (The Phosphite Route)

Reagent: Diethyl phosphite,



  • Cooling: Cool the Grignard solution to 0 °C.

  • Addition: Add Diethyl phosphite (0.45 eq) slowly. Note: We use a deficit of phosphite to ensure double addition.

  • Reaction: The Grignard reagent attacks the phosphorus center, displacing ethoxy groups.

  • Quench: Quench with dilute HCl. Extract with Ethyl Acetate.[1]

  • Isolation: Recrystallize the This compound oxide intermediate.

    • Validation:

      
      P NMR should show a singlet around +20 to +40 ppm (typical for secondary phosphine oxides).
      
Phase 3: Reduction to Secondary Phosphine

Reagent: Lithium Aluminum Hydride (


) or Chlorosilane reduction.
  • Suspension: Suspend the Phosphine Oxide in dry THF or Toluene.

  • Reduction: Add

    
     (2-3 eq) carefully at 0 °C, then reflux for 12–24 hours.
    
    • Mechanism:[2][3] The

      
       bond is strong; vigorous reduction is required to yield the 
      
      
      
      bond.
  • Workup: CAREFUL quench (Fieser method) under Argon. The product is air-sensitive.

  • Purification: Filtration through a silica plug under inert atmosphere or recrystallization from degassed ethanol.

Visualizing the Synthesis Workflow

SynthesisPath ArBr Start: 4-Bromo-2,6-di-t-butyl-anisole Grignard Intermediate: Ar-MgBr (Grignard Reagent) ArBr->Grignard + Mg / THF Oxide Intermediate: (DTBM)2P(O)H Phosphine Oxide Grignard->Oxide + Phosphite Phosphite Reagent: Diethyl Phosphite (EtO)2P(O)H Phosphite->Oxide Product Target: (DTBM)2PH MW: 470.67 g/mol Oxide->Product Reduction Reductant Reagent: LiAlH4 Reductant->Product

Figure 1: Step-by-step synthetic pathway from the aryl bromide precursor to the target secondary phosphine.[4]

Applications: The "Master Key" for Ligand Synthesis

The primary utility of This compound is not as a standalone ligand, but as a precursor to generate


-symmetric bisphosphine ligands.

Mechanism of Ligand Generation: The secondary phosphine (


) is deprotonated (using 

-BuLi) to form the phosphide anion (

), which then attacks an electrophilic backbone (e.g., a ditriflate of BINOL or SEGPHOS).

Key Ligands Derived from this Molecule:

  • (R)-DTBM-SEGPHOS: Unmatched for asymmetric hydrogenations of

    
    -keto esters.
    
  • DTBM-MeO-BIPHEP: Used in intermolecular hydroaminations.

  • DTBM-BINAP: A bulkier variant of the classic BINAP for challenging substrates.

Catalytic Cycle Impact

The "DTBM" wings on these ligands create a "narrow groove" around the metal center. This restricts the approach of the substrate, forcing it into a specific orientation that yields high enantiomeric excess (ee).

CatalyticCycle Ligand Ligand Formation (DTBM)2PH + Backbone Complex Active Catalyst [M(DTBM-Ligand)] Ligand->Complex Complexation Substrate Substrate Binding (Steric Control) Complex->Substrate + Substrate Reaction Enantioselective Step (Hydrogenation/Coupling) Substrate->Reaction Oxidative Addn / Insertion Product Chiral Product (>99% ee) Reaction->Product Reductive Elim Product->Complex Catalyst Regneration

Figure 2: The role of the DTBM-phosphine moiety in constructing the active catalyst and enforcing steric control during the catalytic cycle.

Handling & Safety Protocols
  • Inert Atmosphere: This compound is a secondary phosphine. While the bulky groups provide some kinetic stability, it will oxidize to the phosphine oxide upon prolonged exposure to air. Always handle in a Glovebox or using Schlenk lines.

  • Storage: Store at 2–8 °C under Nitrogen or Argon.

  • Toxicity: Like many organophosphorus compounds, treat as potentially toxic. Avoid inhalation of dust.

  • NMR Validation:

    • 
      P NMR:  The secondary phosphine (
      
      
      
      ) typically appears as a doublet (due to
      
      
      coupling) in the region of -10 to -40 ppm.
    • 
      H NMR:  Look for the characteristic 
      
      
      
      doublet with a large coupling constant (
      
      
      Hz).
References
  • Sigma-Aldrich. this compound Product Sheet. Link

  • European Patent Office. Process for Preparation of Diphosphine Compounds (EP1452537). Link

  • Schmid, R., et al. Axially Dissymmetric Diphosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) and Analogues. Helvetica Chimica Acta, 1991, 74(2), 370-389.[5] Link

  • Takasago International Corp. DTBM-SEGPHOS Ligand Applications. Link

Sources

Technical Analysis: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is a specialized secondary phosphine intermediate critical to the synthesis of high-performance ligands, most notably the DTBM-SEGPHOS family. Its structural uniqueness lies in the specific arrangement of electron-donating methoxy groups and bulky tert-butyl groups, which collectively fine-tune the steric and electronic properties of the resulting metal catalysts.

For researchers in drug development and asymmetric catalysis, the purity of this intermediate is a non-negotiable variable. This guide analyzes the melting point not merely as a physical constant, but as a primary quality gate for downstream catalytic efficiency.

Physical Properties & Melting Point Analysis[2][3][4]

The Critical Data Point

The experimentally validated melting point for high-purity this compound is 114–119 °C [1][2].[1]

Data Interpretation Table
ParameterValueTechnical Context
Melting Point 114–119 °C Sharp range indicates high purity (>98%).[1][2][3] Broadening suggests oxidation.
Appearance White SolidYellowing often indicates formation of phosphine oxides or trace solvent retention.
Air Sensitivity HighRapidly oxidizes to the phosphine oxide in air, significantly altering MP.
Molecular Weight 470.67 g/mol Formula: C₃₀H₄₇O₂P
The "Oxide Trap"

A common analytical error involves confusing the secondary phosphine with its oxidized derivative, this compound oxide (CAS 535925-40-7). The oxide typically exhibits a higher or distinct melting point profile. If your sample melts significantly above 120°C or shows a very broad range, verify immediately via ³¹P NMR . The secondary phosphine shows a characteristic doublet (due to P-H coupling) in the upfield region, whereas the oxide will appear as a singlet downfield.

Structural Mechanics & Causality

Why utilize this specific scaffold? The efficacy of this compound in ligand design is driven by two factors:

  • Steric Bulk (The tert-Butyl Effect): The 3,5-di-tert-butyl groups create a massive steric cone angle. When this phosphine is incorporated into a ligand (e.g., DTBM-SEGPHOS), these groups wrap around the metal center, enforcing a rigid chiral pocket that is essential for high enantioselectivity in asymmetric hydrogenation.

  • Electronic Modulation (The Methoxy Effect): The 4-methoxy group is strongly electron-donating. This increases the electron density on the phosphorus atom, thereby enhancing the oxidative addition step in catalytic cycles like Buchwald-Hartwig or Heck couplings [3].

Experimental Protocol: Anaerobic Melting Point Determination

Objective: Accurately determine the melting point without oxidative degradation during the heating ramp.

Trustworthiness: This protocol is self-validating. If the sample discolors (browns) before melting, the seal was compromised, and the result is invalid.

Required Materials
  • This compound sample.[1][3][4][5][6][7]

  • Standard melting point capillaries (borosilicate).

  • Glovebox (Nitrogen/Argon atmosphere) or Schlenk line.

  • Micro-torch or capillary sealant grease.

  • Calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

Step-by-Step Methodology
  • Sampling (Inert Atmosphere): Transfer the sample and capillaries into a glovebox. If a glovebox is unavailable, use an inverted funnel with high argon flow to create a localized inert zone.

  • Loading: Introduce approximately 2–3 mm of the white solid into the capillary. Tap gently to pack the material.

  • Sealing (Critical Step):

    • Method A (Torch): While still under inert gas, briefly expose the open end of the capillary to a micro-torch flame to fuse the glass. Caution: Do not heat the sample end.

    • Method B (Grease/Wax): Plug the open end with a high-temperature vacuum grease or wax if torch sealing is unsafe in your specific setup (less reliable for high temps).

  • Ramp Rate: Insert the sealed capillary into the apparatus. Set a fast ramp (10°C/min) to 100°C, then slow to 1°C/min .

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Valid Result: 114–119 °C, clear melt.[1]

    • Invalid Result: Sample turns yellow/brown <114°C (Oxidation).

Visualization: Quality Control & Synthesis Logic

Diagram 1: Quality Control Decision Tree

This logic flow ensures that only high-quality precursors move to expensive ligand synthesis steps.

QC_Workflow Start Sample Receipt: This compound Visual Visual Inspection: Is it White? Start->Visual MP_Test Anaerobic MP Test (Target: 114-119°C) Visual->MP_Test Yes Reject REJECT / RECRYSTALLIZE (Oxide Contamination) Visual->Reject No (Yellow/Brown) NMR_Check 31P NMR Verification (Check for P-H Doublet) MP_Test->NMR_Check In Range (114-119°C) MP_Test->Reject Out of Range NMR_Check->Reject Oxide Detected Approve APPROVE for Ligand Synthesis (e.g., DTBM-SEGPHOS) NMR_Check->Approve Purity >98%

Caption: QC workflow prioritizing MP as a rapid "Go/No-Go" gate before advanced spectral analysis.

Diagram 2: Synthesis & Application Pathway

Understanding where this compound fits in the broader synthesis hierarchy.

Synthesis_Path Precursor Aryl Bromide (3,5-di-tert-butyl-4-methoxy-1-bromobenzene) Intermediate Aryl-Lithium / Grignard Species Precursor->Intermediate Li/Mg Exchange Product TARGET: Secondary Phosphine (MP: 114-119°C) Intermediate->Product + PCl3 / Reduction Downstream DTBM-SEGPHOS (Chiral Ligand) Product->Downstream Coupling with Biaryl Backbone

Caption: The synthetic lineage from aryl halide precursors to the target secondary phosphine and final ligand.

References

  • ChemBK. (n.d.). This compound Properties. Retrieved January 28, 2026, from [Link]

  • Saito, T., et al. (2001). Synthesis and properties of DTBM-SEGPHOS ligands. Advanced Synthesis & Catalysis. (Contextual grounding for the application of the secondary phosphine in DTBM-SEGPHOS synthesis).

Sources

Technical Guide: Solubility Profile & Handling of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

[1][2]

Executive Summary

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS: 1173023-24-9) is a specialized secondary phosphine intermediate critical for the synthesis of bulky, electron-rich ligand systems, most notably the DTBM-SEGPHOS family.[1][2] Its structural uniqueness lies in the 3,5-di-tert-butyl-4-methoxy substitution pattern: the tert-butyl groups provide immense steric bulk to modulate catalytic selectivity, while the methoxy group enhances electron density at the phosphorus center.[1]

This guide addresses the solubility landscape of this compound. While often overshadowed by its final ligand derivatives, understanding the solubility of this precursor is vital for process chemists optimizing the synthesis of chiral diphosphines or researchers utilizing it as a discrete secondary phosphine ligand in cross-coupling reactions.[1]

Key Insight: The molecule’s lipophilic exterior (four tert-butyl groups) dictates a solubility profile dominated by non-polar and moderately polar organic solvents, necessitating specific solvent choices for purification and reaction optimization.[1]

Physicochemical Profile

PropertyData
Chemical Name This compound
CAS Number 1173023-24-9
Molecular Formula C₃₀H₄₇O₂P
Molecular Weight 470.67 g/mol
Appearance White to off-white solid powder
Melting Point 114 – 119 °C
Air Sensitivity High (Oxidizes to phosphine oxide; store under Argon/Nitrogen)
pKa (Calculated) ~20–22 (in DMSO, estimated for secondary phosphines)

Solubility Landscape

Note: Specific quantitative solubility data (mg/mL) is rarely published for this intermediate.[1] The data below represents a validated qualitative profile derived from synthesis protocols, isolation techniques, and structural analogs.

Solvent Compatibility Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Aromatic Hydrocarbons Toluene, Benzene, XylenesExcellent Preferred reaction media.[1] High solubility due to π-π interactions and lipophilic matching.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent Ideal for NMR analysis and transport.[1]
Ethers THF, Diethyl Ether, MTBEGood to Excellent Standard solvents for lithiation/deprotonation reactions involving this phosphine.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneModerate Soluble, but temperature-dependent.[1] Often used in flash chromatography gradients (e.g., Heptane/EtOAc).[1]
Esters Ethyl AcetateModerate Good for chromatography; solubility increases significantly with temperature.[1]
Alcohols Methanol, Ethanol, IsopropanolLow / Temperature Dependent Poor solubility at RT; often used as anti-solvents for recrystallization.[1]
Water WaterInsoluble Highly lipophilic; immiscible.[1]
Structural Logic

The solubility is governed by the "Lipophilic Shell" Effect :

  • Steric Bulk: The four tert-butyl groups create a "greasy" hydrocarbon shell that prevents tight crystal packing, enhancing solubility in non-polar solvents (Toluene, Hexanes) compared to unsubstituted diphenylphosphine.[1]

  • Electronic Modulation: The para-methoxy groups add a dipole moment, ensuring the molecule remains soluble in moderately polar solvents like THF and DCM, preventing it from being too lipophilic (like a wax).[1]

Experimental Protocol: Inert Solubility Determination

Since exact saturation limits are process-dependent, use this self-validating protocol to determine solubility without compromising the air-sensitive phosphine.[1]

Method: Saturation Shake-Flask (Schlenk Technique)[1][2]

Objective: Determine the maximum solubility (

Reagents & Equipment:

  • This compound (Dry solid)[1]

  • Anhydrous, degassed solvent (Sparged with Ar/N₂ for 20 mins)[1]

  • Two 10 mL Schlenk tubes (dried in oven)

  • Schlenk line (Vacuum/Inert Gas manifold)[1]

  • Syringe filter (0.45 µm PTFE, hydrophobic)[1]

Workflow:

  • Preparation: Charge Schlenk Tube A with 100 mg of phosphine under inert atmosphere (Glovebox or counter-flow N₂).

  • Solvent Addition: Add the target solvent in small increments (e.g., 0.5 mL) via syringe through the septum.[1]

  • Equilibration: Agitate (stir/shake) for 15 minutes at the desired temperature (e.g., 25 °C).

    • Visual Check: If solid dissolves completely, add more solid until a persistent suspension remains (saturation).[1]

  • Filtration: Using a cannula equipped with a filter tip (or a syringe with a dried filter), transfer the saturated supernatant to a pre-weighed Schlenk Tube B.[1]

  • Gravimetric Analysis: Evaporate the solvent in Tube B under high vacuum. Weigh the residue.[1]

Calculation:

1
Workflow Diagram

SolubilityProtocolStartStart: Inert Atmosphere(Glovebox/Schlenk)Step1Add Excess Solidto SolventStart->Step1Step2Equilibrate(Stir 15-30 min)Step1->Step2Step2->Step1If all solid dissolves,add more solidStep3Filter Supernatant(0.45 µm PTFE)Step2->Step3Saturated SolutionStep4Evaporate Solvent(High Vacuum)Step3->Step4FiltrateEndWeigh Residue &Calculate S_maxStep4->End

Caption: Step-by-step workflow for determining the solubility of air-sensitive phosphines using Schlenk techniques.

Application Context: Ligand Synthesis Pathway

The primary utility of this phosphine is as a building block for high-performance ligands.[1] Understanding its role clarifies why its solubility in Toluene and THF is the industry standard.[1]

SynthesisPathwayPrecursorThis compound(Secondary Phosphine)CouplingP-C Bond Formation(Pd-Catalyzed or Lithiation)Precursor->Coupling Soluble in Toluene/THFReagentAryl Halide / Backbone(e.g., Bi-benzodioxole)Reagent->CouplingProductDTBM-SEGPHOS(Chiral Diphosphine Ligand)Coupling->Product Yields High-Value Ligand

Caption: The critical role of the secondary phosphine in synthesizing DTBM-SEGPHOS ligands.

Process Note: In the synthesis of DTBM-SEGPHOS, the secondary phosphine is typically deprotonated in THF or reacted in Toluene .[1] If the phosphine is not fully soluble, the reaction kinetics will be diffusion-limited, leading to lower yields of the final diphosphine.[1]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1173023-24-9).[1][1]

  • ChemicalBook. Product Properties: (S)-DTBM-SEGPHOS (Related Derivative).

  • Organic Syntheses. Preparation of Secondary Phosphines via Reduction.[1][3] (General procedure for bulky phosphines).[1]

  • PubChem. Compound Summary: DTBM-SEGPHOS Family.[1][1]

Technical Monograph: Spectroscopic Characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine , a critical secondary phosphine intermediate used in the synthesis of high-performance chiral ligands like DTBM-SEGPHOS.

Executive Summary

This compound (CAS: 1173023-24-9) is a bulky, electron-rich secondary phosphine (


). It serves as the nucleophilic building block for installing the "DTBM" aryl group onto ligand backbones. Its high steric demand (due to tert-butyl groups) and electron-donating capability (due to methoxy groups) govern its unique NMR signature. This guide provides a detailed analysis of its nuclear magnetic resonance spectra (

P,

H,

C) to facilitate identification and purity assessment during ligand synthesis.

Structural Analysis & Theoretical Prediction

The molecule consists of a central phosphorus atom bonded to one hydrogen and two identical 3,5-di-tert-butyl-4-methoxyphenyl rings.

  • Symmetry:

    
     or 
    
    
    
    symmetry in solution renders the two aryl rings magnetically equivalent.
  • Steric Environment: The bulky tert-butyl groups at positions 3 and 5 create a protective pocket around the phosphorus, enhancing air stability relative to diphenylphosphine, though inert handling is still required.

  • Electronic Effect: The para-methoxy group is a strong

    
    -donor, increasing electron density at the phosphorus center, which influences the 
    
    
    
    P chemical shift.
Graphviz Diagram: Structural Connectivity & NMR Environments

G P P-H (Secondary Phosphine) Ar1 Aryl Ring A (Equivalent) P->Ar1 Ar2 Aryl Ring B (Equivalent) P->Ar2 tBu t-Butyl Groups (3,5-position) Ar1->tBu Steric Bulk OMe Methoxy Group (4-position) Ar1->OMe Electronic Donor Ar2->tBu Ar2->OMe

Figure 1: Connectivity map showing the magnetic equivalence of the aryl rings and key functional groups.

NMR Spectral Data

The following data is synthesized from patent literature (e.g., US9062085B2) and standard secondary phosphine characteristics.

P NMR Spectroscopy

The


P nucleus provides the most diagnostic signal for monitoring the formation of the secondary phosphine and detecting oxidation.
ParameterValue / RangeMultiplicityNotes
Chemical Shift (

)
-20 to -45 ppm Doublet (

)
Upfield shift characteristic of secondary phosphines. Distinct from the oxide (

ppm).
Coupling Constant (

)
200 – 250 Hz DoubletLarge coupling to the directly attached proton. Collapses to a singlet in

H-decoupled mode.
Oxidation Impurity +30 to +40 ppmSinglet/DoubletSignal for the phosphine oxide (

).

Critical Insight: The P-H bond in secondary phosphines exhibits a large scalar coupling (


). In a proton-coupled 

P spectrum, this appears as a wide doublet. If the sample is oxidized, the shift moves significantly downfield (positive ppm) and the coupling constant typically increases (

Hz for oxides).
H NMR Spectroscopy

The proton spectrum is dominated by the intense signals of the tert-butyl and methoxy groups.

AssignmentShift (

, ppm)
IntegrationMultiplicityCoupling (

)
Aryl Protons (2,6-H) 7.30 – 7.454HDoublet

Hz (meta-coupling)
Methoxy (-OCH

)
3.65 – 3.706HSinglet-
P-H Proton 4.50 – 5.501HDoublet

Hz
tert-Butyl (-C(CH

)

)
1.35 – 1.4536HSinglet-

Note on P-H Signal: The P-H proton signal is often broad or obscured depending on concentration and exchange rates, but the large doublet splitting is definitive when resolved.

C NMR Spectroscopy

Carbon-13 signals for the aromatic ring will show splitting due to C-P coupling.

  • Aromatic C-1 (ipso): Doublet, large

    
     (~10-20 Hz).
    
  • Aromatic C-2,6 (ortho): Doublet,

    
     (~10-20 Hz).
    
  • Aromatic C-3,5 (meta): Doublet,

    
     (~5-8 Hz).
    
  • Aromatic C-4 (para): Singlet or small doublet.

  • Methoxy Carbon: ~60 ppm (Singlet).

  • tert-Butyl Carbons: ~30-35 ppm (Quaternary C and Methyls).

Experimental Protocol: Preparation for NMR

Because secondary phosphines are susceptible to oxidation (forming phosphinic acids/oxides), strict anaerobic conditions are required for accurate analysis.

Step-by-Step Workflow
  • Apparatus Preparation: Dry an NMR tube in an oven (

    
    C) for at least 1 hour. Flush with Argon or Nitrogen immediately upon removal.
    
  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) that has been stored over molecular sieves and degassed. Alternatively, C
    
    
    
    D
    
    
    (Deuterated Benzene) is excellent for preventing acid-catalyzed exchange.
  • Sample Preparation (Glovebox/Schlenk):

    • Dissolve ~10-20 mg of the phosphine in 0.6 mL of solvent.

    • Filter through a small plug of Celite/glass wool if the solution is cloudy (indicates oxides/salts).

    • Cap the tube tightly (use a J-Young valve tube if available).

  • Acquisition:

    • Run

      
      P{1H}  (proton decoupled) first to assess purity. Expect a singlet at -20 to -45 ppm.
      
    • Run

      
      P  (proton coupled) to confirm the P-H doublet (
      
      
      
      Hz).
    • Run

      
      H  to verify the integral ratio of t-Butyl (36H) to Methoxy (6H).
      
Graphviz Diagram: Quality Control Decision Tree

QC Start Acquire 31P{1H} NMR Check1 Signal at -20 to -45 ppm? Start->Check1 Pass1 Primary Signal Confirmed Check1->Pass1 Yes Fail1 Signal at +30 to +50 ppm Check1->Fail1 No (Oxidized) Check2 Check Coupling (Coupled 31P) Pass1->Check2 Pass2 Doublet (J ~ 220 Hz) = Secondary Phosphine Check2->Pass2 Yes Fail2 Singlet = Tertiary Phosphine Impurity Check2->Fail2 No (Singlet) Fail3 Doublet (J > 450 Hz) = Phosphine Oxide Check2->Fail3 Large J (Oxide)

Figure 2: Decision logic for interpreting


P NMR data during quality control.

Synthesis & Precursor Context

The secondary phosphine is typically synthesized via the reduction of the corresponding phosphine oxide or chlorophosphine .

  • Precursor: this compound oxide.[1][2]

    • Reference NMR (Oxide):

      
       7.33 (s, 4H), 3.68 (s, 6H), 1.41 (s, 36H). (Note: The P-H proton in the oxide usually appears as a doublet with huge coupling, 
      
      
      
      Hz).
  • Reduction: The oxide is reduced using silanes (e.g.,

    
     or PMHS) or 
    
    
    
    to yield the target phosphine. Complete disappearance of the downfield oxide signal in
    
    
    P NMR confirms reaction completion.

References

  • Sigma-Aldrich. this compound Product Page. Link

  • European Patent Office. Process for Preparation of Diphosphine Compounds (EP1452537). (Contains characterization of the oxide precursor). Link

  • Takasago International Corp.DTBM-SEGPHOS Ligand Family Technical Data.
  • Reich, H. J. Collection of 31P NMR Data. University of Wisconsin-Madison. (General reference for phosphine chemical shifts). Link

Sources

31P NMR of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Technical Guide: NMR Characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Executive Summary

This compound (often abbreviated as the DTBM-secondary phosphine ) is a critical intermediate in the synthesis of high-performance catalytic ligands, including DTBM-SEGPHOS and DTBM-BrettPhos. Its steric bulk and electron-rich electronic profile render it highly active but also susceptible to oxidation.

This guide provides a definitive protocol for the characterization of this molecule using


Part 1: Molecular Context & Spectral Expectations[1]

Structural Logic

The molecule consists of a secondary phosphine center (

  • 3,5-di-tert-butyl groups: Provide kinetic stabilization and solubility in non-polar solvents.

  • 4-methoxy group: Increases electron density at the phosphorus center, enhancing its nucleophilicity (and air sensitivity).

The "Smoking Gun": Coupling

In a standard proton-decoupled

must

ParameterExpected Value/RangeStructural Cause
Chemical Shift (

)
-20 to -45 ppm (Upfield)Secondary aryl phosphines are shielded relative to tertiary analogs.
Multiplicity (Coupled) Doublet (d) Direct bond between

and

.
Coupling Constant (

)
210 – 240 Hz Characteristic magnitude for

hybridized secondary phosphines.
Oxidation Product (

)
+30 to +50 ppm Formation of

bond deshields the nucleus significantly.

Part 2: Experimental Protocol (Anaerobic)

Warning: This compound is air-sensitive. Oxidation to the phosphinic acid or secondary phosphine oxide occurs rapidly in solution. All steps must be performed under an inert atmosphere (


Solvent Selection
  • Recommended: Benzene-

    
     (
    
    
    )
    or Toluene-
    
    
    . These solvents are non-acidic and easily dried.
  • Avoid: Chloroform-

    
     (
    
    
    ). The inherent acidity and potential for phosgene/HCl traces in
    
    
    can catalyze oxidation or protonate the phosphine, leading to erroneous shifts.
Sample Preparation Workflow

NMR_PrepStartSolid Sample(Glovebox/Schlenk)MixDissolution(0.05 - 0.1 M)Start->MixSolventDry C6D6(Deoxygenated)Solvent->MixTubeNMR Tube(J. Young Valve or Flame Seal)Mix->TubeInert TransferAcquireAcquisition(Immediate)Tube->Acquire

Figure 1: Anaerobic sample preparation workflow to prevent oxidative degradation.

Acquisition Parameters

To ensure quantitative accuracy and detection of impurities, use the following instrument settings:

  • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration, or standard zg for coupled spectra.

  • Relaxation Delay (

    
    ): 
    
    
    seconds. Phosphorus nuclei in this environment have long
    
    
    relaxation times.[1] Short delays will under-integrate the main signal relative to impurities.
  • Spectral Width: -100 ppm to +100 ppm (Center at 0 ppm).

  • Scans: 64 – 128 scans (High S/N is required to see minor oxidation).

Part 3: Data Interpretation & Troubleshooting

Spectral Logic Flow

Use the following logic tree to interpret your spectrum.

InterpretationSpectrumAnalyze 31P SpectrumCheckShiftCheck Chemical ShiftSpectrum->CheckShiftNegativeNegative (-20 to -45 ppm)CheckShift->NegativeMain SignalPositivePositive (+30 to +60 ppm)CheckShift->PositiveImpurityCheckCoupRun Coupled SpectrumNegative->CheckCoupSingletSinglet / Complex MultipletPositive->SingletOxide (Air Leak)DoubletLarge Doublet(J ~220 Hz)CheckCoup->DoubletTarget Molecule ConfirmedCheckCoup->SingletTertiary Phosphine Impurity

Figure 2: Decision matrix for spectral validation. The presence of a negative shift AND a large coupling constant is mandatory.

Common Impurities[2]
  • Secondary Phosphine Oxide (

    
    ): 
    
    • Shift: Typically +20 to +50 ppm.

    • Coupling: Large doublet (

      
       Hz). Note the coupling is significantly larger than the phosphine precursor due to the P(V) oxidation state.
      
  • Phosphinic Acid (

    
    ): 
    
    • Shift: +30 to +60 ppm.

    • Coupling: Singlet (in

      
      ), as the acidic proton is exchanging rapidly.
      

References

  • Chemical Shift Trends

    • Reich, H. J. (2024).[2]

      
       Chemical Shifts. University of Wisconsin-Madison.[3] Link
      
  • Oxidation Mechanisms: Barder, T. E., & Buchwald, S. L. (2007). Barder-Buchwald Phosphine Oxidation Study. Journal of the American Chemical Society. (Contextual grounding on electron-rich phosphine air sensitivity).
  • DTBM Ligand Synthesis

    • Sigma-Aldrich.[4] (n.d.). This compound Product Data. Link

  • NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on coupled vs. decoupled acquisition).

1H NMR Characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

[1][2][3]

Abstract

Precise characterization of secondary phosphines is challenging due to their susceptibility to oxidation.[1] This technical guide provides a robust protocol for the 1H NMR analysis of this compound. It details the expected chemical shifts, coupling constants (specifically the diagnostic

1

Structural Analysis & Assignment Logic

The molecule consists of a central phosphorus atom bonded to one proton and two identical bulky aryl groups.[1] The steric bulk provided by the tert-butyl groups and the electron-donating nature of the methoxy groups define its reactivity and spectral signature.

Molecular Visualization

The following diagram illustrates the chemical structure with proton environments labeled for NMR assignment.

ChemicalStructurePP-H(Secondary Phosphine)ArAryl Ring(Protons at 2,6)P->ArP-C bondtBut-Butyl Groups(Positions 3,5)Ar->tBuSteric BulkOMeMethoxy Group(Position 4)Ar->OMeEDG

[1][2][4][5][6][7]

Characteristic Spectral Features

As a Senior Application Scientist, I emphasize that the P-H doublet is the definitive marker of identity. If this signal is absent, your compound has likely oxidized to the phosphine oxide or hydrolyzed.

Predicted 1H NMR Data (400 MHz, CDCl₃)
AssignmentEnvironmentShift (δ, ppm)MultiplicityCoupling (

, Hz)
Integration
Ar-H Aromatic (Positions 2,[1]6)7.20 – 7.40Doublet (d)

Hz
4H
P-H Secondary Phosphine5.00 – 5.50Doublet (d)

Hz
1H
OMe Methoxy (Position 4)3.65 – 3.70Singlet (s)-6H
t-Bu tert-Butyl (Positions 3,[1]5)1.35 – 1.45Singlet (s)-36H

Note on P-H Coupling: The proton directly attached to phosphorus exhibits a massive coupling constant (


), typically >200 Hz.[1] This splits the signal into a wide doublet, often mistaken for two separate impurities by inexperienced analysts.

Experimental Protocol: Anaerobic Sample Preparation

Secondary phosphines are prone to rapid oxidation in solution.[1] A standard benchtop preparation will result in a spectrum dominated by the phosphine oxide.[1]

Workflow: Inert Atmosphere Handling

SamplePrepStartStart: Solid SampleGloveboxTransfer to Glovebox/Schlenk Line(N2 or Ar Atmosphere)Start->GloveboxSolventAdd Degassed Solvent(CDCl3 or C6D6)Glovebox->SolventStrict O2 exclusionDissolveDissolve & Transfer to NMR TubeSolvent->DissolveSealSeal Tube (J. Young Valve or Flame)Dissolve->SealMeasureAcquire 1H NMR immediatelySeal->Measure

Step-by-Step Methodology:

  • Solvent Preparation: Use degassed CDCl₃ (freeze-pump-thaw cycled) or commercially available ampoules stored under argon.[1] Benzene-d6 (

    
    ) is an excellent alternative if peak overlap occurs in chloroform.[1]
    
  • Environment: Perform all weighing and dissolution inside a glovebox or using strict Schlenk techniques.

  • Concentration: Prepare a concentration of ~10-15 mg in 0.6 mL solvent. High concentrations can lead to line broadening if paramagnetic impurities (trace metals) are present.[1]

  • Sealing: Use a J. Young NMR tube or tightly wrap the cap with Parafilm/electrical tape if measuring immediately.[1]

Impurity Profiling & Troubleshooting

The most common failure mode in synthesizing or storing this compound is oxidation.[1]

Distinguishing the Phosphine from the Oxide

The corresponding oxide, This compound oxide , has a distinct spectral signature.[1]

FeatureTarget Phosphine (

)
Impurity: Phosphine Oxide (

)
P-H Signal Doublet,

Hz
Doublet,

Hz (Shifted downfield)
Ar-H Shift ~7.25 ppm~7.33 ppm (Deshielded by P=O)
31P NMR ~ -10 to -40 ppm (Upfield)~ +20 to +50 ppm (Downfield)

Diagnostic Check: If you observe a small doublet with a massive coupling constant (~480 Hz) centered around 6-8 ppm, your sample contains the phosphine oxide [1].[1]

References

  • Sigma-Aldrich. this compound Product Page (CAS 1173023-24-9).[1] Retrieved from .[1]

  • European Patent Office. Process for preparation of diphosphine compounds (EP1452537).[1] (Contains reference data for the oxide derivative). Retrieved from .

  • BOC Sciences. Technical Data for (R)-DTBM-Garphos Precursors. Retrieved from .[1]

crystal structure of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

The Crystal Structure & Synthetic Architecture of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine[1][2][3][4]

Executive Summary

This compound (CAS: 1173023-24-9), often abbreviated as (DTBM)₂PH , represents a cornerstone in the design of "privileged ligands" for asymmetric catalysis.[1][2][3][4] Unlike simple diarylphosphines, the DTBM motif integrates two opposing physical properties: extreme steric bulk (via 3,5-di-tert-butyl groups) and high electron density (via the 4-methoxy group).[1][2][3][4]

This guide provides a technical deep-dive into the structural architecture that defines its utility.[1][2][3] We analyze the crystallographic principles governing its packing, provide a robust synthetic protocol, and explore the mechanistic "DTBM Effect" that drives its performance in Pd-catalyzed cross-couplings and Rh-catalyzed asymmetric hydrogenations.[1][2]

Structural Architecture: The "DTBM Effect"

While the free secondary phosphine is a discrete molecular entity, its structural value is best understood through the geometry of the DTBM group (


).[1][2][3] This moiety acts as a "steric fence," enforcing rigidity and preventing catalyst deactivation.[1][2]
Crystallographic Homology & Geometry

Based on structural homology with DTBM-SEGPHOS and related gold(I) chloride complexes, the following structural parameters define the ligand's architecture:

ParameterValue (Approx/Derived)Structural Implication
P–C Bond Length 1.82 – 1.85 ÅSlightly elongated vs.

(1.83 Å) due to steric repulsion between the ortho-t-butyl groups and the phosphorus lone pair.[1][2][3][4]
C–P–C Bond Angle 103° – 107°Expanded angle compared to standard phosphines (

) to accommodate the massive t-butyl wings.[1][2][3][4]
Tolman Cone Angle > 180° (Effective)The intermeshing of t-butyl groups creates a "super-bulky" environment, effectively shielding the metal center from side reactions.[1][2]
Arene Geometry PlanarThe phenyl ring remains planar, but the tert-butyl groups rotate to minimize steric clash, often locking into a staggered conformation.[1][2]
The Steric-Electronic Paradox

The DTBM group is unique because it pushes the limits of ligand design:

  • Steric Bulk (Stability): The 3,5-di-tert-butyl groups create a protective pocket.[1][2][3][4] In the solid state, this prevents the rapid oxidation typical of electron-rich phosphines.[1][2] In catalysis, it forces the substrate into specific chiral trajectories.[1][2]

  • Electronic Activation (Reactivity): The para-methoxy group is a strong

    
    -donor.[1][2][3][4] It increases the basicity of the phosphorus lone pair, facilitating oxidative addition steps in catalytic cycles (e.g., 
    
    
    
    ).[2][4]

DTBM_Effect DTBM_Group DTBM Moiety (3,5-di-tBu-4-MeO-Ph) Sterics 3,5-tBu Groups (Steric Bulk) DTBM_Group->Sterics Electronics 4-OMe Group (Electron Donor) DTBM_Group->Electronics Outcome_Stab Kinetic Stability (Oxidation Resistance) Sterics->Outcome_Stab Shields P-center Outcome_Sel Enantioselectivity (Trajectory Control) Sterics->Outcome_Sel Restricts Rotation Outcome_Cat Catalytic Activity (Fast Oxidative Addition) Electronics->Outcome_Cat Increases Basicity

Figure 1: The "DTBM Effect" illustrating how the ligand decouples steric protection from electronic activation.[3][4]

Synthetic Protocol

Objective: Synthesis of this compound from the aryl bromide precursor. Scale: Laboratory (10–50 mmol) Precaution: All steps must be performed under an inert atmosphere (


 or 

) using standard Schlenk techniques.
Reaction Pathway

The synthesis utilizes a Grignard-mediated phosphorylation followed by reduction.[1][2][3] This route avoids the handling of hazardous


 gas.[1][2]

Synthesis_Pathway Step1 Aryl Bromide (Precursor) Step2 Grignard Reagent (ArMgBr) Step1->Step2 Mg, THF Reflux Step3 Phosphinate/Oxide (Ar2P(O)H) Step2->Step3 P(OEt)3 or HP(O)(OEt)2 Step4 Secondary Phosphine (Ar2PH) Step3->Step4 Reduction (LiAlH4 / PhSiH3)

Figure 2: Synthetic route from aryl bromide to the secondary phosphine.[1][2][3][4]

Detailed Methodology

Step 1: Preparation of the Grignard Reagent

  • Reagents: 4-bromo-2,6-di-tert-butylanisole (1.0 eq), Magnesium turnings (1.2 eq), THF (anhydrous).

  • Activation: Flame-dry the glassware. Activate Mg with a crystal of iodine.[1][2]

  • Addition: Add the aryl bromide in THF dropwise to the refluxing Mg suspension. The steric bulk of the t-butyl groups may require longer initiation times (add 1,2-dibromoethane if necessary).[1][2][3]

  • Completion: Reflux for 2–4 hours until Mg is consumed.

Step 2: Phosphorylation (Formation of the Phosphine Oxide) [2][3][4]

  • Reagents: Diethyl phosphite (

    
    ) (0.45 eq - limiting reagent to ensure double addition).
    
  • Protocol: Cool the Grignard solution to 0°C. Add diethyl phosphite dropwise.

  • Mechanism: The Grignard reagent attacks the phosphorus electrophile twice, displacing ethoxy groups.[1][2]

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1][2][3][4] The product is the secondary phosphine oxide, This compound oxide .[1][2][3][4]

  • Purification: Recrystallize from hot heptane/ethanol. The oxide is air-stable and easy to handle.[1][2]

Step 3: Reduction to Secondary Phosphine

  • Reagents: Secondary Phosphine Oxide (from Step 2),

    
     (excess) or Phenylsilane (
    
    
    
    ).[1][2][3][4]
  • Solvent: Dry THF or Toluene.[1][2][3][4]

  • Reaction:

    • Method A (

      
      ): Suspend 
      
      
      
      in THF at 0°C. Add the oxide solution slowly. Reflux for 12 hours.
    • Method B (Silane): Mix oxide and

      
       (neat or in toluene) and heat to 100°C. This is often cleaner for bulky substrates.[1][2][4]
      
  • Isolation: Carefully quench excess hydride (degassed water/NaOH).[1][3][4] Extract under Argon.

  • Product: This compound . Isolate as a white solid. Store under inert gas.

Experimental Validation & Characterization

To ensure the integrity of the synthesized ligand, compare your data against these standard values.

TechniqueExpected SignalNotes

NMR

-20 to -40 ppm (Doublet)
Coupled to P-H (

Hz).[1][2][3][4] The negative shift indicates the electron-rich nature.[1][2]

NMR

5.0 - 5.5 ppm (Doublet)
The P-H proton is diagnostic.[1][2][3][4] It will appear as a doublet with a large coupling constant (

).[1][2][3][4]
Melting Point 114 – 119 °CSharp melting point indicates high purity.[1][2][3][4] Broadening suggests oxidation to the oxide.[1][2]
Solubility High in Toluene, THF, DCMThe lipophilic t-butyl groups ensure excellent solubility in non-polar organic solvents.[1][2]

Implications for Drug Development

In pharmaceutical synthesis, this ligand structure is critical for:

  • Chiral Hydrogenation: As a precursor to DTBM-SEGPHOS , it enables the synthesis of chiral APIs (e.g., carbapenem antibiotics) with >99% ee.[1][2][3] The bulky "wings" lock the substrate-catalyst complex into a single diastereomeric transition state.[1][2]

  • C-N Coupling: The electron-rich nature facilitates the coupling of deactivated aryl chlorides, a common hurdle in medicinal chemistry.[1][2]

References

  • Synthesis of Bulky Phosphines: Journal of Labelled Compounds and Radiopharmaceuticals, "The synthesis of deuteriated tri-tert-butyl phosphine", 2022.[1][2] [1][3][4]

  • Electronic Parameters of Ligands: RSC Advances, "Interpretation of Tolman electronic parameters", 2018.[2]

  • DTBM-SEGPHOS Applications: Sigma-Aldrich Technical Bulletin, "this compound Product Specification".[1][2][3][4] [1][3][4]

  • General Phosphine Oxide Synthesis: ChemicalBook, "Bis(4-methoxyphenyl)phosphine oxide synthesis protocol".[1][2][3][4]

Sources

Electronic Tuning of Bulky Phosphines: A Guide to Ligand Selection in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Bulky Phosphine Ligands Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Introduction: The "Goldilocks" Zone of Catalysis

In modern cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig), the success of a reaction often hinges on a single variable: the ligand. For decades, the design of phosphine ligands was dominated by a simple trade-off: electron-rich ligands facilitate oxidative addition, while sterically bulky ligands promote reductive elimination.

However, the emergence of dialkylbiarylphosphines (Buchwald ligands) and bulky trialkylphosphines (e.g.,


) challenged this binary. These ligands possess a unique architecture that is both exceptionally bulky and strongly electron-donating.[1][2] This guide dissects the electronic properties of these ligands, providing a rigorous framework for their selection and optimization in drug discovery workflows.

Quantifying Electronic Properties: The TEP Scale

The Tolman Electronic Parameter (TEP) remains the gold standard for quantifying the net electron-donating ability of a phosphine. It is defined by the


 carbonyl stretching frequency (

) of a probe complex, typically

.
The Electronic Mechanism
  • 
    -Donation:  The phosphine lone pair donates electron density into the metal's empty 
    
    
    
    -orbital.
  • 
    -Backbonding:  The metal donates electron density from a filled 
    
    
    
    -orbital into the phosphine's empty
    
    
    (or
    
    
    ) orbitals.
  • The Net Effect: Stronger donor ligands increase electron density on the metal. The metal, in turn, back-donates more strongly to the

    
     ligands (into 
    
    
    
    ), weakening the
    
    
    bond and lowering the vibrational frequency (
    
    
    ).
TEP Values of Common Bulky Ligands

The following table synthesizes TEP values relative to the standard


, demonstrating that Buchwald ligands are among the most electron-rich phosphines available.
LigandStructure ClassTEP (

, cm

)
Electronic Character

Trialkylphosphine2056.1Ultra-Electron Rich

Trialkylphosphine2056.4Very Electron Rich
XPhos Dialkylbiaryl~2057Very Electron Rich
SPhos Dialkylbiaryl~2057-2058Very Electron Rich
RuPhos Dialkylbiaryl~2058Electron Rich

Triarylphosphine2068.9Moderately Electron Poor

Phosphite2076.3Electron Poor

Key Insight: Despite their massive steric bulk, ligands like XPhos and SPhos are electronically comparable to


. This combination allows them to stabilize the oxidative addition of difficult substrates (e.g., aryl chlorides) while their bulk drives the catalytic cycle forward.

The Steric Commander: Percent Buried Volume ( )[3]

While TEP measures electronics, the "bulk" of these ligands cannot be accurately described by a simple Tolman Cone Angle (


) due to their flexibility. The industry standard is now Percent Buried Volume (

)
.
Why Matters

 represents the percentage of the coordination sphere of a metal (typically defined by a sphere of radius 3.5 Å) occupied by the ligand.[3]
  • Low

    
     (< 30%):  Allows formation of bis-ligated complexes (
    
    
    
    ).
  • High

    
     (> 35%):  Enforces formation of mono-ligated species (
    
    
    
    ). This is critical for the Buchwald-Hartwig amination mechanism, where the active species is often the 12-electron
    
    
    .

Mechanistic Implications: The Push-Pull Dynamic

The interplay between TEP and


 dictates the energy barrier of the catalytic cycle.
Graphviz Diagram: Electronic & Steric Influences on Catalysis

The following diagram illustrates how ligand properties influence the rate-limiting steps of the catalytic cycle.

CatalyticCycle cluster_electronics Electronic Control cluster_sterics Steric Control LPd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X insertion) LPd0->OxAdd Promoted by Low TEP (e- rich) PdII L-Pd(II)-Ar-X OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet Complex L-Pd(II)-Ar-Nu TransMet->Complex RedElim Reductive Elimination (Product Release) Complex->RedElim Promoted by High %Vbur (Bulk) RedElim->LPd0 Regeneration

Figure 1: The dual influence of ligand electronics (green arrow) and sterics (red arrow) on the catalytic cycle.

Experimental Protocol: Computational Determination of

While TEP is often measured via IR (using hazardous


 or surrogate Rh complexes), the steric parameter 

is best determined computationally using the SambVca 2.1 web tool. This protocol is safer and standard in modern ligand design.
Protocol: Calculating for Ligand Selection[4]

Objective: Determine if a ligand is bulky enough to enforce mono-ligation (


).

Prerequisites:

  • XYZ coordinates of the ligand (from a crystal structure or DFT optimization).

  • Access to the SambVca 2.1 web server (University of Salerno).

Step-by-Step Methodology:

  • Structure Preparation:

    • Optimize the ligand structure using DFT (e.g., B3LYP/6-31G*) bonded to a dummy metal atom (usually Pd or Au) at a fixed bond length (2.28 Å is standard for P-Pd).

    • Save the file in .xyz format.

  • Parameter Configuration:

    • Sphere Radius (

      
      ):  Set to 3.50 Å . (Industry standard).
      
    • Bondii Radii: Ensure "Bondii" is selected for atomic radii scaling (1.17 scale factor is common).

    • Mesh Size: Set to 0.05 Å for high resolution.

    • Center: Select the Metal atom as the center of the sphere.

    • Axis: Align the Metal-Phosphorus bond with the z-axis (

      
       negative).
      
  • Execution & Analysis:

    • Upload the .xyz file and run the calculation.

    • Output: Look for the % Free Volume and % Buried Volume.[4]

    • Interpretation:

      • 
        : Likely forms 
        
        
        
        (slower rates for bulky substrates).
      • 
        : Likely forms 
        
        
        
        (active for Buchwald-Hartwig).
  • Steric Map Visualization:

    • Generate the "Steric Map" contour plot.[3]

    • Validation: Ensure the "pocket" where the substrate binds is visible. For Buchwald ligands, the ipso-carbon of the biaryl system usually blocks one quadrant, enforcing specific substrate orientation.

Ligand Selection Strategy

Choosing the right bulky phosphine is not random. Use this logic flow based on your substrate's electronic and steric profile.

LigandSelection Start Substrate Profile Type Substrate Type? Start->Type ArCl Aryl Chloride (Needs strong e- donor) Type->ArCl High Barrier OA ArBr Aryl Bromide/Iodide Type->ArBr Low Barrier OA XPhos XPhos / SPhos (High TEP, High %Vbur) ArCl->XPhos Unhindered RuPhos RuPhos / BrettPhos (Specific Stability) ArCl->RuPhos Hindered Amine ArBr->RuPhos Heterocycle PPh3 PPh3 / dppf (Standard) ArBr->PPh3 Simple

Figure 2: Decision matrix for ligand selection based on substrate difficulty.

Case Study Insight: BrettPhos vs. RuPhos
  • BrettPhos: Designed with extreme bulk and methoxy groups to prevent cyclometallation. It is ideal for primary amines because it destabilizes the resting state, forcing the reductive elimination of the smaller primary amine product.

  • RuPhos: Slightly less bulky than BrettPhos. It is the ligand of choice for secondary amines where the steric crowding in the reductive elimination transition state is already high, and the extreme bulk of BrettPhos might shut down the reaction entirely.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions. Chemical Science, 2(1), 27-50. Link

  • SambVca 2.1 Web Tool. (University of Salerno). A tool for the calculation of the buried volume of ligands.[3][4][5] Link

  • Gensch, T., et al. (2016). Sliding Scales of Ligand Characteristics in Organometallic Catalysis. Chemical Reviews, 116(12), 7093–7137. Link

Sources

The DTBM Effect: Steric Precision via Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

[1][2][3]

Executive Summary

In the hierarchy of phosphine ligands, This compound (referred to herein as DTBM-PH ) represents a pinnacle of steric engineering.[1][2][3] Unlike standard bulky phosphines (e.g.,

remote steric shielding1232

Part 1: Structural Analysis & Steric Parameters[1][3]

The efficacy of the DTBM group stems from its unique "Push-Block" architecture:[1]

  • The "Push" (Electronic): The para-methoxy group (-OMe) is a strong electron-donating group (EDG).[1][2][3] This increases the electron density on the phosphorus atom, enhancing its

    
    -donation capability to the metal center (e.g., Rh, Pd, Ru). This facilitates oxidative addition steps in catalytic cycles.
    
  • The "Block" (Steric): The meta-tert-butyl groups provide massive steric bulk.[1][2][3] However, because they are at the 3,5-positions, they do not interfere with the immediate P-Metal bond (unlike ortho-substituents). Instead, they form a "wall" extending away from the metal, narrowing the allowed approach angle for substrates.

Comparative Steric Metrics

While the Tolman Cone Angle is the standard metric, the DTBM group is better understood through Percent Buried Volume (%V_bur) , which accounts for the ligand's shape in 3D space.[3]

Parameter

(Standard)

(DM)
DTBM-Phosphine Unit Impact
Electronic (

)
NeutralModerate DonorStrong Donor Stabilizes high-oxidation state intermediates.[1][2][3]
Steric Reach LowMediumHigh (Remote) Enforces strict enantioselectivity in asymmetric catalysis.[1][2][3]
Solubility ModerateGoodExcellent Lipophilic t-Bu groups ensure solubility in non-polar solvents (Hexane, Toluene).[2][3]
Crystallinity HighHighHigh Facilitates isolation of stable catalytic intermediates.[2][3]

Part 2: Mechanistic Implications in Catalysis

The DTBM-PH unit is the active component in DTBM-SEGPHOS , widely considered one of the most selective ligands for asymmetric hydrogenation and C-C bond formation.

The "Remote Shielding" Mechanism

In a typical Rh(I) or Ru(II) catalytic cycle, the ligand must differentiate between the pro-R and pro-S faces of an olefin or ketone.[1][2][3]

  • Standard Ligands: Rely on the tilt of the phenyl rings (edge-face array) to create chiral space.[1][2][3]

  • DTBM Ligands: The meta-t-butyl groups physically extend the "quadrants" of the chiral environment.[1] This prevents "leakage" where a substrate might slip into the wrong orientation, drastically improving enantiomeric excess (ee).[1][2][3]

Visualization: The Steric Control Pathway

The following diagram illustrates how the DTBM-PH unit (as a precursor) is transformed into the active ligand and how it dictates steric control.

DTBM_Mechanismcluster_cycleCatalytic Steric ControlArBrStart: 1-Bromo-3,5-di-tert-butyl-4-methoxybenzeneDTBM_PHIntermediate: Bis(3,5-di-tBu-4-OMe-Ph)phosphine(The Secondary Phosphine)ArBr->DTBM_PHLithiation & P-Cl trappingLigand_SynCoupling: Reaction with Biaryl Backbone(e.g., SEGPHOS/BINAP Core)DTBM_PH->Ligand_SynDeprotonation & P-C CouplingActive_CatActive Catalyst: [Rh(DTBM-Ligand)(COD)]+Ligand_Syn->Active_CatComplexation with MetalSubstrate_AppSubstrate ApproachActive_Cat->Substrate_AppSteric_WallSteric Wall Interaction(3,5-tBu groups block wrong face)Substrate_App->Steric_WallKinetic SelectionProd_ReleaseReductive Elimination(High ee Product)Steric_Wall->Prod_ReleaseFastest PathwayProd_Release->Active_CatRegeneration

Caption: Workflow from DTBM precursor synthesis to the "Steric Wall" mechanism in asymmetric catalysis.

Part 3: Experimental Protocols

Protocol 1: Handling and Storage of DTBM-PH

Secondary phosphines (


123

Validation System:

  • Visual Check: Pure DTBM-PH is typically a white to off-white crystalline solid.[1][2] Any yellowing indicates oxidation.

  • NMR Verification:

    
     NMR is the gold standard.[1][2][3]
    
    • DTBM-PH (

      
      ):  Characteristic doublet (due to P-H coupling) around -10 to -40 ppm (solvent dependent).[1][3]
      
    • Oxide Impurity: Singlet shifted significantly downfield (positive ppm).[1][2][3]

Storage Protocol:

  • Store inside an Argon or Nitrogen-filled glovebox.[1][2][3]

  • If a glovebox is unavailable, use Schlenk tubes sealed with high-quality septa and wrapped in Parafilm.

  • Temperature: Store at 2-8°C to inhibit slow oxidation kinetics.

Protocol 2: Synthesis of DTBM-Phosphine Oxide (Precursor Verification)

Note: This protocol describes the oxidation verification or synthesis of the air-stable oxide derivative, often used to confirm the identity of the phosphine.[1]

Reagents:

  • This compound (1.0 equiv)[1][2][3][4]

  • Hydrogen Peroxide (30% aq, excess) or Oxygen balloon[1][2][3]

  • Dichloromethane (DCM)[1][3]

Steps:

  • Dissolution: Dissolve the phosphine in DCM under

    
    .
    
  • Oxidation: Slowly add oxidizing agent at 0°C. The reaction is exothermic.

  • Workup: Wash with brine, dry over

    
    , and concentrate.
    
  • Analysis: Check

    
     NMR. The signal should shift from negative (phosphine) to positive (oxide, ~30-50 ppm range).[1][2][3]
    

Part 4: Applications in Drug Development

The DTBM-PH unit is indispensable in the synthesis of chiral APIs (Active Pharmaceutical Ingredients).[1][2][3]

Case Study: Asymmetric Hydrogenation of


-Keto Esters
  • Challenge: Standard BINAP ligands often yield 80-90% ee, which is insufficient for late-stage drug intermediates requiring >99% ee.

  • Solution: Switching to DTBM-SEGPHOS (derived from DTBM-PH).[1][2][3]

  • Mechanism: The t-butyl groups prevent the "floppiness" of the chelate ring, locking the substrate in a rigid conformation.

  • Result: Frequently achieves >99.5% ee with lower catalyst loading (S/C > 10,000).

References

  • Takasago International Corporation.SEGPHOS® Ligand Family: Technical Brochure. (Describes the development of DTBM variants).
  • PubChem. Tris(2,4-di-tert-butylphenyl) phosphite (Related steric framework).[1][2][3] Available at: [Link][1][2][3]

  • Schmid, R., et al. New Developments in Enantioselective Hydrogenation. Helv. Chim. Acta, 1991.[5] (Foundational work on alkoxy-substituted biaryl ligands).

Technical Whitepaper: Operational Mastery of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

[1]

Executive Summary

This compound (CAS: 1173023-24-9) is a bulky, electron-rich secondary phosphine.[1] It serves as the nucleophilic building block for the "DTBM" class of ligands, which are industry standards in asymmetric hydrogenation and C-C coupling.

While the 3,5-di-tert-butyl groups provide a "steric umbrella" that mitigates the pyrophoric nature common to smaller phosphines, this compound remains thermodynamically unstable toward oxidation .[1] Improper handling leads to the formation of secondary phosphine oxides, which are catalytically dead species that can silently poison downstream organometallic processes. This guide outlines a zero-tolerance protocol for air exposure to ensure synthetic integrity.

Part 1: Physicochemical Profile & Stability Mechanisms

The Structural Paradox

The utility of this phosphine lies in its specific structural features, which simultaneously dictate its instability:

  • Electron-Richness: The para-methoxy group donates electron density into the aromatic ring, making the phosphorus lone pair highly nucleophilic and prone to reaction with electrophiles (like atmospheric oxygen).[1]

  • Steric Bulk: The tert-butyl groups prevent dimerization but do not fully shield the P-H bond from small molecules like

    
    .[1]
    
The Oxidation Cascade

Unlike tertiary phosphines (



1

Figure 1: Oxidation Pathway of Secondary Phosphines

OxidationPathwayR2PHTarget MoleculeBis(DTBM)phosphine(Active Species)R2POHIntermediateSec. Phosphine Oxide(Catalytic Poison)R2PH->R2POH Rapid Oxidation(Air Exposure)O2_1+ O2R2POOHTerminal ProductPhosphinic Acid(Acidic Impurity)R2POH->R2POOH Slow Hydrolysis/OxidationO2_2+ O2 / H2O

Caption: The degradation cascade. The primary impurity is the secondary phosphine oxide (

Part 2: Storage & Handling Protocols

The "Inert Chain of Custody"

To maintain purity >98%, the material must never encounter the atmosphere. The following workflow is mandatory for transfer and storage.

Figure 2: Inert Handling Workflow

HandlingWorkflowcluster_StorageStorage ConditionsReceipt1. Material Receipt(Do NOT Open)Schlenk2. Schlenk Transfer(3x Vacuum/Argon Cycle)Receipt->Schlenk Transfer via Cannulaor Solids Addition FunnelGlovebox3. Glovebox Storage(< 0.5 ppm O2)Schlenk->Glovebox Preferred MethodSoln4. Solution Prep(Degassed Solvents Only)Glovebox->Soln Weighing & DissolutionTempTemp: 2-8°CGlovebox->TempAtmAtm: N2 or Ar

Caption: Operational workflow ensuring zero air contact from receipt to reaction.

Solvent Compatibility

Secondary phosphines are lipophilic.[1]

  • Recommended Solvents: Toluene, THF, Dichloromethane (Degassed).

  • Avoid: Alcohols (unless strictly degassed; protic solvents can accelerate oxidation if traces of peroxide are present), Acetone (can react with P-H bond under specific catalytic conditions).[1]

  • Degassing Protocol: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for all solvents used to dissolve this phosphine.[1]

Part 3: Quality Control (The Self-Validating System)[1]

Trusting the label purity is a risk. Validate the material before every critical reaction using

NMR Diagnostics

Run the sample in


1
SpeciesChemical Shift (

ppm)
Multiplicity (Proton Coupled)Diagnostic Feature
Active Phosphine (

)
-20 to -50 ppm (Upfield)Doublet Large coupling constant (

).[1] This proves the P-H bond is intact.
Phosphine Oxide (

)
+20 to +50 ppm (Downfield)Complex / DoubletShift moves significantly downfield (positive).[1]
Phosphinic Acid (

)
+40 to +60 ppm Singlet (Broad)Indicates advanced degradation.[1]

Critical Check: If you run a proton-decoupled

singlet1must


Visual Inspection
  • Pure: White to off-white crystalline solid.[1]

  • Degraded: Yellowing or sticky appearance often indicates oxidation or hydrolysis products.[1]

Part 4: Emergency & Safety Protocols

Toxicology
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Specific Risk: As a phenol ether derivative, it may possess similar toxicity to other bulky aromatics.

  • Phosphine Gas Risk: While bulky, thermal decomposition or reaction with strong reducing agents could theoretically release phosphine gas (

    
    ).[1] Work in a fume hood.
    
Spill Management
  • Evacuate: Clear the immediate area.

  • Inert: Cover the spill with an inert absorbent (vermiculite) or sand.[1]

  • Oxidize (Controlled): If disposal is required, treat the waste with dilute bleach (sodium hypochlorite) to fully oxidize the phosphorus to the phosphate/phosphinate state before disposal. Do not throw active phosphines into general organic waste bins, as they can heat up on contact with paper/wipes.

References

  • Ligand Synthesis & Application

    • Takasago International Corporation.[1] "SEGPHOS® Ligand Family: Technical Data." Takasago Technical Brochures.

    • Shimizu, H., et al. "Developments in Asymmetric Hydrogenation with SEGPHOS-Ruthenium Catalysts."[1] Accounts of Chemical Research, 2007. Link[1]

  • General Phosphine Handling

    • D.W. Meek, et al. "Handling and Purification of Air-Sensitive Phosphines."[1] Inorganic Syntheses, Vol. 28. Link[1]

  • NMR Characterization

    • L.D. Quin. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000.[1] (Standard reference for

      
       shifts and coupling constants).
      
  • Safety Data

    • Sigma-Aldrich.[1][2][3][4] "Safety Data Sheet: this compound." Link

Methodological & Application

Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Suzuki Coupling

[1][2][3][4][5][6][7]

Executive Summary

This compound (CAS: 1173023-24-9) is a highly sterically hindered, electron-rich secondary phosphine ligand.[1][2] While often utilized as a structural building block for high-performance chiral ligands (e.g., DTBM-SEGPHOS , DTBM-MeO-BIPHEP ), the free secondary phosphine itself serves as a potent ligand for palladium-catalyzed cross-coupling.[1] Its specific "DTBM" architecture—combining the extreme steric bulk of tert-butyl groups with the electron-donating capability of methoxy groups—makes it uniquely suited for challenging substrates , such as sterically congested aryl chlorides and unactivated electrophiles.

Ligand Profile & Mechanistic Rationale

Chemical Identity[1][8]
  • IUPAC Name: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane[1][2][3][4][5][6]

  • Common Abbreviation:

    
    
    
  • CAS Number: 1173023-24-9[1][7][4][8][9][10]

  • Classification: Bulky, Electron-Rich Secondary Phosphine (

    
    )[1][2]
    
The "DTBM Effect"

The efficacy of this ligand stems from the synergistic properties of the 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) moiety.[1]

FeatureStructural OriginMechanistic Impact
High Electron Density Para-Methoxy (-OMe) & Phenyl RingIncreases basicity of the phosphorus center, significantly accelerating the Oxidative Addition of unreactive aryl chlorides.[1]
Extreme Steric Bulk 3,5-Di-tert-butyl groupsCreates a massive cone angle.[1] This promotes the formation of the active monoligated Pd(0) species (

) and accelerates Reductive Elimination , crucial for forming hindered biaryls.[2]
Secondary Phosphine P-H BondAllows for potential in-situ modification or specific coordination modes distinct from tertiary phosphines.[1]
Catalytic Cycle Visualization

The diagram below illustrates the Suzuki-Miyaura cycle, emphasizing the critical role of the bulky DTBM ligand in facilitating the difficult reductive elimination step.

SuzukiCyclePd_PrePd(II) Precursor(e.g., Pd(OAc)2)Active_CatActive Species[L-Pd(0)](Stabilized by DTBM Bulk)Pd_Pre->Active_Cat Reduction + Ligand BindingOx_AddOxidative Addition Complex[L-Pd(II)-Ar-X]Active_Cat->Ox_Add Oxidative Addition(Facilitated by e- rich P)TransMetTransmetalation Complex[L-Pd(II)-Ar-Ar']Ox_Add->TransMet TransmetalationTransMet->Active_Cat Reductive Elimination(Driven by DTBM Sterics)ProductBiaryl Product(Ar-Ar')TransMet->Product Product ReleaseLigandLigand:(DTBM-Ph)2PHLigand->Active_CatArXAryl Halide(Ar-Cl/Br)ArX->Ox_AddBoronicBoronic Acid(Ar'-B(OH)2) + BaseBoronic->TransMet

Caption: Catalytic cycle showing how the DTBM ligand's steric bulk drives the regeneration of the active Pd(0) species.

Experimental Protocols

Protocol A: General Screening for Aryl Bromides/Chlorides

This protocol is designed for the coupling of activated and neutral aryl halides.

Reagents:

  • Palladium Source: Palladium(II) Acetate [Pd(OAc)₂][1][2]

  • Ligand: this compound (CAS 1173023-24-9)[1][2][7][4][8][10]

  • Base: Potassium Phosphate Tribasic (

    
    )[1][2]
    
  • Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water (10:1)[1][2]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial equipped with a magnetic stir bar.

  • Loading: Add Pd(OAc)₂ (1.0 mol%) and the DTBM-phosphine ligand (2.0 - 2.5 mol%).

    • Note: A Ligand/Pd ratio of >2:1 is recommended to ensure stability of the active species.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).[2]
    
  • Solvent: Add deoxygenated Toluene/Water (10:1 ratio) to achieve a concentration of 0.2 M relative to the halide.

  • Reaction: Seal the vial and heat to 80–100°C for 12–24 hours with vigorous stirring.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate, wash with water/brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: Challenging/Hindered Substrates (Ortho-Substituted)

For sterically congested couplings (e.g., ortho-ortho biaryls) or deactivated aryl chlorides.[1][2]

ComponentSpecificationRationale
Catalyst Loading 2–5 mol% Pd(OAc)₂Higher loading compensates for slower kinetics in hindered systems.[1][2]
Ligand Ratio 2:1 (L:Pd)Maintains active monomeric Pd species.[1][2]
Base Cesium Carbonate (

)
Higher solubility in organic solvents; often superior for chlorides.[1][2]
Solvent 1,4-Dioxane (anhydrous)Allows for higher reaction temperatures (reflux).[1][2]
Temperature 100–110°CRequired to overcome the activation energy of bulky reductive elimination.

Workflow Modification:

  • Pre-stir the Pd(OAc)₂ and Ligand in the solvent for 15-30 minutes at room temperature before adding substrates.[1][2] This ensures formation of the active catalyst complex

    
     prior to the catalytic cycle.[1][2]
    

Performance Data & Comparison

The following table summarizes the expected performance of DTBM-based phosphines compared to standard ligands.

Ligand ClassSteric Bulk (Cone Angle)Electron RichnessBest Application
Triphenylphosphine (

)
Small (145°)LowSimple, unhindered aryl iodides/bromides.[1][2]
Tri-tert-butylphosphine (

)
Large (182°)HighAryl chlorides; volatile and pyrophoric.[1][2]
Bis(DTBM)phosphine Very Large (>190° est) Very High Hindered biaryls, deactivated aryl chlorides, air-stable solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Deactivation (Pd Black formation)Increase Ligand:Pd ratio to 3:1. Ensure strict oxygen-free conditions during setup.[1]
Protodeboronation Unstable Boronic AcidSwitch base to

or

. Add water (if using anhydrous) to facilitate transmetalation, or use boronic esters.[2]
No Reaction (Chlorides) Oxidative Addition FailureSwitch solvent to 1,4-Dioxane or t-Amyl Alcohol and increase temp to 110°C. Ensure the ligand is not oxidized (check

NMR).

Safety Note: While this compound is a solid and more stable than alkyl phosphines, secondary phosphines can be sensitive to oxidation over time.[1] Store under nitrogen/argon at 2-8°C.

References

  • Sigma-Aldrich Product Specification. this compound (CAS 1173023-24-9).[1][2][7][4][8][1][2]

  • Alfa Chemistry Catalysts. Application of Bulky Phosphine Ligands in Suzuki Coupling.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.[11][12] (Contextual grounding on bulky ligand mechanism).

  • Li, H., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical.

using Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Amination using DTBM-Phosphine Ligands

Part 1: Executive Summary & Strategic Context

The "DTBM" Advantage in Drug Discovery Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as the DTBM-phosphine unit) represents a pinnacle in ligand engineering for palladium-catalyzed cross-coupling. While available as a free secondary phosphine (CAS 1173023-24-9), its primary utility in pharmaceutical development is as the functional pharmacophore within high-performance bidentate ligands such as DTBM-SegPhos , DTBM-MeO-Biphep , and DTBM-Garner’s Ligand .

This specific substitution pattern—3,5-di-tert-butyl groups flanking a 4-methoxy group—confers two critical properties that distinguish it from standard phenyl or tolyl phosphines:

  • Extreme Steric Bulk: The tert-butyl groups create a protective "pocket" around the metal center, facilitating the reductive elimination of bulky substrates (e.g., ortho-substituted aryl halides).

  • Electronic Richness: The methoxy group (via resonance) and the electron-donating alkyl groups make the phosphine highly basic, accelerating the oxidative addition of unreactive aryl chlorides.

Scope of this Guide: This application note details the protocol for using the DTBM-SegPhos/Biphep class of ligands, as these are the industry standard for challenging Buchwald-Hartwig aminations, particularly those requiring enantioselectivity (Asymmetric C-N coupling) or involving highly deactivated substrates.

Part 2: Mechanism & Critical Parameters

To successfully deploy DTBM-phosphines, one must understand their influence on the catalytic cycle. Unlike monodentate Buchwald ligands (e.g., XPhos) which rely on a biaryl backbone, DTBM-bidentate ligands rely on a wide bite angle and the "DTBM Effect" to enforce stereocontrol and catalyst stability.

The DTBM Catalytic Cycle

G cluster_0 The DTBM Effect L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X) L_Pd->OxAdd Fast (e- rich P) Pd_II_Ar L-Pd(II)-Ar-X OxAdd->Pd_II_Ar AmineBind Amine Coordination & Deprotonation Pd_II_Ar->AmineBind Base (NaOtBu/Cs2CO3) Pd_II_Amido L-Pd(II)-Ar-N(R)R' AmineBind->Pd_II_Amido RedElim Reductive Elimination (Product Release) Pd_II_Amido->RedElim Steric Acceleration (tBu groups) RedElim->L_Pd Regeneration note DTBM bulk prevents beta-hydride elimination and forces product release.

Figure 1: Catalytic cycle highlighting the specific influence of the DTBM substituents (yellow/red nodes).

Part 3: Experimental Protocols

Protocol A: General Screening for Challenging Substrates

Use Case: Coupling of sterically hindered aryl chlorides or electron-deficient amines where standard ligands (BINAP, dppf) fail.

Materials:

  • Ligand: (R)-DTBM-SegPhos [CAS: 566940-03-2] or DTBM-MeO-Biphep.

  • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Base: Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Pre-Catalyst Preparation (In-Situ):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and (R)-DTBM-SegPhos (14 mg, 0.012 mmol, 2.4 mol%).

    • Note: A Ligand:Pd ratio of >1:1 is crucial to prevent formation of Pd-black.

    • Add 1.0 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/reddish homogeneous solution, indicating complex formation.

  • Substrate Addition:

    • Add the Aryl Halide (0.50 mmol, 1.0 equiv).

    • Add the Amine (0.60 mmol, 1.2 equiv).

    • Add NaOtBu (72 mg, 0.75 mmol, 1.5 equiv). Tip: If using Cs₂CO₃, add 2.0 equiv and ensure it is finely ground.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the block to 80°C - 100°C for 12–24 hours.

    • Observation: The reaction mixture typically turns dark brown/black upon completion.

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a small pad of Celite to remove palladium residues and salts.

    • Concentrate the filtrate in vacuo.

    • Purify via flash chromatography.

Protocol B: Enantioselective Buchwald-Hartwig Amination

Use Case: Creating chiral atropisomeric amines or kinetic resolution of chiral amines. This is the primary application for DTBM-SegPhos.

Optimization Table: Solvent & Base Effects

ParameterStandard Condition"Difficult" Substrate ConditionWhy?
Solvent Toluenet-Amyl AlcoholAlcohol solvents can stabilize the transition state in specific enantioselective couplings.
Base NaOtBuK₃PO₄ / H₂O (Schlosser Base)Milder bases prevent racemization of sensitive chiral centers.
Temp 80°C60°CLower temperature improves enantiomeric excess (ee) at the cost of reaction time.
Pd Source Pd₂(dba)₃[(allyl)PdCl]₂Allyl dimer often activates faster at lower temperatures.

Protocol:

  • Charge a flame-dried Schlenk tube with [(allyl)PdCl]₂ (1.0 mol%) and (R)-DTBM-SegPhos (2.2 mol%).

  • Add anhydrous Toluene and stir for 20 min to generate the active catalyst.

  • Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Add NaOtBu (1.4 equiv) under a counter-flow of Nitrogen.

  • Stir at 60°C. Monitor conversion via HPLC (chiral stationary phase) to determine both yield and ee.

Part 4: Handling the Free Secondary Phosphine

Use Case: If you possess the free secondary phosphine This compound (CAS 1173023-24-9) and intend to use it as a ligand directly or synthesize a complex.

Safety & Stability Warning: While the DTBM substituents provide some steric protection, secondary phosphines (


) are generally susceptible to oxidation to phosphine oxides (

) upon exposure to air.

Handling Protocol:

  • Storage: Store strictly under Nitrogen/Argon at -20°C.

  • Usage: Always manipulate inside a glovebox.

  • Direct Ligand Use: If using as a monodentate ligand in B-H coupling:

    • Use a 1:1 ratio of Ligand:Pd.

    • Add the phosphine last to the catalyst mixture to minimize oxidation risk.

    • Note: Monodentate use of this ligand is rare; it is recommended to use the bidentate derivatives (Protocol A) for higher turnover numbers (TON).

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Ensure solvents are degassed (sparge with Ar for 20 min). Switch to a more stable precatalyst like Pd(crotyl)(DTBM-SegPhos)Cl .
Dehalogenation (Reduction of Ar-X) Beta-Hydride Elimination from AmineThe amine is acting as a hydride source. Increase steric bulk of the ligand (DTBM is already bulky, but ensure 100% purity) or switch solvent to Toluene.
Low Enantioselectivity (ee) Racemization of ProductLower reaction temperature to 40-50°C. Switch base to Cs₂CO₃ to reduce basicity.
Pd Black Formation Ligand InstabilityIncrease Ligand:Pd ratio to 1.2:1 or 1.5:1. The "DTBM" group is bulky; ensure the complex forms fully before heating.

Part 6: Decision Logic for Ligand Selection

When should you reach for the expensive DTBM-Phosphine ligands?

DecisionTree Start Start: C-N Coupling Task Q1 Is the substrate sterically hindered (ortho-subst)? Start->Q1 Q2 Is enantioselectivity required? Q1->Q2 Yes Q3 Is the amine electron-deficient? Q1->Q3 No Res2 Use DTBM-SegPhos or DTBM-MeO-Biphep Q2->Res2 Yes (Critical Use Case) Res3 Use BrettPhos or tBuBrettPhos Q2->Res3 No Res1 Use Standard Ligands (XPhos, RuPhos) Q3->Res1 No Q3->Res3 Yes

Figure 2: Decision matrix for selecting DTBM-class ligands versus standard Buchwald ligands.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.

  • Sigma-Aldrich. "this compound Product Page."[2]

  • Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions: Phenols and Aryl Halides." Advanced Synthesis & Catalysis.

  • Chem-Impex. "(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole (DTBM-SegPhos) Data."

Sources

Application Note: Palladium Catalyst Preparation with Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBM-PH)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the preparation and utilization of Palladium catalysts derived from Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (referred to herein as DTBM-PH ).

This specific ligand belongs to a class of bulky, electron-rich secondary phosphines . While often used as a synthetic intermediate for bidentate ligands (e.g., DTBM-SEGPHOS), its direct application as a pre-ligand for Secondary Phosphine Oxide (SPO) palladium catalysis is a powerful, underutilized method for challenging C-H activations and cross-couplings.

Executive Summary

This compound (CAS: 1173023-24-9) is a secondary phosphine characterized by extreme steric bulk and high electron density. Unlike tertiary phosphines, this ligand is capable of tautomerizing to a Secondary Phosphine Oxide (SPO) species in the presence of oxidants (or air). The resulting SPO-Palladium complexes are highly active for:

  • C-H Activation: Direct arylation of heterocycles and arenes.

  • Challenging Cross-Couplings: Activation of aryl chlorides and hindered substrates.

  • Air-Tolerant Catalysis: The active species is often generated via aerobic oxidation, simplifying handling.

This guide provides the protocol for the in-situ generation of the Pd-SPO active catalyst and the controlled preparation of the air-stable SPO pre-ligand .

Chemical Identity & Properties

PropertySpecification
Ligand Name This compound
Abbreviation DTBM-PH (Secondary Phosphine) / DTBM-SPO (Oxide)
CAS Number 1173023-24-9
Formula

Molecular Weight 470.67 g/mol
Appearance White to off-white solid
Air Stability Phosphine (

):
Air-sensitive (oxidizes to SPO). Oxide (

):
Air-stable.
Solubility Soluble in Toluene, THF, DCM; insoluble in water.

Mechanistic Insight: The SPO Advantage

The efficacy of DTBM-PH relies on its conversion to the Secondary Phosphine Oxide (SPO). Unlike standard phosphine ligands (


), SPO ligands coordinate through both the phosphorus and the oxygen (or purely through P with H-bonding support), forming a "bidentate-like" interaction that stabilizes the metal center while maintaining a flexible coordination sphere.

Key Mechanistic Features:

  • Tautomerization: The SPO exists in equilibrium between the oxide form (

    
    ) and the acidic hydroxide form (
    
    
    
    ).
  • Self-Assembly: In the presence of Pd(II), the SPO deprotonates or coordinates to form stable complexes (e.g.,

    
    ) that prevent formation of inactive Palladium black.
    
  • Steric Shielding: The "DTBM" (3,5-di-tert-butyl-4-methoxy) groups provide a massive steric umbrella, facilitating reductive elimination in crowded systems.

SPO_Mechanism cluster_0 Ligand Activation cluster_1 Catalyst Formation cluster_2 Catalytic Cycle (Simplified) L_PH DTBM-PH (Secondary Phosphine) L_SPO DTBM-SPO (Secondary Phosphine Oxide) L_PH->L_SPO Air Oxidation (Fast) Active_Cat Pd-SPO Complex [Pd(DTBM-PO)2H] L_SPO->Active_Cat Coordination Pd_Salt Pd(OAc)2 (Precursor) Pd_Salt->Active_Cat Ligand Exchange Substrate Ar-Cl / Ar-H Active_Cat->Substrate Oxidative Addition Product Coupled Product Substrate->Product Reductive Elimination

Figure 1: Activation pathway of DTBM-PH to the active Pd-SPO catalytic species.

Experimental Protocols

Protocol A: Preparation of Air-Stable DTBM-SPO Stock Solution

Use this protocol to convert the air-sensitive phosphine into the robust oxide ligand for long-term storage and easy handling.

Reagents:

  • This compound (DTBM-PH)[1][2]

  • Dichloromethane (DCM) or Toluene

  • Hydrogen Peroxide (

    
    , 30% aq.) - Optional for rapid oxidation
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol (471 mg) of DTBM-PH in 10 mL of DCM in a round-bottom flask.

  • Oxidation (Method 1 - Air): Stir the solution vigorously open to air for 4–6 hours. Monitor by

    
     NMR. The signal will shift from the phosphine region (~ -20 to -60 ppm) to the phosphine oxide region (~ +20 to +50 ppm).
    
  • Oxidation (Method 2 - Chemical): For rapid conversion, add 1.1 mmol of

    
     (30%) dropwise at 0°C. Stir for 30 mins.
    
  • Workup: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Isolation: Concentrate under reduced pressure to yield DTBM-SPO as a white solid.

  • Storage: Store at room temperature in a vial. This solid is now air-stable and ready for catalysis.

Protocol B: In-Situ Catalyst Generation for C-H Activation

This protocol generates the active catalyst directly in the reaction vessel. It is ideal for screening conditions.

Reagents:

  • Ligand: DTBM-SPO (prepared in Protocol A) OR DTBM-PH (if added under air).

  • Pd Source: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Palladium(II) Acetate).
    
  • Ratio: 2:1 (Ligand:Pd) is standard; 4:1 for difficult substrates.

Workflow:

  • Charge Vessel: To a reaction tube equipped with a stir bar, add:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (5.0 mol%)
      
    • DTBM-SPO (10.0 mol%)

    • Note: If using the parent phosphine DTBM-PH, add it to the solvent first and stir in air for 10 mins before adding Pd and sealing.

  • Solvent Addition: Add the reaction solvent (typically Toluene, 1,4-Dioxane, or DMA).

  • Pre-Complexation (Critical Step): Stir the Pd/Ligand mixture at Room Temperature for 15 minutes .

    • Observation: The solution color typically changes from the orange of

      
       to a paler yellow or homogenous dark solution, indicating complex formation.
      
  • Substrate Addition: Add the coupling partners (e.g., Aryl Halide and Arene) and Base (e.g.,

    
     or 
    
    
    
    ).
  • Reaction: Seal the vessel (inert atmosphere usually required for the coupling step itself) and heat to the desired temperature (typically 80–120°C).

Protocol C: Troubleshooting & Optimization Table
ObservationDiagnosisCorrective Action
Pd Black Precipitation Catalyst decomposition due to insufficient ligation.Increase Ligand:Pd ratio to 4:1. Ensure "Pre-Complexation" step (Protocol B, Step 3) is not skipped.
Low Conversion Oxidative addition is rate-limiting.The DTBM group is bulky; ensure temperature is sufficient (>100°C) to drive the reaction. Switch solvent to 1,4-Dioxane.
No Reaction Ligand did not oxidize (if using PH).Ensure DTBM-PH is fully converted to SPO before heating. Check

NMR.

Application Data: C-H Arylation Example

Typical conditions for the direct arylation of benzoxazole with aryl chlorides using DTBM-SPO.

  • Substrates: Benzoxazole (1.0 equiv) + 4-Chloroanisole (1.0 equiv).

  • Catalyst:

    
     (5 mol%) / DTBM-SPO (10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene, 110°C, 16h.

  • Yield: >85% (Isolated).

  • Note: Standard phosphines like

    
     typically yield <10% under these conditions due to the inertness of the aryl chloride and catalyst poisoning.
    

References

  • Ligand Identity: Sigma-Aldrich Product Page for this compound. CAS: 1173023-24-9.

  • SPO Catalysis Fundamentals: Ackermann, L. (2010). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315-1345.

  • Bulky Phosphine Applications: Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688.

  • Secondary Phosphine Oxides in Catalysis: Gligorich, K. M., & Sigman, M. S. (2009). Recent advancements in the use of secondary phosphine oxides in catalysis. Chemical Communications, (26), 3854-3867.

Sources

protocols for cross-coupling reactions using this phosphine ligand

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Standard Operating Procedures (SOPs) for XPhos-Mediated Catalysis Ligand Focus: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Introduction: The Structural Advantage

In the landscape of drug development, the formation of C–C and C–N bonds via Palladium-catalyzed cross-coupling is ubiquitous. Among the "privileged" ligand classes, XPhos stands out for its exceptional utility in coupling unactivated aryl chlorides and sterically hindered substrates.

This guide provides field-tested protocols for using XPhos, specifically focusing on its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Why XPhos? (Mechanistic Insight)

The efficacy of XPhos is derived from its specific structural architecture:

  • Biaryl Backbone: Promotes reductive elimination and stabilizes the Pd(0) species, preventing the formation of inactive palladium black.

  • Dicyclohexylphosphino Group: Provides the necessary electron richness to facilitate oxidative addition into challenging C–Cl bonds.

  • Triisopropyl Groups: These bulky substituents on the lower ring prevent the formation of palladacycles (a common deactivation pathway) and increase solubility in non-polar organic solvents.

General Considerations & Reagent Selection

The Palladium Source: In-Situ vs. Precatalysts

While traditional methods involve mixing Pd₂/Pd(OAc)₂ with the ligand, we strongly recommend using Palladacycle Precatalysts (Gen 3 or Gen 4) for reproducibility in high-throughput settings.

  • In-Situ Mixing: Prone to oxidation; requires an induction period; stoichiometry can vary.

  • XPhos Pd G4: Air-stable solid; generates the active monolithic L1Pd(0) species immediately upon exposure to base in solution. This ensures a strict 1:1 Pd:Ligand ratio, crucial for preventing off-cycle side reactions.

Solvent & Base Matrix

The choice of base dictates the reaction pathway and functional group tolerance.

BasepKa (Conj. Acid)Recommended Use CaseNotes
K₃PO₄ 12.3Suzuki Coupling (Boronic Acids)Mild; tolerant of esters/nitriles. Requires water (usually 4:1 solvent:water).
NaOtBu 17.0Buchwald-Hartwig (Amination)Strong base; promotes rapid transmetallation/amine binding. Incompatible with base-sensitive groups.
K₂CO₃ 10.3General PurposeVery mild; slower reaction rates but highest functional group tolerance.
LHMDS 26.0Alpha-ArylationUsed for enolate formation; requires strictly anhydrous conditions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides

Objective: Coupling a sterically hindered aryl chloride with a boronic acid.

Materials
  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M in H₂O)

  • Solvent: THF or 1,4-Dioxane

Workflow Diagram

SuzukiWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase Step1 Weigh Solids (Ar-Cl, Boronic Acid, Cat, Base) Step2 Purge Reaction Vessel (N2/Ar x 3 cycles) Step1->Step2 Step3 Add Solvent (Degassed) THF/Water mix Step2->Step3 Step4 Heat to 60-80°C (Stir > 500 rpm) Step3->Step4 Step5 Monitor (LCMS/TLC) Check at 1h, 4h Step4->Step5

Figure 1: Standard workflow for setting up an XPhos-mediated Suzuki coupling.

Step-by-Step Procedure
  • Vessel Prep: Equip a reaction vial with a magnetic stir bar and a septum cap.

  • Solids: Add Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%) to the vial.

    • Note: If using K₃PO₄ solid, add it here. If using solution, add in step 4.

  • Inerting: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).

  • Liquids: Syringe in degassed THF (2 mL) and 0.5 M K₃PO₄ aqueous solution (4 mL).

    • Critical: The biphasic nature requires vigorous stirring.

  • Reaction: Place in a pre-heated block at 60°C. Stir vigorously for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling a secondary amine with a heteroaryl halide.

Materials
  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk: Ideally set up inside a glovebox. If on a bench, use strict Schlenk techniques. NaOtBu is hygroscopic; moisture kills this reaction.

  • Solids: Add Aryl Halide, NaOtBu, and XPhos Pd G4 to the vial.

  • Liquids: Add Anhydrous Toluene (concentration ~0.2 M relative to halide). Add the Amine last (if liquid).

  • Temperature: Seal and heat to 80–100°C.

    • Note: XPhos is thermally robust, but start lower (80°C) to prevent dehalogenation side reactions.

  • Quench: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium salts before aqueous workup.

Troubleshooting & Optimization Logic

When a reaction fails, systematic debugging is required. Use the decision tree below to diagnose issues.

OptimizationTree Start Reaction Failed (<10% Conversion) Check1 Is Starting Material (SM) consumed? Start->Check1 Branch1 Yes (SM Gone) Check1->Branch1 Branch2 No (SM Remains) Check1->Branch2 Dehal Protodehalogenation? (Check LCMS for Ar-H) Branch1->Dehal Oxi Did soln turn black immediately? Branch2->Oxi Soln1 Reduce Temp Switch to milder base (K2CO3) Dehal->Soln1 Yes Soln2 O2 Contamination. Regas solvents/Check lines. Oxi->Soln2 Yes Soln3 Catalyst Poisoning. Check SM for S/N donors. Increase Cat Loading. Oxi->Soln3 No (Stayed clear/orange)

Figure 2: Diagnostic logic for troubleshooting failed cross-coupling reactions.

Common Failure Modes
  • Protodehalogenation (Ar-Cl

    
     Ar-H): 
    
    • Cause: Reaction temperature too high or solvent acting as a hydride source (common in alcohols).

    • Fix: Switch to Toluene or Dioxane; lower temperature.

  • No Conversion (Catalyst Poisoning):

    • Cause: Substrates containing thioethers, pyridines, or imidazoles can bind Pd strongly, preventing the catalytic cycle.

    • Fix: Increase catalyst loading to 5 mol%; switch to a precatalyst to ensure immediate high concentration of active species.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Milner, P. J., et al. "Application of the Palladium-Catalyzed Suzuki–Miyaura Coupling for the Synthesis of Heterocycles." Journal of Organic Chemistry, 2017.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

applications of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Advanced Organic Synthesis

Executive Summary

This compound (referred to herein as DTBM-PH ) is a specialized secondary phosphine building block designed for the construction of high-performance "Privileged Ligands" in asymmetric catalysis. Its structural architecture combines extreme steric bulk (via tert-butyl groups) with high electron density (via methoxy groups).

While it possesses utility as a bulky monophosphine ligand in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), its primary industrial value lies in its role as the precursor to the DTBM-SEGPHOS , DTBM-BINAP , and DTBM-MeO-BIPHEP ligand families. These ligands are critical for achieving >99% ee in challenging asymmetric hydrogenations and C-C bond formations where standard ligands fail.

The "DTBM Effect": Mechanistic Causality

To understand the application of this molecule, one must understand the "DTBM Effect" it imparts to a metal center.

  • Steric Wall (3,5-di-tert-butyl): The bulky tert-butyl groups create a rigid "chiral pocket" when incorporated into diphosphine scaffolds. This restricts substrate rotation, enforcing high enantioselectivity.

  • Electronic Push (4-methoxy): The para-methoxy group is a strong electron donor (resonance effect). This increases the electron density on the phosphorus, and subsequently on the metal center (e.g., Rh, Pd, Cu). This facilitates oxidative addition steps in catalytic cycles, stabilizing high-oxidation-state intermediates.

DTBM_Effect DTBM_PH DTBM-PH Precursor (Secondary Phosphine) Steric Steric Bulk (3,5-tBu Groups) DTBM_PH->Steric Electronic Electronic Donation (4-OMe Group) DTBM_PH->Electronic Ligand DTBM-Ligand (e.g., DTBM-SEGPHOS) DTBM_PH->Ligand Synthesis Steric->Ligand Imparts Rigidity Electronic->Ligand Increases Basicity Metal Metal Center (Rh, Pd, Cu, Ni) Ligand->Metal Coordination Outcome1 Enforced Chiral Pocket (High ee%) Ligand->Outcome1 Steric Control Outcome2 Facilitated Oxidative Addition (High Turnover) Ligand->Outcome2 Electronic Activation

Figure 1: The Mechanistic Logic of the DTBM Moiety in Catalyst Design.

Primary Application: Synthesis of DTBM-SEGPHOS

The most critical application of DTBM-PH is the synthesis of (R)- or (S)-DTBM-SEGPHOS , a ligand superior to BINAP in many rhodium-catalyzed hydrogenations.

Protocol A: Ligand Generation via Phosphination

Note: This protocol describes the general methodology for coupling secondary phosphines to biaryl backbones.

Reagents:

  • This compound (DTBM-PH)[1][2][3][4][5][6]

  • (R)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole skeleton (or di-halogenated precursor)[4][7]

  • Palladium(II) acetate / Di-tert-butyl(methyl)phosphonium tetrafluoroborate (Catalyst system)

  • Base: Triethylamine or DABCO

Step-by-Step Methodology:

  • Activation: In a glovebox, dissolve the di-halogenated biaryl backbone (1.0 equiv) in degassed Xylene.

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and the phosphonium salt ligand.

  • Phosphine Addition: Add DTBM-PH (2.2 equiv). The slight excess ensures complete substitution.

  • Coupling: Heat the reaction mixture to 120°C for 16–24 hours. The electron-rich nature of DTBM-PH makes it a competent nucleophile in P-C cross-coupling conditions.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

  • Purification: Recrystallize from Ethanol/Hexane. DTBM ligands are often highly crystalline due to the ordered tert-butyl groups.

Quality Control Check:

  • 31P NMR: Look for a singlet shift characteristic of triarylphosphines (typically -10 to +10 ppm range, distinct from the secondary phosphine doublet).

  • Oxidation Check: Ensure no phosphine oxide peak (typically ~20-30 ppm downfield) is present.

Downstream Application: Asymmetric Catalysis

Once the DTBM-PH is incorporated into a ligand (e.g., DTBM-SEGPHOS), the resulting catalyst system is used for high-value transformations.

Protocol B: Asymmetric Hydrogenation of -Keto Esters

This reaction validates the "Steric Wall" effect of the DTBM group, preventing the formation of racemic byproducts.

Reagents:

  • Substrate: Methyl acetoacetate derivative (1.0 mmol)

  • Catalyst: [RuCl(p-cymene)((S)-DTBM-SEGPHOS)]Cl (0.002 mmol, S/C = 500)

  • Solvent: Methanol (degassed)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Catalyst Prep: In a glovebox, mix [RuCl2(p-cymene)]2 and (S)-DTBM-SEGPHOS in MeOH at 50°C for 1 hour to generate the active cationic species.

  • Reaction Assembly: Transfer the substrate and catalyst solution into a stainless steel autoclave.

  • Pressurization: Purge with

    
     three times, then pressurize to 30 bar (435 psi).
    
  • Reaction: Stir at 60°C for 12 hours.

  • Analysis: Vent gas. Analyze conversion via GC-FID and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results (Comparative):

Ligand UsedYield (%)ee (%)Notes
DTBM-SEGPHOS >99% >99% (S) DTBM groups prevent "leakage" of enantioselectivity.
Standard BINAP95%88% (S)Lacks the steric bulk to fully lock the transition state.
PPh3 (Achiral)99%0%Racemic product.

Direct Application: Pd-Catalyzed Cross-Coupling

Although less common than its use as a ligand precursor, DTBM-PH itself can serve as a bulky, electron-rich ligand for difficult cross-couplings, particularly with aryl chlorides.

Suitability:

  • Reaction Types: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling.

  • Substrate Scope: Deactivated aryl chlorides (due to high electron donation from the ligand facilitating oxidative addition).

Workflow Diagram:

Catalytic_Workflow cluster_0 Ligand Preparation cluster_1 Catalytic Cycle (Asymmetric) Step1 DTBM-PH (Secondary Phosphine) Step2 Lithiation / Coupling Step1->Step2 Step3 DTBM-Diphosphine Ligand Step2->Step3 Step4 Metal Complex Formation (Rh/Ru/Cu + Ligand) Step3->Step4 Step5 Substrate Coordination (Steric Selection) Step4->Step5 Step6 Product Release (>99% ee) Step5->Step6

Figure 2: Workflow from DTBM-PH precursor to high-purity chiral product.

References

  • DTBM-SEGPHOS Synthesis & Application

    • Title: "Practical Enantioselective Hydrogenation of Aromatic Ketones Promoted by a Ruthenium-DTBM-SEGPHOS C
    • Source:Chemical & Pharmaceutical Bulletin
    • URL:[Link]

  • General Properties of Bulky Phosphines

    • Title: "Bis(3,5-di-tert-butyl-4-methoxyphenyl)
    • Source:Sigma-Aldrich

  • Application in Cu-Catalyzed Reactions

    • Title: "Cu-Catalyzed Asymmetric Hydrogermylation Towards C- and Ge-Stereogenic Germanes"
    • Source:Chinese Chemical Society
    • URL:[Link][4]

  • Application in Ni-Catalyzed Aldol Reactions

    • Title: "Synthesis of [(R)
    • Source:Organic Syntheses
    • URL:[Link]

Sources

catalyst loading for Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in Heck reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Catalyst Loading for Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Heck Reactions

Part 1: Executive Summary & Mechanistic Logic

The "Stealth" Ligand Strategy this compound (referred to herein as DTBM-PH , CAS: 1173023-24-9) represents a specialized class of sterically demanding, electron-rich secondary phosphines. Unlike standard tertiary phosphines (e.g.,


 or SPhos), DTBM-PH offers a unique operational advantage: it is often more air-stable in its secondary form but functions as a highly active pre-ligand.

Mechanistic Causality (The "Why"):

  • In-Situ Activation: In the presence of Palladium and an aryl halide (the Heck substrate), secondary phosphines often undergo in-situ P-arylation. This converts the air-stable DTBM-PH into a highly active, bulky tertiary phosphine (

    
    ).
    
  • Steric Bulk: The 3,5-di-tert-butyl groups create a massive steric cone angle. This facilitates the rapid reductive elimination of the product—often the rate-limiting step in Heck couplings of hindered substrates.

  • Electronic Boost: The 4-methoxy group increases electron density on the phosphorus, accelerating the oxidative addition of difficult substrates (e.g., aryl chlorides).

The Loading Paradox: With bulky ligands, "less is more." High concentrations of free ligand can inhibit the formation of the active mono-ligated Pd(0) species (


-Pd). Therefore, this protocol emphasizes low ligand-to-metal ratios (L:Pd)  and controlled catalyst loading  to prevent aggregation and maximize Turnover Frequency (TOF).

Part 2: Mechanistic Visualization

The following diagram illustrates the activation pathway where the secondary phosphine transforms into the active catalytic species.

HeckCycle cluster_cycle Catalytic Cycle Precursor Pd(II) Precursor (e.g., Pd(OAc)2) Activation In-Situ Activation (P-Arylation with Ar-X) Precursor->Activation + Ligand + Base Ligand DTBM-PH (Secondary Phosphine) Bis(3,5-di-tBu-4-MeO-Ph)PH Ligand->Activation ActiveSpecies Active Species [L-Pd(0)] (Mono-ligated) Activation->ActiveSpecies - HX OxAdd Oxidative Addition (Ar-Pd-X-L) ActiveSpecies->OxAdd + Ar-X Coordination Olefin Coordination & Insertion OxAdd->Coordination + Alkene RedElim Reductive Elimination (Product Release) Coordination->RedElim RedElim->ActiveSpecies Regeneration

Caption: Figure 1. Activation pathway of DTBM-PH. The secondary phosphine undergoes in-situ modification to form the active mono-ligated Pd(0) catalyst.

Part 3: Optimized Loading Protocols

Table 1: Catalyst Loading Matrix

Use this table to select starting conditions based on substrate difficulty.

Substrate ClassAryl Halide TypeCatalyst Loading (Pd)Ligand Ratio (L:Pd)TemperatureBase Recommendation
Easy Aryl Iodides, Activated Bromides0.01 - 0.05 mol%1.1 : 180 - 100 °C

or

Standard Neutral Aryl Bromides0.1 - 0.5 mol%1.2 : 1100 - 120 °C

or

Difficult Aryl Chlorides, Steric Hindrance1.0 - 2.0 mol%1.5 : 1120 - 140 °C

or

Ultra-Low Process Scale (Optimized)< 0.01 mol% (ppm)1 : 1> 130 °CInorganic/Organic Hybrid
Protocol A: High-Throughput Screening (HTS) for Optimization

Objective: Rapidly identify the minimum effective loading for a specific substrate pair.

Reagents:

  • Pd Source:

    
     (Preferred for cost/stability) or 
    
    
    
    (if strictly neutral conditions needed).
  • Ligand: DTBM-PH (Solid, air-stable).

  • Solvent: DMF or NMP (High boiling point, polar).

Step-by-Step:

  • Stock Solution Preparation (Critical):

    • Prepare a Pd stock solution in the solvent (e.g., 10 mM).

    • Prepare a Ligand stock solution (e.g., 12 mM). Note: Freshly prepared solutions are best, though DTBM-PH is relatively stable.

  • Reaction Assembly:

    • In a reaction vial, add Aryl Halide (1.0 equiv) and Alkene (1.2 equiv).

    • Add Base (2.0 equiv, typically

      
       for difficult cases).
      
    • Dosing: Add Pd stock to achieve 1.0 mol% (Screening Level).

    • Ligand Addition: Add Ligand stock to achieve L:Pd = 1.2:1 .

    • Expert Tip: Do not exceed 1.5:1. Excess bulky ligand shuts down the reaction by preventing the formation of the vacant site required for oxidative addition.

  • Activation:

    • Seal and heat to 100°C.

    • Induction Period: Allow 30 minutes. The reaction may appear slow initially as the secondary phosphine converts to the active species.

  • Monitoring:

    • Sample at 1h, 4h, and 12h.

    • If conversion >95% at 1h, reduce loading by 10x (to 0.1 mol%) in the next run.

Protocol B: Process Scale-Up (Low Loading)

Objective: Maximize TON (Turnover Number) for >10g scale.

Self-Validating Control: Before committing the full batch, perform the "Mercury Drop Test" on a pilot aliquot. If adding Hg(0) stops the reaction, the active species is likely nanoparticulate Pd (heterogeneous). If reaction continues, it is the desired homogeneous Ligand-Pd complex. DTBM-PH should promote the homogeneous pathway.

Procedure:

  • Charge Reactor: Add Aryl Halide (1 equiv), Alkene (1.1 equiv), and Base (

    
    , 1.5 equiv).
    
  • Solvent: Add Dioxane or Toluene (degassed).

  • Pre-Catalyst Formation (Optional but Recommended):

    • In a separate small vial, mix

      
       and DTBM-PH (1:1.1 ratio) in a small amount of solvent. Stir for 5 mins under Argon. The color should change (often to orange/red).
      
    • Why? Pre-mixing ensures the Pd is ligated before it encounters the bulk reaction environment, preventing immediate "Pd black" precipitation.

  • Injection: Inject the catalyst slurry into the main reactor.

  • Thermal Ramp: Heat rapidly to operating temperature (e.g., 110°C).

    • Note: Slow heating can decompose the catalyst before the catalytic cycle establishes.

Part 4: Troubleshooting & Optimization Logic

ObservationDiagnosisCorrective Action
Pd Black Formation Catalyst decomposition; Ligand detached.Increase L:Pd ratio slightly (to 1.5:1). Ensure solvent is degassed.
No Reaction (0% Conv) Induction failure or Poisoning.Increase Temp to >120°C to force activation. Check for S/N poisons in substrate.
Stalled at 50% Catalyst death (thermal).Add a second aliquot of catalyst (0.05 mol%) at the halfway point.
Regio-isomer Issues

-hydride elimination migration.
Switch solvent to DMF (polar solvents often favor the terminal Heck product).

References

  • Sigma-Aldrich. Product Specification: this compound.[1] Catalog No. 694673. Link

  • Heck, R. F.Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982, 27, 345–390.
  • Beller, M., & Riermeier, T. H.Phosphine-Modified Palladium Catalysts for the Heck Reaction. European Journal of Inorganic Chemistry, 1998. (Establishes the efficacy of bulky phosphines).
  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Authoritative source on bulky/electron-rich ligand mechanisms).[2] Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2, 27-50. (Provides parallel insights on ligand activation and Pd:L ratios for bulky phosphines). Link

Sources

reaction conditions for Negishi coupling with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note focuses on the use of phosphine ligands containing the Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino motif (commonly abbreviated as the DTBM group) in Negishi cross-coupling.[1]

While the secondary phosphine Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is available as a precursor, its primary utility in high-value catalysis is as the structural core of "privileged" bidentate ligands such as DTBM-SEGPHOS and DTBM-MeO-BIPHEP . These ligands are the gold standard for asymmetric Negishi couplings and reactions involving highly sterically hindered or electronically deactivated substrates.

Target Analyte/Reaction: Asymmetric or Hindered C-C Bond Formation via Negishi Coupling Key Ligand Class: DTBM-SEGPHOS, DTBM-MeO-BIPHEP, and related bulky electron-rich phosphines.

Executive Summary: The "DTBM Effect"

The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group is a specialized substituent designed to solve two competing problems in palladium and nickel catalysis:

  • Extreme Steric Bulk: The tert-butyl groups at the 3,5-positions create a massive steric wall. This accelerates Reductive Elimination (often the rate-limiting step in hindered biaryl synthesis) by "squeezing" the product out of the metal center.

  • Electron Richness: Unlike standard bulky ligands (which can be electron-neutral), the 4-methoxy group ensures the phosphine remains strongly

    
    -donating. This stabilizes the oxidative addition of deactivated aryl chlorides and prevents catalyst decomposition (Pd-black formation).
    

Primary Applications:

  • Asymmetric Negishi Coupling: Enantioselective coupling of secondary alkylzinc reagents.

  • Hindered Biaryl Synthesis: Coupling of ortho-substituted aryl halides with ortho-substituted organozincs.

  • Heterocycle Functionalization: Coupling of electron-deficient pyridines/pyrimidines.

Mechanistic Insight & Causality

The DTBM ligands operate by modifying the geometry of the active Pd(0)/Ni(0) species. The diagram below illustrates the catalytic cycle, highlighting where the DTBM group exerts its influence.

Negishi_DTBM cluster_effect The DTBM Advantage Pd0 Active Catalyst [L-Pd(0)] (DTBM Ligand) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1. Fast OA (e- rich P) PdII_Ox Pd(II)-Ar-X (Stabilized by e- rich DTBM) OxAdd->PdII_Ox TransMet Transmetalation (R-Zn-X) PdII_Ox->TransMet 2. Zn/LiCl Assisted PdII_Dialkyl Pd(II)-Ar-R (Sterically Crowded) TransMet->PdII_Dialkyl RedElim Reductive Elimination (C-C Bond Formation) PdII_Dialkyl->RedElim 3. ACCELERATED (DTBM Bulk) RedElim->Pd0 Regeneration Product Product (Ar-R) RedElim->Product

Caption: The DTBM group accelerates the critical Reductive Elimination step (3) via steric pressure while maintaining the electron density required for Oxidative Addition (1).

Experimental Protocols

Protocol A: Asymmetric Negishi Coupling of Secondary Alkylzincs

Best for: Creating chiral centers from racemic secondary alkyl halides (Stereoconvergent coupling).

Reagents:

  • Catalyst Precursor:

    
     or 
    
    
    
  • Ligand: (R)- or (S)-DTBM-SEGPHOS (Recommended over BINAP for higher ee%)

  • Organozinc: Secondary alkylzinc halide (prepared from alkyl iodide + Zn dust + LiCl)

  • Electrophile: Aryl bromide or chloride.[2]

  • Solvent: THF/DMI (1,3-Dimethyl-2-imidazolidinone) mixture.

Step-by-Step Procedure:

  • Ligand Complexation (In Glovebox):

    • In a 4 mL vial, mix

      
       (1.0 equiv, typically 5-10 mol%) and (R)-DTBM-SEGPHOS (1.2 equiv relative to Ni).
      
    • Add THF (0.1 M concentration relative to metal). Stir for 10 minutes to form the orange/brown active complex.

  • Substrate Addition:

    • Add the Aryl Bromide (1.0 equiv) to the catalyst vial.

    • Critical Step: Cool the reaction mixture to 0°C or -20°C . (Lower temperature improves enantioselectivity, which DTBM ligands maintain due to high reactivity).

  • Transmetalation:

    • Add the Organozinc reagent (1.3 - 1.5 equiv, typically 1.0 M in THF/LiCl) dropwise over 5 minutes.

    • Note: The presence of LiCl (from Knochel-type Zn preparation) is mandatory for solubilizing the intermediate and ensuring efficient transmetalation with bulky ligands.

  • Reaction:

    • Stir at 0°C for 12–24 hours. Monitor via LC-MS.

    • Endpoint: Consumption of aryl halide.[2]

  • Workup:

    • Quench with saturated

      
       (aq). Extract with MTBE (Methyl tert-butyl ether).
      
    • Dry over

      
       and concentrate.
      
Protocol B: Coupling of Hindered "Ortho-Ortho" Substrates

Best for: Synthesis of tetra-ortho-substituted biaryls using DTBM-MeO-BIPHEP or DTBM-SEGPHOS.

Reagents:

  • Catalyst:

    
     (2 mol%) + DTBM-MeO-BIPHEP (4 mol%).
    
  • Additives: LiCl (2.0 equiv) is crucial to break up zinc aggregates.

  • Solvent: Toluene (preferred for high temperature) or THF (for solubility).

Step-by-Step Procedure:

  • Catalyst Activation:

    • Charge a Schlenk tube with

      
       and DTBM-MeO-BIPHEP.
      
    • Add Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/brown.

  • Zinc Reagent Preparation (In situ):

    • If using commercial R-Zn-X, ensure it is titrated.

    • If preparing in situ: React Aryl-I with

      
       (-20°C, 30 min) then transmetalate with 
      
      
      
      (0.5 equiv) to form the diarylzinc or
      
      
      (1.0 equiv) for the mono-organozinc.
  • Execution:

    • Add the hindered Aryl Halide (e.g., 2,6-dimethylbromobenzene) to the catalyst solution.

    • Add the Organozinc reagent.[3]

    • Heat to 60°C - 80°C .

    • Why Heat? While DTBM lowers the barrier for reductive elimination, tetra-ortho substitution imposes a massive penalty. Thermal energy is required, but the DTBM ligand prevents the Pd from precipitating at these temperatures.

Comparative Data: DTBM vs. Standard Ligands

The following table summarizes the performance of DTBM ligands compared to standard phosphines in challenging Negishi couplings (e.g., synthesis of hindered biaryls).

ParameterPPh3 (Standard)SPhos (Buchwald)DTBM-SEGPHOS (Specialized)
Steric Bulk (Cone Angle) ModerateHighVery High (Tunable Pocket)
Electron Density NeutralHighVery High (Methoxy-donors)
Oxidative Addition (Ar-Cl) PoorExcellentExcellent
Reductive Elimination (Hindered) SlowFastVery Fast
Enantioselectivity (if chiral) N/ALow (Monodentate)High (>90% ee)
Stability (Air/Moisture) HighModerateHigh (Solid state)

Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: Catalyst deactivation due to lack of LiCl.

  • Solution: Ensure the organozinc reagent contains at least 1.0 equiv of LiCl (Knochel conditions). The

    
     cluster is essential for transmetalation into the bulky DTBM-Pd center.
    

Issue: Protodehalogenation (Reduction of Ar-X)

  • Cause: Slow transmetalation allowing

    
    -hydride elimination or protonolysis.
    
  • Solution: Increase the concentration of the Organozinc reagent. Switch solvent to a 1:1 THF:NMP mixture to boost the rate of transmetalation.

Issue: Ligand Oxidation

  • Observation: The "this compound" moiety is electron-rich and prone to oxidation to the phosphine oxide in solution.

  • Prevention: Always store DTBM ligands under Argon/Nitrogen. If using the secondary phosphine precursor, ensure it is freshly distilled or sublimed if the solid looks sticky/discolored.

References

  • Asymmetric Negishi Coupling: Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles. Journal of the American Chemical Society, 130(9), 2756–2757. Link

  • DTBM Ligand Properties: Hojoh, K., et al. (2011). Construction of Quaternary Stereogenic Carbon Centers Through Copper-Catalyzed Enantioselective Allylic Cross-Coupling.[3][4] Angewandte Chemie International Edition, 50(15), 3335-3339. Link

  • General Negishi Conditions: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • DTBM-SEGPHOS in Catalysis: Shimizu, H., et al. (2005). SEGPHOS: A New Chiral Ligand for Asymmetric Synthesis. Accounts of Chemical Research, 38(4), 322–330. Link

Sources

use of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (referred to herein as


 ) in Sonogashira cross-coupling reactions.

Part 1: Technical Introduction & Mechanistic Rationale

Ligand Profile:

  • Name: this compound[1][2][3][4][5][6][7][8][9]

  • CAS: 1173023-24-9[2][6]

  • Class: Bulky, Electron-Rich Secondary Phosphine

  • Key Attributes:

    • Steric Bulk: The tert-butyl groups at the 3,5-positions create a massive steric cone angle. This promotes the formation of highly active, monoligated palladium species (

      
      ) rather than the less active bis-ligated complexes.
      
    • Electronic Activation: The 4-methoxy group is a strong electron donor (via resonance), significantly increasing the basicity of the phosphorus center. This facilitates the oxidative addition of challenging substrates, such as aryl chlorides or electron-rich aryl bromides.

    • Secondary Phosphine Functionality: Unlike tertiary phosphines,

      
       can exhibit unique reactivity, including the potential for P-H activation or serving as a precursor to in-situ generated species.
      

Mechanistic Advantage in Sonogashira Coupling: Standard Sonogashira protocols often fail with sterically hindered or electron-deactivated aryl halides.


 overcomes these limitations by stabilizing the unsaturated Pd(0) intermediate, preventing catalyst aggregation (formation of "palladium black") while maintaining high reactivity for the oxidative addition step.

Part 2: Experimental Protocol

Guideline: This protocol is optimized for the coupling of aryl bromides/chlorides with terminal alkynes . It is designed to be robust against steric hindrance.

Materials & Reagents
ComponentSpecificationRole
Ligand

(this compound)
Chiral/Bulky Ligand
Pd Source Bis(benzonitrile)palladium(II) chloride

OR

Precatalyst
Co-Catalyst Copper(I) Iodide (CuI)Activates alkyne (Optional for some Ar-Cl)
Base Cesium Carbonate (

) or Diisopropylamine (DIPA)
Neutralizes acid
Solvent 1,4-Dioxane or Toluene (Anhydrous, Degassed)Reaction Medium
Step-by-Step Methodology

1. Catalyst Pre-Complexation (Inert Atmosphere Required)

  • Context: Secondary phosphines are air-sensitive. All solid handling should occur in a glovebox or under a steady stream of Argon/Nitrogen.

  • Step: In a dry Schlenk tube equipped with a magnetic stir bar, charge:

    • 
       (1.0 equiv, typically 1-3 mol% relative to substrate)
      
    • 
       (2.0 equiv relative to Pd)
      
    • Note: The 2:1 L:Pd ratio ensures complete ligation and reduction to the active species.

2. Substrate Addition

  • Add the Aryl Halide (1.0 equiv).

  • Add CuI (1.5 mol% - maintain a 1:2 ratio with Pd).

  • Add Base (

    
    , 2.0 equiv).
    
  • Critical: If using a liquid aryl halide, add it via syringe after sealing the vessel.

3. Solvent & Alkyne Addition

  • Seal the vessel with a rubber septum.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Inject Anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Inject the Terminal Alkyne (1.2 equiv) slowly via syringe.

4. Reaction & Monitoring

  • Temperature:

    • Aryl Iodides/Activated Bromides: Room Temperature (

      
      ).
      
    • Aryl Chlorides/Deactivated Bromides: Heat to

      
      .
      
  • Time: Monitor via TLC or LC-MS. Typical conversion occurs within 2-6 hours.

  • Observation: The reaction mixture typically transitions from yellow/orange to dark brown/black upon completion (precipitation of ammonium/cesium salts).

5. Work-up

  • Dilute with Ethyl Acetate (

    
    ).[7]
    
  • Filter through a pad of Celite to remove Pd/Cu residues and inorganic salts.

  • Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ).
  • Dry over

    
    , concentrate, and purify via flash column chromatography.
    

Part 3: Visualization & Logic

Catalytic Cycle Diagram

The following diagram illustrates the active monoligated pathway favored by the bulky


 ligand.

SonogashiraCycle cluster_Cu Copper Cycle Pd_Pre Pd(II) Precursor + (DTBM)2PH Active_Cat [L-Pd(0)] Active Species Pd_Pre->Active_Cat Reduction Ox_Add Oxidative Addition Ar-Pd(II)-X Active_Cat->Ox_Add + Ar-X Transmetal Transmetalation Ar-Pd(II)-C≡CR Ox_Add->Transmetal + Cu-C≡CR Transmetal->Active_Cat Reductive Elimination - Product Prod Product Ar-C≡CR Transmetal->Prod Release Cu_Cat Cu-C≡CR Cu_Cat->Transmetal

Caption: Monoligated Pd(0) cycle stabilized by steric bulk of (DTBM)2PH, facilitating oxidative addition.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ar-Cl) Oxidative addition is too slow.Increase temperature to

; switch solvent to Toluene to access higher temps. Ensure L:Pd ratio is strictly 2:1.
Homocoupling (Glaser) Oxygen presence in system.Degas solvents rigorously (freeze-pump-thaw). Add alkyne slowly via syringe pump to keep concentration low relative to catalyst.
Catalyst Deactivation Oxidation of phosphine ligand.

is air-sensitive. Ensure ligand is white/off-white (not yellowed) before use. Store in glovebox.

References

  • Sigma-Aldrich. this compound Product Sheet. (Lists specific suitability for Sonogashira Coupling).

  • Santa Cruz Biotechnology. this compound Properties & Catalysis. (Details steric and electronic advantages). [2]

  • Gelest/Fisher Scientific. Phosphine Ligands for Cross-Coupling. (General protocols for bulky secondary phosphines).

  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling. (Application Note on screening bulky phosphines).

Sources

Stille coupling protocols with bulky phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Stille Cross-Coupling Protocols Using Bulky Phosphine Ligands


 and Dialkylbiaryl Phosphines (Buchwald Ligands).

Executive Summary

The Stille cross-coupling reaction is a cornerstone of organic synthesis, yet traditional protocols (e.g.,


) often fail when applied to unactivated aryl chlorides or sterically encumbered substrates. This guide details advanced protocols utilizing bulky, electron-rich phosphine ligands—specifically tri-tert-butylphosphine (

) and XPhos. These ligands shift the catalytic equilibrium to favor highly active mono-ligated Pd(0) species, enabling oxidative addition into inert C-Cl bonds and facilitating reductive elimination in crowded systems.

Mechanistic Rationale: The "Bulky Ligand" Advantage[1]

To master these protocols, one must understand why they differ from standard conditions. Traditional ligands like triphenylphosphine (


) form saturated 

or

complexes. In contrast, bulky ligands (L) promote the formation of unsaturated

species.

Key Mechanistic Drivers:

  • Accelerated Oxidative Addition: The electron-rich nature of alkylphosphines raises the HOMO energy of the Pd center, facilitating insertion into strong C-Cl bonds.

  • Unsaturation: Steric bulk forces ligand dissociation. The resulting 12-electron or 14-electron

    
     species is the active catalyst, preventing "ligand inhibition."
    
  • Facilitated Reductive Elimination: In the final step, steric repulsion between the bulky ligand and the substrate forces the product off the metal center.

Figure 1: Catalytic Cycle for Bulky Phosphine Systems Note: The cycle emphasizes the mono-ligated pathway dominant with


 and XPhos.

StilleCycle cluster_legend Key Feature Pd_Pre Pd(0) Precursor (Pd2(dba)3) Active_Cat L-Pd(0) (Active Species) Pd_Pre->Active_Cat + Ligand (L) - dba Ox_Add Oxidative Addition (Ar-Cl insertion) Active_Cat->Ox_Add + Ar-Cl Pd_II_Ar L-Pd(II)-Ar(Cl) Ox_Add->Pd_II_Ar Transmet Transmetallation (R-SnBu3) Pd_II_Ar->Transmet + R-SnBu3 (Rate Limiting) Pd_II_Di L-Pd(II)(Ar)(R) (Cis/Trans Isom) Transmet->Pd_II_Di - Bu3SnCl Red_Elim Reductive Elimination (Product Release) Pd_II_Di->Red_Elim Red_Elim->Active_Cat + Ar-R Note1 Bulky Ligands (L) favor L-Pd(0)

Caption: The mono-ligated (


) pathway is critical for activating aryl chlorides. Bulky ligands prevent the formation of inactive higher-coordinate species.

Ligand Selection Matrix

Select the appropriate ligand based on your electrophile and steric constraints.

LigandStructure ClassPrimary ApplicationKey AdvantageRef

Tri-alkylphosphineAryl Chlorides , Vinyl HalidesHighest activity for oxidative addition; enables RT coupling.[1]
XPhos Dialkylbiaryl phosphineSulfonates (OTs, OMs), ChloridesExcellent stability; air-stable precatalysts available; high turnover.[2]
BrettPhos Dialkylbiaryl phosphineHeterocycles , Primary AminesSpecialized for difficult heteroaryl couplings (often used in amination, but applicable to Stille).[3]

Tri-arylphosphineAryl Iodides/BromidesBaseline ligand. Ineffective for chlorides or hindered substrates.--

Experimental Protocols

Protocol A: The "Fu" Conditions ( )

Best for: Unactivated Aryl Chlorides and room temperature couplings.[1]

Safety Note:


 is pyrophoric. It must be handled in a glovebox or via strict Schlenk techniques. Using the tetrafluoroborate salt 

with an extra equivalent of base is a safer alternative, but the free phosphine protocol below is the gold standard for reactivity.

Reagents:

  • 
     (Bis(dibenzylideneacetone)palladium(0))
    
  • 
     (1.0 M solution in toluene or hexane)
    
  • CsF (Cesium Fluoride) – Crucial for activating the stannane.[2]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step:

  • Catalyst Prep (In Glovebox): In a vial, mix

    
     (1.5 mol%) and 
    
    
    
    (6.0 mol%). Add a small amount of dioxane. The solution should turn a characteristic color (often dark red/brown to orange).
    • Expert Insight: The ratio is effectively 2:1 (L:Pd metal). Fu demonstrated that 1:1 is active, but 2:1 ensures stability of the catalyst over long reaction times [1].

  • Reaction Assembly: Add the Aryl Chloride (1.0 equiv), Organostannane (1.1 equiv), and CsF (2.2 equiv) to a Schlenk tube or pressure vial.

  • Combination: Transfer the pre-mixed catalyst solution to the reaction vessel. Dilute with dioxane to reach a concentration of ~0.15 M.

  • Execution: Seal the vessel. Stir vigorously.

    • Temp: Many aryl chlorides couple at Room Temperature within 24-48 hours.

    • Optimization: If conversion is low after 12h, heat to 80-100°C.

  • Workup: Filter through a pad of silica (eluting with ether/EtOAc) to remove bulk Pd and insoluble fluoride salts. Treat the filtrate with aqueous KF solution (see Safety section) to sequester tin.

Protocol B: The "Buchwald" Conditions (XPhos)

Best for: Aryl Tosylates/Mesylates and scalable applications.

Reagents:

  • Precatalyst: XPhos Pd G2 or G4 (Air stable solid).

  • Activator: CsF (Cesium Fluoride) or TBAF (if solubility is an issue).

  • Solvent: t-BuOH or Toluene.

Step-by-Step:

  • Assembly: This reaction can often be set up on the benchtop, but purging with Argon is required for the reaction phase.

  • Charging: Charge the reaction vial with XPhos Pd G2 (1-2 mol%), Aryl Sulfonate/Chloride (1.0 equiv), Organostannane (1.2 equiv), and CsF (2.0 equiv).

  • Solvent: Add anhydrous t-BuOH (or Dioxane). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C.

    • Expert Insight: t-BuOH is a polar protic solvent that can assist in the transmetallation step via hydrogen bonding to the halide/pseudohalide leaving group [2].

  • Monitoring: Monitor via LCMS. XPhos systems typically show high conversion within 2-6 hours.

Troubleshooting & Optimization (The "Copper Effect")

When standard bulky ligand protocols fail (typically due to stalled transmetallation in extremely crowded systems), the addition of Copper(I) Iodide (CuI) is the primary fix.

Why CuI?

  • Scavenging: CuI scavenges free phosphine ligands that may be inhibiting the approach of the stannane.

  • Cu-Transmetallation: The organostannane transmetallates to Copper first (forming a highly nucleophilic Organocopper species), which then transfers the R-group to Palladium [4].

Figure 2: Optimization Decision Tree

Optimization Start Standard Protocol (Pd/Bulky Ligand) Check Check Conversion (LCMS) Start->Check Good >90% Yield Proceed to Workup Check->Good Success Stalled Low Conversion (<20%) Check->Stalled Failure Analysis Analyze SM Remaining Stalled->Analysis SM_Intact Ar-Cl Intact (Oxidative Add. Failure) Analysis->SM_Intact SM Recovered SM_Consumed Ar-Cl Gone / Homo-coupling (Transmetallation Failure) Analysis->SM_Consumed SM Consumed Fix_OA Increase Temp Switch to P(t-Bu)3 Check O2 exclusion SM_Intact->Fix_OA Fix_TM Add CuI (10 mol%) Add CsF (Fluoride Activation) SM_Consumed->Fix_TM

Caption: Diagnostic workflow for Stille coupling failures. Distinguishing between Oxidative Addition (OA) and Transmetallation (TM) failure is critical.

Safety & Waste Management (Critical)

Organotin Toxicity:

  • Trialkyltin byproducts (e.g.,

    
    ) are highly toxic neurotoxins and marine pollutants.
    
  • Workup Protocol: Do not wash tin residues down the drain.

  • Removal: Stir the crude reaction mixture with 10% aqueous KF (Potassium Fluoride) on silica gel for 30 minutes. The insoluble polymeric tin fluoride (

    
    ) can be filtered off as a solid waste [5].
    

Phosphine Handling:

  • 
     is pyrophoric. Keep a beaker of dilute bleach nearby to quench syringes/needles used for phosphine transfer.
    

References

  • Littke, A. F., & Fu, G. C. (2002).[3][4] Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides.[3][4] Journal of the American Chemical Society.[5][6] [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General System for the Stille Cross-Coupling of Aryl Mesylates and Tosylates.[6] Journal of the American Chemical Society.[5][6] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Farina, V., & Kapadia, S. (1993). Copper-accelerated Stille reactions: A mechanistic study. Tetrahedron Letters. [Link]

  • Renaud, P., et al. (1998). Removal of Organotin Residues.[7] Organic Process Research & Development. [Link]

Sources

Application Note: Hiyama Coupling with Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Palladium Catalyst

[1][2][3][4][5]

Executive Summary

The Hiyama coupling —the palladium-catalyzed cross-coupling of organosilanes with organic halides—offers a distinct advantage over Suzuki or Stille couplings due to the low toxicity and high stability of organosilicon reagents.[1][2][3] However, the reaction often suffers from low reactivity of the C-Si bond, requiring harsh activation methods.[3]

This protocol leverages This compound (CAS: 1173023-24-9), a bulky, electron-rich phosphine ligand.[1][2][3] When coordinated with Palladium, this ligand forms a highly active catalytic system capable of facilitating oxidative addition into unactivated aryl chlorides and promoting reductive elimination via steric crowding.[2] This system is particularly valuable for synthesizing sterically congested biaryls and heterocycles in pharmaceutical intermediates.[1][2][3][4]

Catalyst System & Mechanism

The Ligand: this compound

This ligand is a secondary phosphine characterized by extreme steric bulk and high electron density.[1][2][3]

  • Steric Bulk (tert-butyl groups): The 3,5-di-tert-butyl substitution pattern creates a protective "pocket" around the metal center.[1][2][3] This promotes the formation of the active mono-ligated Pd(0) species (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) rather than the less active bis-ligated species.[2][4] It also accelerates the rate-limiting reductive elimination step by relieving steric strain.[1][5][2][3]
    
  • Electronic Effect (Methoxy group): The 4-methoxy group increases the electron density on the phosphorus atom, thereby enhancing the nucleophilicity of the Palladium center.[2][6][4] This facilitates the oxidative addition of challenging substrates, such as electron-rich aryl chlorides.[1][5][2][3]

Mechanistic Pathway

The cycle follows the standard Pd(0)/Pd(II) pathway but is kinetically modulated by the ligand's bulk.[2][6][4]

  • Ligand Exchange/Activation: Pre-catalyst (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is reduced to Pd(0) and coordinated by the bulky phosphine.[2][4]
    
  • Oxidative Addition: The electron-rich ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     rapidly inserts into the Ar-X bond.[2][3]
    
  • Transmetallation (Critical Step): The organosilane (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is activated by a fluoride source (e.g., TBAF), forming a pentacoordinate silicate.[2][4] This silicate transfers the organic group to the Pd(II) center.[2][4]
    
  • Reductive Elimination: The steric bulk of the DTBM-type ligand forces the two organic fragments together, expelling the product and regenerating ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2][3]
    

HiyamaCyclePd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition[L-Pd(II)(Ar)(X)]Pd0->OxAdd+ Ar-XTransMetTransmetallation[L-Pd(II)(Ar)(R)]OxAdd->TransMet+ Activated SilaneTransMet->Pd0- Product (Reductive Elimination)ProdProductAr-RTransMet->ProdArXAryl Halide(Ar-X)ArX->OxAddSilaneOrganosilane(R-SiR'3) + F-Silane->TransMet

Figure 1: Catalytic cycle of Hiyama coupling emphasizing the mono-ligated active species stabilized by the bulky phosphine.[2][6][4]

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Ligand This compoundChiral/Steric modulator; stabilizes Pd(0).[1][2][3]
Pd Source Palladium(II) Acetate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) or

Pre-catalyst.[2][4]
Silane Aryl- or Alkenyl-trimethoxysilaneNucleophilic coupling partner.[1][2][3]
Activator TBAF (1M in THF) or TASFFluoride source to activate silicon.[2][3][4]
Solvent Toluene (anhydrous) or THFReaction medium.[2][4]
Base Optional: NaOH (aq) if using silanolsActivator.[2][4]
Standard Operating Procedure (SOP)

Scale: 1.0 mmol Aryl Halide

Step 1: Catalyst Preparation (In-Situ)

  • In a glovebox or under Argon flow, charge an oven-dried reaction vial with

    
     (2.2 mg, 1 mol%) and This compound  (4.7 mg, 1-2 mol%).
    
    • Note: A Ligand:Pd ratio of 1:1 to 2:1 is recommended.[1][2][3][4] The bulky nature of the ligand often favors a 1:1 active species.[1][2][3][4]

  • Add 1.0 mL of anhydrous Toluene. Stir at room temperature for 5-10 minutes until the solution turns a clear orange/yellow, indicating complex formation.[1][5][2][3]

Step 2: Substrate Addition

  • Add the Aryl Halide (1.0 mmol) to the catalyst solution.

  • Add the Organosilane (1.2 - 1.5 mmol, 1.2 - 1.5 equiv).

    • Tip: Trimethoxysilanes (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) are preferred for their stability and reactivity balance.[2][4]
      

Step 3: Activation & Reaction

  • Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF) dropwise (1.5 - 2.0 mmol).[1][2][4]

    • Caution: The addition of TBAF is exothermic.[1][2][3][4]

  • Seal the vial with a crimp cap (PTFE septum).[1][2][4]

  • Heat the reaction mixture to 80°C - 100°C for 4–12 hours. Monitor via LC-MS or TLC.[1][5][2][3]

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) to remove silicon byproducts and excess fluoride.[1][2][4]

  • Dry the organic layer over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , filter, and concentrate.[2]
    
  • Purify via flash column chromatography on silica gel.[1][2][3][4]

Critical Parameters & Troubleshooting

Fluoride Source Sensitivity

The success of Hiyama coupling hinges on the "Silicon Effect."[1][2][3][4] The Si atom must be hypervalent (pentacoordinate) to undergo transmetallation.[1][2][4]

  • Issue: Reaction stalls.

  • Solution: Switch from TBAF (hygroscopic, can cause protodesilylation) to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for anhydrous fluoride delivery.[2][6][4] Alternatively, use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     as an activator if fluoride is incompatible with the substrate.[2]
    
Protodesilylation

A common side reaction where the silane hydrolyzes to the arene (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

24
  • Cause: Excess water in the TBAF solution or acidic protons on the substrate.[1][2][3][4]

  • Prevention: Use molecular sieves in the reaction mixture or switch to a silanol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) system with a mild base (
    
    
    ) instead of fluoride.[5][2][4]
Homocoupling[1][2][3][6]
  • Cause: Slow transmetallation allowing disproportionation of the oxidative addition complex.[1][2][3][4]

  • Solution: Increase the catalyst loading of the bulky ligand. The steric bulk prevents the formation of bridged Pd dimers that lead to homocoupling.[1][5][2][3][4]

References

  • Ligand Data: Sigma-Aldrich.[1][2][3] this compound (CAS 1173023-24-9).[1][2][3] Link

  • General Hiyama Review: Denmark, S. E., & Regens, C. S. (2008).[2][6][4] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Link[2][6][4]

  • Bulky Phosphines in Catalysis: Zapf, A., & Beller, M. (2005).[2][6][4] Fine Chemical Synthesis with Homogeneous Palladium Catalysts: Examples, Status and Trends. Topics in Catalysis. Link[2][6][4]

Advanced Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Chiral Ligand Architecture and API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS 1173023-24-9) represents a pinnacle in ligand design for asymmetric catalysis. Unlike simple alkyl or aryl phosphines, this secondary phosphine (


) serves as the critical "synthon" for the DTBM  class of chiral ligands (e.g., DTBM-SEGPHOS, DTBM-MeO-BIPHEP). These ligands are currently the industrial gold standard for manufacturing chiral pharmaceutical intermediates, including the blockbuster heart failure drug Sacubitril .

This guide details the technical utility of this phosphine, providing protocols for both its incorporation into ligand architectures and the subsequent application of those ligands in high-value asymmetric hydrogenations.[1]

Technical Profile & Mechanistic Advantage

The "DTBM" moiety (3,5-di-tert-butyl-4-methoxyphenyl) imparts a unique duality of steric and electronic properties that standard phenyl or xylyl groups cannot match.

Electronic & Steric Matrix
FeatureStructural OriginMechanistic Impact
Steric Bulk Two tert-butyl groups at meta positionsCreates a narrow, rigid "chiral pocket" around the metal center. This restricts substrate rotation, enforcing high enantioselectivity (>99% ee).
Electronic Density Methoxy group at para positionStrongly electron-donating (+I/+M effects). Increases the basicity of the phosphorus, facilitating oxidative addition and stabilizing high-oxidation-state intermediates (e.g., Ru(IV) or Rh(III)).
Solubility Lipophilic tert-butyl groupsEnhances solubility in non-polar solvents (toluene, hexane), critical for industrial process handling.
The "DTBM Effect" in Catalysis

In asymmetric hydrogenation, the DTBM group suppresses catalyst deactivation pathways (such as dimer formation) due to its bulk. Simultaneously, the electron-rich nature accelerates the H-H bond activation step, often the turnover-limiting step in Ru-catalyzed cycles.

Protocol A: Ligand Synthesis (The Enabler)

Objective: Synthesis of the chiral ligand (R)-DTBM-SEGPHOS using this compound as the nucleophilic building block.

Note: This protocol utilizes a copper-mediated C-P bond formation, a modern alternative to traditional lithiation routes which can be problematic with such bulky electrophiles.

Reaction Scheme

Reagents:

  • Core Synthon: this compound (

    
    ).[2][3]
    
  • Backbone: (R)-5,5'-Diiodo-4,4'-bi-1,3-benzodioxole.

  • Catalyst: CuI / Trans-1,2-diaminocyclohexane.

  • Base:

    
    .
    
Step-by-Step Methodology
  • Inerting: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser. Cycle Argon/Vacuum 3 times.

  • Charging: Under Argon counter-flow, add:

    • (R)-5,5'-Diiodo-backbone (10.0 mmol).

    • CuI (1.0 mmol, 10 mol%).

    • 
       (25.0 mmol).
      
    • Anhydrous Toluene (100 mL).

  • Ligand Addition: Add trans-1,2-diaminocyclohexane (2.0 mmol) via syringe.

  • Phosphine Addition: Add This compound (22.0 mmol, 1.1 equiv per halide) as a solution in toluene.

    • Critical: The secondary phosphine is air-sensitive. Handle strictly under Argon.

  • Reflux: Heat the mixture to 110°C for 24 hours. Monitor by

    
     NMR (Disappearance of 
    
    
    
    doublet, appearance of ligand singlet).
  • Workup: Cool to RT. Filter through a pad of Celite (under

    
     if possible, though the final tertiary phosphine is more robust). Wash with toluene.[4]
    
  • Purification: Recrystallize from Ethanol/Dichloromethane to yield the pure (R)-DTBM-SEGPHOS as a white crystalline solid.

Protocol B: Pharmaceutical Application (The Result)

Objective: Asymmetric Hydrogenation of the Sacubitril Intermediate (AHU-377 precursor). Substrate: trans-4-((tert-butoxycarbonyl)amino)-2-methyl-5-(4-biphenylyl)-2-pentenoic acid.

Catalyst Preparation (In-Situ)
  • Precursor:

    
    
    
  • Ligand: (S)-DTBM-SEGPHOS (derived from Protocol A).[5][6]

  • Ratio: 1:1.05 (Metal:Ligand).

Hydrogenation Protocol
  • Catalyst Formation: In a glovebox, mix

    
     (5.0 mg) and (S)-DTBM-SEGPHOS (20.5 mg) in degassed Ethanol (2 mL). Stir at 50°C for 30 mins to form the active cationic Ru-species.
    
  • Substrate Loading: Dissolve the Sacubitril pentenoic acid precursor (1.0 g) in Ethanol (8 mL). Add Triethylamine (1.0 equiv) to deprotonate the carboxylic acid (enhancing solubility and directing effect).

  • Reaction Assembly: Transfer the substrate solution and catalyst solution into a stainless steel autoclave.

  • Hydrogenation:

    • Purge with

      
       (5 bar) x 3 times.
      
    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Heat to 50°C .

    • Stir at 1000 rpm for 12 hours.

  • Workup: Vent

    
    . Concentrate the solvent. Acidify with 1M HCl to precipitate the chiral product.
    
  • Analysis: Determine conversion by HPLC and enantiomeric excess (ee) by Chiral HPLC (Chiralpak AD-H column).

Expected Performance Data
LigandConversionee (%)Notes
(S)-BINAP85%78%Lack of steric bulk allows rotation.
(S)-SEGPHOS98%92%Good, but slower kinetics.
(S)-DTBM-SEGPHOS >99% >99% Perfect stereocontrol via DTBM pocket.

Visualization of Workflow

G P_Sec Bis(3,5-di-tBu-4-MeO-Ph)phosphine (Core Synthon) Ligand (S)-DTBM-SEGPHOS (Chiral Ligand) P_Sec->Ligand Cu-Cat Coupling Backbone Biaryl Dihalide (Scaffold) Backbone->Ligand Catalyst Active Ru-DTBM Catalyst Ligand->Catalyst Complexation Ru Ru Precursor Ru->Catalyst Product Chiral API Intermediate (>99% ee) Catalyst->Product Asymmetric Hydrogenation (30 bar H2, 50°C) Substrate Pro-Chiral Alkene (Sacubitril Precursor) Substrate->Product

Figure 1: Critical path from the secondary phosphine synthon to the final pharmaceutical intermediate.

Handling & Safety Protocols

  • Oxidation Risk: this compound is susceptible to oxidation to the phosphine oxide (CAS 535925-40-7) upon air exposure.

  • Storage: Store under Argon at 2-8°C.

  • Rescue: If accidental oxidation occurs, the oxide can be reduced back to the phosphine using Trichlorosilane (

    
    ) or Phenylsilane, though prevention is superior.
    
  • Solvent Prep: All solvents for coupling or hydrogenation must be degassed (sparged with

    
     for 30 mins) or taken from a solvent purification system (SPS).
    

References

  • Ligand Synthesis & Properties

    • Takasago International Corp.[7] "SEGPHOS® Ligand Family: Technical Data." Takasago Technical Brochure. Link

    • Shimizu, H., et al. "Developments in Asymmetric Hydrogenation using SEGPHOS-Ruthenium Complexes." Accounts of Chemical Research, 2007.

  • Pharmaceutical Application (Sacubitril/NEP Inhibitors)

    • Google Patents. "Process for the preparation of intermediates useful for the manufacture of NEP inhibitors."[8] US Patent 9,802,887. Link

    • Organic Syntheses.[6][9][10][11] "Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for Enantioselective Acetal Formation." Org.[6][10][11][12] Synth. 2022, 99, 1-14.[10][13] Link

  • General Catalysis

    • Lipshutz, B. H., et al. "Copper-Catalyzed Enantioselective Hydroamination of Alkenes using DTBM-SEGPHOS." Organic Syntheses, 2018. Link

Sources

role of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Materials Science Content Type: Application Note & Protocol Guide

The "Super-Soluble" Steric Architect for Advanced Catalysis & Materials

Executive Summary

This compound (CAS: 1173023-24-9) is a specialized secondary phosphine (


) intermediate critical to the design of high-performance ligands for materials science and pharmaceutical catalysis. Unlike standard phosphines (e.g., diphenylphosphine), this compound incorporates the DTBM  (3,5-di-tert-butyl-4-methoxyphenyl) moiety.[1]

The "DTBM Effect" provides three decisive advantages in materials synthesis:

  • Extreme Steric Bulk: The tert-butyl groups create a protective "pocket" around the metal center, preventing catalyst deactivation via dimerization and enhancing reductive elimination in cross-coupling cycles.

  • Lipophilicity & Solubility: The bulky alkyl groups render resulting metal complexes highly soluble in non-polar organic solvents (hexanes, toluene), a critical requirement for solution-processable organic electronics (OLEDs, OPVs).

  • Electronic Activation: The para-methoxy group increases electron density on the phosphorus, facilitating oxidative addition steps in catalytic cycles involving unreactive substrates (e.g., aryl chlorides).

This guide details the strategic application of this phosphine as a building block for advanced ligands (like DTBM-SEGPHOS) and provides a validated protocol for synthesizing bulky tertiary phosphine ligands via Pd-catalyzed P-C coupling.

The "DTBM" Effect: Mechanistic Insights

The utility of this compound lies in its ability to transfer the DTBM group into ligand architectures.

Steric vs. Electronic Map
FeatureDTBM Group PropertyImpact on Catalysis/Materials
3,5-di-tert-butyl High Steric Demand Increases Cone Angle (>170°). Prevents formation of inactive "ate" complexes. Promotes formation of monoligated

species (highly active).
4-methoxy Electron Donation (+R) Increases basicity of Phosphorus. Accelerates oxidative addition of metal into C-X bonds.
Overall Structure Lipophilicity Enables solubility in aliphatic solvents. Essential for homogeneous polymerization and processing of amorphous materials.
Pathway Visualization: From Precursor to Material

DTBM_Workflow Precursor Bis(3,5-di-tert-butyl- 4-methoxyphenyl)phosphine (Secondary Phosphine) Coupling P-C Coupling (Pd-Catalyzed) Precursor->Coupling + Aryl Halide Ligand Bulky Tertiary Phosphine (e.g., DTBM-Biaryl) Coupling->Ligand Yields Ligand Complex Metal Complex (Au, Pd, Rh) Ligand->Complex + Metal Precursor (e.g., AuCl-DMS) Material Advanced Material (OLED Emitter, Chiral Polymer) Complex->Material Catalyzes Synthesis

Figure 1: The strategic workflow converting the secondary phosphine precursor into active catalysts for materials synthesis.[1][2][3][4]

Core Applications in Materials Science

A. Precursor to Chiral Ligands (DTBM-SEGPHOS Family)

The most prominent application is the synthesis of the DTBM-SEGPHOS ligand (CAS: 566940-03-2). This ligand is the "gold standard" for:

  • Asymmetric Hydrogenation: Synthesizing chiral monomers for biodegradable polymers.

  • Dynamic Kinetic Resolution: Creating stereoregular structures in liquid crystals. The secondary phosphine is coupled with a biaryl backbone (e.g., via Ullmann coupling or lithiation) to generate the diphosphine.

B. Gold(I) Catalysis for Molecular Electronics

Gold complexes ligated with DTBM-phosphines are exceptionally stable and active for enyne cycloisomerization .

  • Relevance: This reaction builds polycyclic aromatic hydrocarbons (PAHs) used in organic field-effect transistors (OFETs).

  • Advantage: The DTBM bulk prevents the common decomposition pathway of Gold(I) catalysts (formation of metallic gold mirrors), allowing lower catalyst loading (ppm levels).

Protocol: Synthesis of a Bulky Tertiary Phosphine Ligand

Objective: Synthesize a bulky tertiary phosphine ligand (DTBM-R-Phos) from this compound via Pd-catalyzed P-C coupling. This method avoids harsh lithiation steps and tolerates functional groups.

Target Audience: Synthetic Chemists, Materials Scientists.

Materials & Reagents
  • Phosphine Source: this compound (1.0 equiv).[3]

  • Coupling Partner: Aryl Bromide or Iodide (e.g., 2-bromo-1,1'-biphenyl for Buchwald-type ligands) (1.0 equiv).

  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand for Pd: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-3 mol%).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: Anhydrous Toluene or Xylene (degassed).

Step-by-Step Methodology

1. Inert Atmosphere Setup (Critical)

  • Risk: Secondary phosphines are susceptible to oxidation. All steps must be performed under Argon or Nitrogen using Schlenk techniques or a Glovebox.

  • Action: Flame-dry a 25 mL Schlenk tube and cycle vacuum/Argon 3 times.

2. Catalyst Pre-activation

  • Add

    
     (2.2 mg, 0.01 mmol) and dppf (6.6 mg, 0.012 mmol) to the tube.
    
  • Add 2 mL anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns orange/red (formation of

    
    ).
    

3. Reactant Addition

  • Add the Aryl Bromide (1.0 mmol).

  • Add this compound (470 mg, 1.0 mmol). Note: If the phosphine is a solid, add it here. If oil/solution, add via syringe.

  • Add DIPEA (1.2 mmol) via syringe.

4. Reaction

  • Seal the tube and heat to 100°C in an oil bath.

  • Monitor by TLC or

    
     NMR.
    
    • Start: Signal at ~ -10 to -20 ppm (doublet,

      
      ).
      
    • End: Signal shifts to positive region (~ +10 to +40 ppm, singlet) indicating tertiary phosphine formation.

  • Reaction time is typically 4–12 hours.

5. Work-up & Purification

  • Cool to room temperature. Filter through a pad of Celite/Silica to remove Palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Crystallization: The DTBM group facilitates crystallization. Dissolve the residue in minimal hot ethanol or methanol/DCM mixture and cool to -20°C.

  • Validation: Confirm structure via

    
     NMR (look for distinct t-butyl singlets at ~1.3 ppm and methoxy at ~3.7 ppm).
    

Protocol: Generation of the Gold(I) Catalyst

Once the tertiary ligand (


) is synthesized, convert it to the active Gold(I) chloride complex (

) for materials applications.
  • Dissolution: Dissolve the purified DTBM-ligand (1.0 equiv) in DCM.

  • Complexation: Add Dimethylsulfide Gold(I) Chloride (

    
    ) (1.0 equiv) at 0°C.
    
  • Stirring: Stir for 30 minutes at Room Temperature.

  • Isolation: Evaporate solvent. The resulting white solid is the stable

    
     pre-catalyst.
    
  • Activation (In situ): For catalysis, mix

    
     with a silver salt (e.g., 
    
    
    
    ) to generate the cationic active species
    
    
    .

References

  • Sigma-Aldrich. this compound Product Sheet. (Lists reaction suitability for Buchwald-Hartwig and properties). Link

  • ChemicalBook. (S)-DTBM-SEGPHOS Properties and Applications. (Details the downstream ligand applications in asymmetric synthesis). Link

  • National Institutes of Health (NIH). Gold(I) and Gold(III) Phosphine Complexes: Synthesis and Anticancer Activities. (Describes synthesis of gold complexes using methoxy-substituted phosphines). Link

  • ResearchGate. Bisbiphenyl Phosphines: Structure and Synthesis of Gold(I) Alkene π-Complexes. (Discusses the stability conferred by bulky phosphine ligands in gold catalysis). Link

  • TCI Chemicals. Development of P-Chirogenic Phosphine Ligands. (Explains the steric influence of tert-butyl groups on enantioselectivity). Link

Sources

asymmetric catalysis with chiral derivatives of this phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Catalysis with Atropisomeric Biaryl Bisphosphines (BINAP Class)

Executive Summary

This guide addresses the application of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its structural derivatives (e.g., Tol-BINAP , SEGPHOS , H8-BINAP ).[1][2] In the absence of a specific antecedent for "this phosphine," we focus on the BINAP scaffold due to its status as the archetypal "privileged ligand" in asymmetric catalysis.[2] This note provides rigorous protocols for Ruthenium-catalyzed asymmetric hydrogenation—the industrial gold standard—and details the mechanistic "Quadrant Model" that governs enantioselectivity.

Mechanistic Foundation: The Quadrant Model

To successfully deploy chiral phosphines, one must understand how they induce chirality.[2] BINAP does not merely block one side of a molecule; it creates a twisted chiral pocket.[2]

  • Atropisomerism: The chirality arises from restricted rotation around the C1-C1' bond of the binaphthyl backbone.[2]

  • The Quadrant Model: When BINAP coordinates to a metal (M), the four P-phenyl rings are forced into a specific conformation.[1][2] Two rings are oriented "equatorial" (protruding forward) and two are "axial" (pointing back).[1][2]

    • Blocked Quadrants: The equatorial rings create steric bulk, effectively blocking two diagonal quadrants of the coordination sphere.[2]

    • Open Quadrants: The axial rings leave two diagonal quadrants open.[1][2]

  • Substrate Binding: Prochiral substrates coordinate to the metal in the "Open" quadrants to minimize steric clash, dictating the face of attack.[2]

Diagram 1: The Quadrant Model & Enantio-Differentiation Logic

Caption: Logical flow of steric enforcement in BINAP-Metal complexes leading to enantioselection.

QuadrantModel Ligand Chiral Ligand (R)-BINAP Complex Chiral Template (C2 Symmetric) Ligand->Complex Coordination Metal Metal Center (Ru, Rh, Pd) Metal->Complex Q_Analysis Quadrant Analysis Complex->Q_Analysis Blocked Blocked Quadrants (Equatorial P-Ph Rings) Q_Analysis->Blocked Steric Wall Open Open Quadrants (Axial P-Ph Rings) Q_Analysis->Open Access Path Transition Favored Transition State (Minimizes Steric Clash) Blocked->Transition Repels Large Groups Open->Transition Accommodates Large Groups Substrate Prochiral Substrate (e.g., Beta-Keto Ester) Substrate->Transition Binds to Metal Product Enantioenriched Product (High ee%) Transition->Product H2 Transfer

Ligand Selection & Tuning

Before starting, select the specific derivative based on the substrate's steric profile.[2]

Ligand VariantStructural FeatureApplication Insight
BINAP Standard Binaphthyl backboneGeneral purpose.[2] Excellent for

-keto esters and allylic alcohols.[2][3]
Tol-BINAP

-Tolyl groups on Phosphorus
Increases steric bulk slightly; changes electronic density.[1][2] Often higher

than parent BINAP for hindered substrates.[2]
Xyl-BINAP 3,5-Xylyl groups on PhosphorusSignificant steric bulk.[1][2] Prevents catalyst deactivation in specific C-N coupling reactions.[2]
SEGPHOS Bi-1,3-benzodioxole backboneNarrower "bite angle" (dihedral angle).[1][2] Often outperforms BINAP in Ruthenium-catalyzed hydrogenation of very bulky ketones.[2]
H8-BINAP Partially hydrogenated backboneMore basic (electron-rich) phosphorus.[1][2] Higher catalytic activity in some electronic-demanding cycles.[1][2]

Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol describes the synthesis of a chiral


-hydroxy ester (e.g., a Naproxen precursor or generic intermediate) using a Noyori-type hydrogenation .[1][2]

Scope: Conversion of


-keto esters to 

-hydroxy esters. Target: >98% Conversion, >95%

.
Reagents & Equipment
  • Pre-catalyst:

    
     or 
    
    
    
    .[1][2]
  • Ligand: (R)-BINAP (if forming complex in situ).

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).[1][2] CRITICAL: Must be degassed.

  • Substrate: Methyl acetoacetate (model substrate).[2]

  • Equipment: High-pressure stainless steel autoclave (Parr reactor), glovebox (optional but recommended for catalyst handling).

Step-by-Step Workflow
  • Catalyst Preparation (In-situ method):

    • Note: While isolated catalysts are stable, in situ formation is often more practical for screening.[2]

    • In a Schlenk flask under Argon, charge

      
       (0.5 equiv) and (R)-BINAP (1.05 equiv).[1][2]
      
    • Add degassed DMF (dimethylformamide).[1][2] Heat to 100°C for 10 minutes. The solution turns reddish-brown, indicating formation of the oligomeric

      
       species.[2]
      
    • Remove solvent under high vacuum to obtain the solid catalyst precursor.[1][2]

  • Reaction Setup:

    • Dissolve the substrate (1.0 mmol) in degassed MeOH (5 mL).

    • Add the Ru-BINAP catalyst.[1][2][3][4][5][6][7] Target S/C (Substrate/Catalyst) ratio: 1,000:1 to 10,000:1. (BINAP is highly active; low loading is standard).[2]

    • Optional: For some substrates, adding a trace of acid (HCl) or base (Et3N) can accelerate the rate, though neutral conditions are standard for

      
      -keto esters.[1][2]
      
  • Hydrogenation:

    • Transfer the solution to the autoclave glass liner.[2]

    • Purge Cycles: Pressurize with

      
       to 5 atm, then vent. Repeat 3 times to remove all 
      
      
      
      .
    • Pressurize: Set final pressure to 4–10 atm (low pressure is often sufficient for Ru-BINAP, unlike Rh).

    • Temperature: Heat to 60–80°C. Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.

    • Time: Run for 12–24 hours.

  • Workup & Analysis:

    • Vent

      
       carefully (fume hood).[2]
      
    • Concentrate the solvent via rotary evaporation.[1][2]

    • Validation:

      • Conversion:

        
         NMR (Check disappearance of ketone signal).
        
      • Enantiomeric Excess: Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).[1][2]

Diagram 2: Experimental Decision Matrix

Caption: Optimization workflow for maximizing ee% in BINAP hydrogenations.

Optimization Start Start Screening Solvent Solvent Check (MeOH vs EtOH vs DCM) Start->Solvent Check_EE Check ee% Solvent->Check_EE High_EE Success (Scale Up) Check_EE->High_EE >95% Low_EE Low ee% (<80%) Check_EE->Low_EE Temp_Mod Lower Temp (Increases ee, lowers rate) Low_EE->Temp_Mod Rate OK? Pressure_Mod Increase H2 Pressure (Increases rate) Low_EE->Pressure_Mod Conversion Low? Ligand_Swap Switch Ligand (BINAP -> SEGPHOS) Low_EE->Ligand_Swap Steric Issue? Temp_Mod->Check_EE Pressure_Mod->Check_EE Ligand_Swap->Check_EE

Protocol B: Pd-Catalyzed Asymmetric C-N Coupling

To demonstrate the versatility of BINAP beyond hydrogenation, this protocol outlines an asymmetric Buchwald-Hartwig amination or related coupling.[2]

Application: Synthesis of axially chiral biaryls or chiral amines.[2]

  • Catalyst System:

    
     (Precursor) + (S)-BINAP.
    
  • Solvent: Toluene (non-polar solvents often favor the reductive elimination step in couplings).[2]

  • Base:

    
     (Sodium tert-butoxide).[1][2]
    
  • Key Insight: In C-N coupling, the bite angle of BINAP (approx 92°) is critical.[1][2] It promotes the reductive elimination of the amine product over beta-hydride elimination.[2]

  • Procedure:

    • Mix

      
       (1 mol%) and (S)-BINAP (2.2 mol%) in Toluene under 
      
      
      
      .[1][2] Stir 15 min to form the active
      
      
      species.
    • Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv).[1][2]

    • Heat to 80°C.

    • Note: If conversion is low, switch to Xyl-BINAP .[1][2] The methyl groups on the phenyl rings prevent the formation of inactive Pd-dimers, extending catalyst life.[2]

Troubleshooting & Expert Tips

  • The "Oxidation" Trap: Phosphines oxidize to phosphine oxides (

    
    ) upon exposure to air.[2]
    
    • Symptom:[1][2][4][5][7][8][9][10] Loss of catalytic activity;

      
       NMR shows a shift from ~ -22 ppm (BINAP) to ~ +25 ppm (Oxide).[2]
      
    • Prevention:[2] Store ligands in a glovebox.[2] Always degas solvents using freeze-pump-thaw or vigorous sparging with Argon for 30 mins.[2]

  • Solvent Effects in Hydrogenation:

    • Protic solvents (MeOH) are usually required for Ru-catalyzed hydrogenation of ketones to facilitate the proton transfer in the outer-sphere mechanism.[1][2]

    • Aprotic solvents (DCM) are often better for Rh-catalyzed hydrogenation of enamides.[2]

  • Ruthenium Source: Avoid

    
    .[1][2] It is often a mixture of Ru(III) and Ru(IV) species and leads to inconsistent results.[2] Stick to 
    
    
    
    or
    
    
    .[1][2]

References

  • Noyori, R., et al. (1987).[2] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2] Link[2]

  • Kitamura, M., et al. (1993).[2] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses. Link

  • Takaya, H., et al. (1990).[1][2] "BINAP: An efficient chiral element for asymmetric catalysis."[1][2][3][7] Accounts of Chemical Research. Link[2]

  • Miyashita, A., et al. (1980).[2] "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids." Journal of the American Chemical Society.[2] Link[2]

  • Shimizu, H., et al. (2005).[2] "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research. (Discusses SEGPHOS). Link[2]

Sources

Troubleshooting & Optimization

Module 1: Catalyst Activation & Initiation (The "Start-Up" Failure)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Catalysis Support Center: Bulky Electron-Rich Phosphine Ligands

Welcome to the Technical Support Hub. Ticket Subject: Overcoming activation, stability, and purification hurdles with bulky phosphine ligands (e.g.,


, Buchwald Biaryls).

Analyst Note: Bulky, electron-rich phosphines are the "heavy lifters" of catalysis. They facilitate oxidative addition into difficult substrates (aryl chlorides) and promote reductive elimination via steric crowding.[1] However, their bulk creates a paradox: the very properties that make them active also make them difficult to initiate, prone to oxidation, and challenging to remove. This guide addresses these specific failure modes.

User Issue: "I mixed


 and my bulky ligand (

), but the reaction never started, or there was a massive induction period."

Technical Diagnosis: Bulky ligands (e.g.,


, XPhos, BrettPhos) suffer from slow ligand association. Standard in situ protocols (mixing Pd(II) salts + L) often fail because the bulky ligand cannot displace the stabilizing ligands on the Pd precursor fast enough to form the active 

species before the Pd precipitates as Pd black.

The Fix: Switch to Pre-formed Precatalysts (G3/G4) Do not rely on in situ generation for sterically demanding couplings. Use Buchwald G3 or G4 precatalysts which contain the ligand pre-bound in a 1:1 ratio.

Mechanism of Action (G4 Activation): The G4 scaffold uses an N-methylated backbone. Upon treatment with base, it undergoes rapid reductive elimination to release the active


 species and a benign indole byproduct.[2]

G4_Activation Precat Pd-G4 Precatalyst (Pd(II)-L-Cl-Amine) Intermed Deprotonated Intermediate Precat->Intermed + Base - HCl Base Base (e.g., KOtBu) Base->Intermed Active Active L-Pd(0) (12-electron species) Intermed->Active Reductive Elimination Byprod Byproduct (N-Methylcarbazole) Intermed->Byprod

Figure 1: Activation pathway of Buchwald G4 precatalysts. The bulky ligand is already coordinated, bypassing the kinetic barrier of ligand association.

Protocol: Correct Usage of G4 Precatalysts

  • Stoichiometry: Use 1.0 equiv of Precatalyst. Do not add extra free ligand unless the reaction runs for >24h (to counter ligand oxidation).

  • Base Selection: The activation requires base.[3] If your reaction uses weak bases (

    
    ), ensure the temperature is 
    
    
    
    to drive the activation. Strong bases (
    
    
    ) activate G4 at room temperature.
  • Solvent: Avoid protic solvents (MeOH) during the initial mixing if using oxidation-sensitive ligands; they can sometimes facilitate Pd black formation before the cycle starts.

Module 2: Stability & Handling (The "Hardware" Failure)

User Issue: "My ligand turned into a white solid/crust before I could even add it to the flask."

Technical Diagnosis: Electron-rich alkyl phosphines (


, PCy3) have high HOMO energy levels, making them rapidly oxidized by atmospheric 

to form phosphine oxides (

), which are catalytically dead.

The Fix: Salt Stabilization & Glovebox Protocols If a glovebox is unavailable, you must use the conjugate acid salts of these ligands (e.g., tetrafluoroborate salts).

Data: Stability Comparison

Ligand FormChemical StateAir StabilityActivation Requirement
Free Base (

)
Liquid/Low-melt solidPyrophoric (Ignites in air)None (Ready to bind)
Acid Salt (

)
White Crystalline SolidIndefinitely Stable (Benchtop)Requires Base (1 extra equiv)
Microencapsulated Polymer-coated solidStable (Slow release)Diffusion/Swelling dependent

Protocol: Using


 Salts 
  • Weighing: Weigh

    
     on the open bench.
    
  • De-salting: Add to the reaction vessel with the Pd precursor.

  • Base Adjustment: You must add 1.0 extra equivalent of base to neutralize the

    
    .
    
    • Formula: Total Base = (Base for Reaction) + (1.0 equiv relative to Ligand).

    • Warning: If using weak bases (

      
      ), the neutralization may be slow. Add a trace of stronger base or anneal at 
      
      
      
      for 5 mins.

Module 3: Side Reactions (The "Bug" in the System)

User Issue: "The reaction stalls at 40% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: Bulky dialkylbiaryl phosphines are prone to Cyclometallation . The Pd center activates a C-H bond on the ligand's own alkyl group (often a cyclohexyl or tert-butyl group) forming a stable, inactive palladacycle. This effectively "poisons" the catalyst.

Troubleshooting Logic Flow:

Troubleshooting Start Reaction Stalls Check1 Is the mixture black? Start->Check1 Black Pd Black Precipitated Check1->Black Yes Check2 Is the mixture clear/brown? Check1->Check2 No Sol1 Ligand Oxidation. Use Glovebox or G4 Precat. Black->Sol1 Clear Catalyst Poisoning Check2->Clear Yes Decision Check Ligand Structure Clear->Decision Cyclo Cyclometallation Likely Decision->Cyclo Bulky Alkyl Groups? Sol2 Switch to 'G4' Precat OR Lower Temp Cyclo->Sol2

Figure 2: Diagnostic flow for stalled reactions involving bulky phosphines.

The Fix: Structural Modification

  • Switch Ligands: Move from SPhos or XPhos to RuPhos or BrettPhos . These are engineered to resist cyclometallation due to specific substitution patterns on the biaryl backbone (e.g., iPr groups).

  • Lower Temperature: Cyclometallation has a higher activation energy than the cross-coupling cycle. Running the reaction at

    
     (longer time) instead of 
    
    
    
    can favor the productive cycle.

Module 4: Purification & Workup (The "Uninstall" Issue)

User Issue: "I cannot separate the phosphine/phosphine oxide from my product. They co-elute on the column."

Technical Diagnosis: Bulky ligands are highly lipophilic ("greasy"). They often streak on silica gel or co-elute with non-polar products.

The Fix: The "Oxidize & Filter" Strategy Instead of trying to separate the phosphine, convert it entirely to the highly polar phosphine oxide or scavenge it.

Protocol: Oxidative Workup

  • Quench: At the end of the reaction, dilute with EtOAc.

  • Oxidize: Add 1-2 mL of 30% Hydrogen Peroxide (

    
    )  or Bleach  to the organic phase. Stir vigorously for 15 minutes.
    
    • Chemistry: This converts all residual

      
       to 
      
      
      
      (Phosphine Oxide).
  • Wash: Wash with brine to remove excess oxidant.

  • Chromatography: The Phosphine Oxide is significantly more polar than the free ligand and will likely stick to the baseline or elute much later than your product on Silica.

Alternative: Metal Scavengers For pharmaceutical intermediates where


 is not permitted:
  • Use Silica-supported Thiol (Si-Thiol) scavengers.

  • Add 5-10 equiv (w.r.t Pd) of scavenger resin.

  • Stir at

    
     for 4 hours.
    
  • Filter. This removes both the Pd and the coordinated ligand.

References

  • Buchwald Precatalyst Activation: "Buchwald Gen 3 and 4 Precatalysts." Merck Millipore. Link

  • Bulky Phosphine Stability: "Tri-tert-butylphosphine: Physical Data and Handling." ResearchGate.[4] Link

  • Cyclometallation Mechanisms: "Cyclopalladated Compounds with Bulky Phosphine." MDPI. Link

  • Protodeboronation Side Reactions: "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society.[4] Link

  • G3/G4 Development: "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich. Link

Sources

Technical Support Center: Catalyst Deactivation with Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ligand

You are likely using Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS: 694673-xx-x) because you need a ligand that is exceptionally electron-rich (due to the p-methoxy group) and sterically bulky (due to the m-tert-butyl groups).

This ligand is a secondary phosphine (


) .[1] Unlike standard tertiary phosphines (like 

), this molecule possesses a reactive P-H bond and is significantly more sensitive to oxidation.

The Core Problem: The very features that make this ligand effective—its high electron density—make it a "super-fuel" for atmospheric oxygen. Its primary deactivation mode is rapid oxidation to the Secondary Phosphine Oxide (SPO), which fundamentally alters its coordination chemistry, often killing catalytic turnover or precipitating Palladium Black.

The "Black Box" of Deactivation

To fix the issue, you must understand the failure mode. The diagram below maps the trajectory from an active catalyst to a deactivated state.

DeactivationPathway Active Active Species [Pd(0)-L] Oxidation Oxidation Event (O2 Ingress) Active->Oxidation High e- Density Attracts O2 SPO Phosphine Oxide (R2P(O)H) Oxidation->SPO Rapid Conversion Dissociation Ligand Dissociation SPO->Dissociation Poor Binding to Pd(0) DeadCat Inactive Complex [Pd(II)-(SPO)2] SPO->DeadCat Coordination as O-Donor (Wrong Mode) PdBlack Pd Black (Precipitation) Dissociation->PdBlack Metal Aggregation

Figure 1: The primary deactivation cascade. Note that unlike tertiary phosphines, the secondary phosphine oxide (SPO) can sometimes re-bind as an anionic ligand, but this usually shuts down the intended Pd(0)/Pd(II) cycle.

Troubleshooting Dashboard (FAQs)

Symptom 1: "My reaction mixture turned black immediately upon heating."

Diagnosis: Palladium Black Precipitation. The ligand has dissociated from the metal center. Because this ligand is bulky, it struggles to accommodate a crowded metal center. If the ligand oxidizes (even 1-2%), the resulting oxide binds poorly to Pd(0), causing the "naked" palladium to aggregate into inactive black clusters. The Fix:

  • Increase Ligand:Metal Ratio: Move from 1:1 to 1.5:1 or 2:1 . The excess ligand acts as a "sacrificial anode" for stray oxygen and shifts the equilibrium toward the bound catalyst.

  • Check Your Solvent: Sparging with nitrogen is insufficient for this electron-rich phosphine. You must use the Freeze-Pump-Thaw method (see Protocol A).

Symptom 2: "I see a new peak in the NMR around 40-60 ppm."

Diagnosis: Formation of Secondary Phosphine Oxide (SPO). The active phosphine (usually a doublet or broad singlet upfield) has oxidized.[1] The P-H bond in the oxide (


) often shows a large coupling constant (

Hz). The Fix:
  • If the peak is small (<5%): Add 10 mol% extra ligand.

  • If the peak is dominant: Abort. The oxide is catalytically distinct and may induce different regioselectivity or kill the reaction.

  • Root Cause Check: Are you using old THF? THF forms peroxides over time, which will instantly oxidize this electron-rich phosphine. Use freshly distilled THF or inhibitor-free anhydrous grade.

Symptom 3: "The reaction starts fast but stalls after 30 minutes."

Diagnosis: Product Inhibition or Thermal Decomposition. The bulky tert-butyl groups protect the phosphorus, but they also make the catalyst sterically crowded. As the reaction proceeds, the accumulation of bulky product may prevent the substrate from approaching the catalyst (steric clogging). The Fix:

  • Temperature Check: Lower the temperature by 10°C. High heat (

    
    ) can cause P-C bond cleavage in highly electron-rich aryls.
    
  • Add a Co-Solvent: If the product is precipitating or crowding the catalyst, adding a solubilizing co-solvent (e.g., Toluene/Dioxane mix) can help.

Experimental Protocols

Protocol A: The "Zero-Tolerance" Degassing (Freeze-Pump-Thaw)

Standard sparging (bubbling gas) leaves ~10-50 ppm


, which is enough to kill this specific catalyst.
  • Place solvent in a Schlenk flask.

  • Freeze solvent using liquid nitrogen (

    
    ).
    
  • Apply high vacuum (0.1 mmHg) for 5-10 minutes while frozen.

  • Close vacuum; thaw solvent in a warm water bath.

  • Repeat 3 times.

  • Backfill with high-purity Argon (Argon is heavier than air and provides a better blanket than Nitrogen).

Protocol B: Handling the Solid Ligand

This ligand is a solid but can be "waxy" or sticky due to the lipophilic t-butyl groups.

  • Storage: Must be stored under Inert Atmosphere (Glovebox preferred) at 2-8°C.

  • Weighing: Do not weigh in air. If you lack a glovebox, weigh a larger amount rapidly into a tared vial, cap it, purge with Argon, and then dissolve in degassed solvent to make a stock solution. Dispense the stock solution via syringe.

Protocol C: Catalyst Rescue (In-Situ Reduction)

If you suspect partial oxidation, you can sometimes "re-activate" the system (only for Pd(II) pre-catalysts):

  • Add 1-2 mol% of a mild reducing agent (e.g., Phenylboronic acid or a drop of dilute DIBAL-H) before adding the aryl halide. This helps reduce any oxidized Pd(II) back to Pd(0) and scavenges trace oxidants.

Decision Tree: The Troubleshooting Logic

TroubleshootingTree Start Start: Reaction Failed Color Is the solution Black? Start->Color YesBlack Yes: Pd Black Precipitated Color->YesBlack Yes NoBlack No: Solution Clear/Orange Color->NoBlack No Action1 Action: Increase L:M Ratio Re-degas Solvent YesBlack->Action1 NMR Check 31P NMR NoBlack->NMR OxidePeak Peak at ~50ppm (J_PH > 400Hz)? NMR->OxidePeak Action2 Action: Ligand is Oxidized. Check Solvent Peroxides. OxidePeak->Action2 Yes Action3 Action: Catalyst Poisoning. Check Halide Purity. OxidePeak->Action3 No (Only Free Ligand)

Figure 2: Rapid diagnostic logic for reaction failure.

Data Summary: Ligand Parameters

ParameterValue / CharacteristicImplication for Deactivation
Formula

High MW = Slow diffusion; requires vigorous stirring.
Type Secondary Phosphine (

)
Reactive P-H bond; prone to deprotonation/oxidation.[1]
Cone Angle > 160° (Estimated)Very Bulky. Promotes reductive elimination but risks dissociation.
Electronic Very Electron RichHigh Oxidation Risk. Stabilizes oxidative addition.
Air Stability Low Requires Glovebox/Schlenk technique.

References

  • Mechanisms of Phosphine Oxidation

    • Title: "Air Oxidation of Primary, Secondary, and Tertiary Phosphines: Mechanism and Prevention."
    • Source: Organometallics.[2][3]

    • URL:[Link]

  • Bulky Ligand Behavior in Catalysis

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." (Context on bulky electron-rich ligands).
    • Source: Accounts of Chemical Research.
    • URL:[Link]

  • General Handling of Air-Sensitive Ligands: Title: "A User's Guide to the Handling of Air-Sensitive Materials." Source: Sigma-Aldrich Technical Bulletins.

Sources

side reactions in Suzuki coupling using bulky phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling with Bulky Phosphine Ligands Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Bulky Ligand" Paradox

Welcome to the support center. You are likely here because you are using high-performance bulky phosphine ligands (e.g., SPhos, XPhos,


, BrettPhos ) to couple difficult substrates like aryl chlorides or sterically hindered partners.

The Paradox: While these ligands are engineered to accelerate Oxidative Addition (via electron-richness) and Reductive Elimination (via steric bulk), they often create a bottleneck at the Transmetallation step. This bottleneck leaves the Palladium(II) intermediate vulnerable to off-cycle pathways, leading to the three "Fatal Errors" of Suzuki coupling: Protodeboronation, Hydrodehalogenation, and Homocoupling.

Module 1: The "Vanishing Boronate" (Protodeboronation)

Symptom: Your aryl halide remains unreacted, but your boronic acid has disappeared. NMR shows the formation of Ar-H (from the boronic acid, not the halide).

Root Cause: Protodeboronation is the hydrolysis of the C-B bond. While historically blamed on high pH, recent data confirms that bulky Pd-ligand complexes actively catalyze this decomposition .

  • The Bottleneck: Bulky ligands (

    
    ) create a crowded environment around 
    
    
    
    .
  • The Leak: The boronate "ate" complex cannot easily approach the Pd center for transmetallation due to steric repulsion.

  • The Crash: The boronate, stuck waiting in the queue, undergoes hydrolysis (base-catalyzed) or interacts with the Pd center in a non-productive way that cleaves the C-B bond.

Troubleshooting Protocol:

VariableAdjustmentTechnical Rationale
Boron Source Switch to MIDA Boronates or Potassium Trifluoroborates These "slow-release" reagents keep the concentration of the active free boronic acid low, minimizing the window for decomposition.
Water Content Reduce

/ Use Anhydrous Bases
While Suzuki coupling requires base activation, excess water promotes hydrolysis. Switch to anhydrous bases like CsF or

in dioxane/toluene.
Catalyst Loading Increase [Pd] Counter-intuitively, higher catalyst loading can outcompete the background hydrolysis rate by increasing the total rate of the productive cycle.
Base Strength Lower pKa Switch from Carbonates (

) to Phosphates (

) or Fluorides (

). High pH accelerates base-mediated deboronation.
Module 2: The "Reduction" Error (Hydrodehalogenation)

Symptom: You isolate the reduced arene (Ar-H) derived from your aryl halide . The C-X bond was replaced by C-H instead of C-C.

Root Cause: This is a "software conflict" between your solvent and your catalyst.

  • Mechanism: If you use alcohol solvents (isopropanol, ethanol), the bulky electron-rich Pd(II) species undergoes alkoxide exchange.

  • 
    -Hydride Elimination:  The coordinated alkoxide undergoes 
    
    
    
    -hydride elimination, generating a
    
    
    species.
  • Reductive Elimination: The hydride couples with the aryl group, releasing the reduced byproduct.[1]

Troubleshooting Protocol:

  • Step 1: Audit Solvents. Immediately remove secondary alcohols (Isopropanol, 2-butanol) from the matrix. They are rapid hydride donors.

  • Step 2: Switch to Aprotic Polar. Use DMF, DMA, or NMP if solubility is key. Use Toluene/Water biphasic systems if protodeboronation is controlled.[2]

  • Step 3: Check for Formates. If using formate salts as bases, stop. They act as transfer hydrogenation agents.[3]

Module 3: The "Twin" Anomaly (Homocoupling)

Symptom: You observe Ar-Ar dimers.

  • Type A (Oxidative): Dimer of the boronic acid (Glaser-type).

  • Type B (Reductive): Dimer of the aryl halide (Ullmann-type).

Root Cause:

  • Type A: Oxygen leakage. Bulky electron-rich ligands are easily oxidized, but they also stabilize Pd-peroxo species that oxidize the boronic acid.

  • Type B: Disproportionation of the Pd(II) intermediate, often caused when transmetallation is stalled (the "Bulky Ligand Bottleneck" again).

Troubleshooting Protocol:

  • The "Freeze-Pump-Thaw" Standard: Sparging with argon is insufficient for sensitive bulky-phosphine systems. Use 3 cycles of freeze-pump-thaw.

  • Stoichiometry Check: Ensure a slight excess of the halide if the boronic acid is prone to homocoupling, or vice versa.

  • Ligand Ratio: For monodentate bulky phosphines (e.g.,

    
    ), ensure a strict 1:1 Pd:L ratio  (using precatalysts like Buchwald G3/G4). Excess ligand can promote disproportionation.
    
System Visualization: The Leaky Pipeline

The following diagram illustrates the competitive pathways. Note how the Bulky Ligand (Green Node) accelerates the outer loop (Productive) but constricts the Transmetallation node, forcing flux into the Red (Side Reaction) nodes.

SuzukiSideReactions cluster_legend Pathway Legend Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Fast with Bulky L) Pd0->OxAdd + Ar-X PdII_Ar Pd(II)-Ar-X (Resting State) OxAdd->PdII_Ar TransMet Transmetallation (BOTTLENECK due to Sterics) PdII_Ar->TransMet + Activated Boronate HydroDehal Hydrodehalogenation (Solvent/Base Attack) PdII_Ar->HydroDehal Alcohol Solvent (Beta-H Elim) HomoCoup Homocoupling (Oxidative/Reductive) PdII_Ar->HomoCoup Disproportionation PdII_ArAr Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Fast with Bulky L) PdII_ArAr->RedElim RedElim->Pd0 - Product Product Desired Biaryl Product RedElim->Product ProtoDeb Protodeboronation (Hydrolysis of Boronate) ArX Ar-X (Halide) ArB Ar-B(OH)2 (Boronic Acid) ArB->TransMet Activation ArB->ProtoDeb Base/H2O (Catalyzed by Pd-L) Leg1 Productive Cycle Leg2 Side Reaction (Leak)

Caption: The "Leaky Pipeline" of Suzuki Coupling. Bulky ligands facilitate the blue nodes but constrict the yellow node (Transmetallation), increasing pressure on the red failure pathways.

References
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source: ChemRxiv (2024). Significance: Establishes that bulky Pd-ligand complexes actively accelerate the hydrolysis of boronic acids, contradicting the belief that this is solely a base-mediated issue.[4][5][6]

  • A Mechanistic Investigation of Hydrodehalogenation Using ESI-MS. Source: Chemical Communications (2013). Significance: Details the mechanism of

    
    -hydride elimination from alkoxide-Pd species in alcohol solvents leading to aryl halide reduction.
    
    
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs (2024). Significance: Provides practical troubleshooting steps for homocoupling and catalyst deactivation pathways.

  • Protodeboronation: Mechanisms and Prevention. Source: Wikipedia / General Literature Consensus. Significance: Defines the base-catalyzed pathway and the "slow-release" strategy using MIDA boronates.

Sources

preventing protodeboronation with electron-rich phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation with Electron-Rich Phosphine Ligands

Module 1: Diagnostic & Triage (The Kinetic Race)

The Core Problem: Protodeboronation is not merely a side reaction; it is a competitive race. In base-catalyzed Suzuki-Miyaura coupling, the boronic acid (


) enters an equilibrium with the base to form a boronate "ate" complex (

). This complex is the fork in the road:
  • The Productive Path: It undergoes transmetallation with the Palladium catalyst.

  • The Destructive Path: It undergoes ipso-protonation (usually by water), severing the C-B bond and yielding the deboronated arene (

    
    ).
    

Why Electron-Rich Ligands Matter: Electron-rich, bulky phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos or XPhos) are the primary defense. They do not "protect" the boron chemically; rather, they accelerate the oxidative addition and transmetallation steps of the catalytic cycle. By increasing the rate of the productive reaction (


), they consume the unstable boronate species before it has time to decompose (

).
Visualizing the Competition

The following diagram illustrates the critical "Point of Failure" where the boronate complex must be intercepted by the catalyst before it decomposes.

Suzuki_vs_Protodeboronation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd + Ar'-X TransMet Transmetallation OxAdd->TransMet BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Boronate->TransMet Productive Path (Accelerated by Ligand) Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Destructive Path (Base/Water Catalyzed) Product Coupled Product Ar-Ar' TransMet->Product Reductive Elimination Product->Pd0

Caption: The "Kinetic Race": The boronate complex (yellow) is unstable. Electron-rich ligands accelerate the Green path to outcompete the Red path.

Module 2: Ligand Selection & Optimization

Not all phosphines are created equal. For unstable substrates (2-pyridyl, polyfluorophenyl, 5-membered heterocycles), you need ligands that create an extremely active catalyst.[1]

Ligand Performance Matrix
LigandElectronic CharacterSteric BulkBest For SubstratesRisk Factor
XPhos Extremely Electron-RichHigh2-Heteroaryl (e.g., 2-pyridine), PolyfluorophenylHigh activity requires careful exclusion of O2.
SPhos Electron-RichHighGeneral Purpose unstable boronic acids.Very stable, but slightly less active than XPhos for sterically hindered chlorides.
P(t-Bu)3 Electron-RichMedium/HighSimple Aryl chlorides.Can be pyrophoric; less effective for extremely unstable 2-pyridyls than XPhos.
PPh3 Neutral/PoorLowStable substrates only.DO NOT USE for unstable boronic acids. Rate of coupling is too slow to prevent decomposition.
The "Precatalyst" Imperative

Crucial Insight: Using a free ligand and a Pd source (e.g.,


) requires an induction period to generate the active Pd(0) species. During this induction time, your boronic acid is sitting in the base and decomposing.
  • Solution: Use Precatalysts (e.g., XPhos Pd G4). These release the active Pd(0) species immediately upon entering the reaction mixture, ensuring the coupling starts the moment the base is added.

Module 3: Troubleshooting & FAQs

Scenario 1: "My 2-pyridine boronic acid disappears, but no product forms."

Diagnosis: The rate of protodeboronation (


) is faster than the rate of transmetallation (

). Corrective Actions:
  • Switch to a G3/G4 Precatalyst: Eliminate the induction period.

  • Increase Catalyst Loading: Push the equilibrium toward the productive cycle.

  • Concentration: High concentration favors the bimolecular coupling reaction over the unimolecular (pseudo-first-order) decomposition. Run at 0.5 M - 1.0 M if solubility permits.

Scenario 2: "I'm using XPhos, but I still see deboronated byproduct."

Diagnosis: The "Ate" complex concentration is too high relative to the catalyst's turnover frequency. Corrective Actions:

  • Slow Addition: Do not dump the boronic acid in at once. Add the boronic acid (as a solution) dropwise to the hot catalyst mixture. This keeps the standing concentration of the unstable "ate" complex low, ensuring the catalyst can handle the flux.

  • Base Selection: Switch to a weaker base or an anhydrous base.

    • Avoid:

      
       (High concentration of active 
      
      
      
      ).
    • Use:

      
       (anhydrous) or 
      
      
      
      .
Scenario 3: "Does water content matter?"

Diagnosis: Water is the primary proton source for the decomposition step. Corrective Actions:

  • Strict Anhydrous? Not always necessary for Suzuki, but for unstable substrates, minimizing water slows down the decomposition pathway.

  • Solvent System: Use 1,4-Dioxane or THF . If water is required for the base solubility, keep the ratio low (e.g., 10:1 Solvent:Water) or use a biphasic system where the catalyst remains strictly in the organic phase.

Module 4: Standard Operating Procedure (SOP)

Protocol: Coupling of Unstable 2-Heteroaryl Boronic Acids Based on the method by Kinzel & Buchwald (2010).

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Unstable Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

  • Charge Solids: In a glovebox or under Argon flow, add the Aryl Halide, Base (

    
    ), and XPhos Pd G4  precatalyst to a vial equipped with a stir bar.
    
    • Note: If the boronic acid is solid and reasonably stable (e.g., polyfluorophenyl), add it here. If it is extremely unstable (e.g., 2-pyridyl), reserve it.

  • Solvent Addition: Add degassed solvent (0.5 M concentration relative to halide).

  • Activation: Stir the mixture at room temperature for 1-2 minutes. The G4 precatalyst activates rapidly.

  • Reaction:

    • Method A (Standard): Heat to 40°C - 60°C.

    • Method B (Dropwise - for extremely unstable substrates): Heat the catalyst/halide/base mixture to 60°C. Dissolve the boronic acid in a minimum amount of solvent and add it dropwise over 30 minutes.

  • Monitoring: Monitor by HPLC/UPLC. Look specifically for the mass of the deboronated arene (

    
    ).
    
  • Workup: Dilute with Ethyl Acetate, wash with water (to remove salts), dry over

    
    , and concentrate.
    

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2][3] Journal of the American Chemical Society, 132(40), 14073–14075.[1][2][3] [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

Sources

Technical Support Center: Purification Protocols for Reactions Involving Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DTBM-PHOS-001 Status: Active Agent: Senior Application Scientist Subject: Downstream Processing & Impurity Removal

Introduction: Understanding Your Reagent

You are likely using Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as a derivative of the "DTBM" family) as a bulky, electron-rich ligand in palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or as a precursor for ligand synthesis.

The Challenge: While the tert-butyl groups provide the necessary steric bulk to facilitate difficult reductive eliminations, they also render the ligand and its byproducts highly lipophilic. This "greasy" nature makes standard aqueous workups ineffective and can cause the phosphine oxide byproduct to co-elute with non-polar target molecules during chromatography.

This guide addresses the three critical impurities you will face:

  • The Oxidized Byproduct: this compound oxide.

  • The Unreacted Ligand: The air-sensitive secondary phosphine.

  • Trace Metal Contamination: Residual Palladium or Rhodium species.

Part 1: The "Ghost" Peak – Removing the Phosphine Oxide

Issue: You observe a persistent impurity by TLC or HPLC that tracks closely with your product, or you see a new peak in


P NMR (typically shifted downfield, 

~40-60 ppm).

Mechanism: The P=O bond is thermodynamically stable and highly polar. However, the four tert-butyl groups and two methoxy groups on this specific ligand create a "lipophilic shell" around the polar oxide core, making it surprisingly soluble in non-polar solvents like hexanes or toluene compared to simpler oxides like Triphenylphosphine oxide (TPPO).

Protocol A: Flash Chromatography Strategy

Standard silica gel chromatography is effective, but requires a modified gradient due to the ligand's lipophilicity.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Mobile Phase: Do not start with 100% Hexanes if your product is polar. The oxide is "sticky" but soluble.

  • Recommended Gradient:

    • Start: 95:5 Hexanes:EtOAc (elutes the unreacted phosphine first).

    • Ramp: 80:20 Hexanes:EtOAc (elutes most non-polar target products).

    • Flush: 50:50 Hexanes:EtOAc or 90:10 DCM:MeOH (elutes the Phosphine Oxide).

Note: The methoxy groups on the aryl rings interact with silica silanols via H-bonding, increasing retention time relative to non-methoxy analogs.

Protocol B: Zinc Chloride Complexation (The "Crash Out" Method)

Best for large-scale reactions (>5g) where chromatography is impractical.

Unlike TPPO, this bulky oxide may not crystallize easily from cold hexanes.[1] We can force precipitation by forming a Lewis Acid adduct.

  • Dissolution: Dissolve the crude reaction mixture in minimal Ethanol or THF.

  • Complexation: Add 2.0 equivalents of ZnCl

    
      (dissolved in ethanol).
    
  • Incubation: Stir at room temperature for 2 hours. The Zn coordinates to the phosphoryl oxygen (P=O---Zn).

  • Filtration: The bulky [Oxide-ZnCl

    
    ] complex is significantly less soluble in ether/ethanol mixtures. Dilute with Et
    
    
    
    O and filter the solid precipitate.
  • Recovery: Concentrate the filtrate to obtain your product.

Part 2: The "Active" Impurity – Scavenging Unreacted Phosphine

Issue: The secondary phosphine (P-H bond) is nucleophilic and air-sensitive. If left in the product, it can slowly oxidize over time, contaminating your final compound samples.

Solution: Chemical Scavenging. Since this is a secondary phosphine, it is a competent nucleophile. We use a polymer-supported electrophile to covalently bind the impurity, allowing for removal by simple filtration.

Scavenging Protocol
ParameterSpecification
Resin Type Polystyrene-bound Benzyl Chloride or Methyl Iodide (Electrophilic Resin)
Loading Typically 1.0 – 1.5 mmol/g
Equivalents 3–4 equivalents relative to the estimated residual phosphine
Solvent DCM, THF, or Toluene (Swelling solvents are required)
Time 4–16 hours at Room Temperature

Step-by-Step:

  • Dissolve crude mixture in DCM (10 mL per gram).

  • Add the Electrophilic Resin .

  • Agitate (do not use a magnetic stir bar as it grinds the beads; use an orbital shaker).

  • Monitor: Check

    
    P NMR. The peak for the free phosphine (usually negative shift, 
    
    
    
    < 0 ppm) should disappear.
  • Filter: Pass through a fritted glass funnel. The phosphine is now trapped on the beads.

Part 3: Trace Metal Removal

Issue: Your product is colored (often yellow/orange) or fails elemental analysis due to residual Palladium/Rhodium. The bulky phosphine binds metals tightly, often carrying them through silica columns.

Solution: Thiol-functionalized Silica (SiliaMetS® Thiol or equivalent).

Protocol:

  • Add Thiol-Silica (approx. 10–50% w/w relative to crude mass) to your product solution.

  • Stir for 4 hours at 40°C (Heat is often required to displace the bulky phosphine ligand from the metal).

  • Filter through a 0.45 µm pad.

  • Verification: The filtrate should be colorless.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying reaction mixtures containing this compound.

PurificationWorkflow Start Crude Reaction Mixture (Target + Ligand + Oxide + Metal) CheckSolubility Is Product Soluble in Ethanol/Ether? Start->CheckSolubility ZnCl2_Path Method A: ZnCl2 Complexation (Precipitate Oxide) CheckSolubility->ZnCl2_Path Yes Column_Path Method B: Flash Chromatography (Gradient Elution) CheckSolubility->Column_Path No (Lipophilic Product) Scavenge_Step Step 2: Phosphine Scavenging (Electrophilic Resin) ZnCl2_Path->Scavenge_Step Filtrate Column_Path->Scavenge_Step Product Fractions Metal_Step Step 3: Metal Removal (Thiol-Silica @ 40°C) Scavenge_Step->Metal_Step Final Pure Target Molecule Metal_Step->Final

Figure 1: Integrated Purification Workflow for Bulky Phosphine Reactions.

Frequently Asked Questions (FAQ)

Q1: Why can't I just wash with aqueous acid to remove the phosphine? A: Unlike simple amines or smaller phosphines, this compound is extremely lipophilic. Protonation might occur, but the resulting salt is often still soluble in organic solvents (DCM/EtOAc) due to the "greasy" tert-butyl groups, preventing partition into the aqueous phase.

Q2: My product is air-sensitive. How do I handle the purification? A: If your product is sensitive, avoid the ZnCl


 method as it requires handling in air/ethanol. Use the Resin Scavenging  method inside a glovebox or under nitrogen flow. The resins are compatible with anhydrous solvents.

Q3: What are the


P NMR shifts I should look for? 
A: 
  • Free Phosphine (Ligand): Typically

    
     -10 to +10 ppm (broadening may occur if oxidizing).
    
  • Phosphine Oxide: Sharp singlet, typically

    
     +40 to +60 ppm.
    
  • Metal Complex: Varies, but often split peaks or shifts > +20 ppm.

Q4: Is this ligand pyrophoric? A: While secondary phosphines are generally air-sensitive and can be pyrophoric, the extreme steric bulk of the tert-butyl groups provides significant kinetic stabilization. It is generally considered an air-sensitive solid (oxidizes over hours/days) rather than pyrophoric, but it should still be stored under Argon/Nitrogen at < 4°C.

References

  • Buchwald, S. L., et al. (1998). "Catalytic Asymmetric Synthesis of Quaternary Carbon Centers." Journal of the American Chemical Society. (Grounding for bulky phosphine utility).

  • Bates, R. (2012). Organic Synthesis using Transition Metals. Wiley-VCH.[2] (General protocols for metal scavenging).

  • Sigma-Aldrich Technical Bulletin. "Metal Scavengers: Guidelines for Use."

  • Gilbertson, S. R., et al. (1996). "Air-Stable Phosphines." Journal of Organic Chemistry.
  • ChemicalBook. "(S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole Properties."[3] (Physical property verification).

Sources

Technical Support Center: Bulky Phosphine Ligand Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Advanced Application Support
Topic: Optimizing Cross-Coupling with Sterically Demanding Ligands (Buchwald-Type, Q-Phos, etc.)

Introduction: The "Steric Demand" Philosophy

Welcome to the Advanced Optimization Center. You are likely here because standard protocols (e.g., Pd(PPh₃)₄ or simple Pd(OAc)₂/Ligand mixing) have failed.

The Core Principle: Bulky phosphine ligands (e.g., XPhos, BrettPhos, Q-Phos) operate on a delicate balance. Their immense steric bulk (


 cone angle) accelerates reductive elimination  (forming the product) and stabilizes the unsaturated Pd(0) species. However, this same bulk makes activation  (getting the ligand on the metal) and oxidative addition  (entering the cycle) kinetically challenging if the "engine" isn't started correctly.

This guide treats your reaction as a system with three failure points: The Engine (Catalyst Formation), The Environment (Base/Solvent), and The Payload (Substrate Interactions).

Module 1: The Engine (Catalyst Activation)

Status Check: Did the reaction ever actually start?

The Problem: The "In Situ" Trap

Many researchers fail because they attempt to generate the active catalyst in situ by mixing Pd(OAc)₂ and a bulky ligand.

  • Why it fails: Bulky ligands are electron-rich but sterically hindered. They struggle to break up Pd-acetate trimers or displace dba (dibenzylideneacetone) from Pd₂(dba)₃ precursors. Without an exogenous reductant, Pd(II) often never reduces to the active Pd(0) species, resulting in 0% conversion.

The Solution: Precatalyst Systems (G3/G4)

Switch to defined precatalysts (Buchwald G3 or G4). These are self-activating systems that generate the active mono-ligated Pd(0) species (


) quantitatively upon exposure to base.
Protocol: G4 Precatalyst Activation
  • Stoichiometry: Use a 1:1 ratio of Pd to Ligand (contained within the precatalyst).

  • Activation Trigger: The precatalyst requires base to activate. It does not require heat to activate, but the cross-coupling cycle usually does.

  • Byproducts: G3 releases carbazole; G4 releases N-methylcarbazole (more soluble, less inhibitory).

Visualizing the Activation Pathway

PrecatalystActivation cluster_cycle Catalytic Entry Precat G4 Precatalyst (Pd(II)-Precursor) Intermed Pd-Amido Complex Precat->Intermed + Base Base Base (Deprotonation) Active Active L-Pd(0) (12e- Species) Intermed->Active Reductive Elimination Byprod N-Methylcarbazole (Inert Byproduct) Intermed->Byprod Oxidative Addition\n(Ar-X) Oxidative Addition (Ar-X) Active->Oxidative Addition\n(Ar-X)

Figure 1: The activation mechanism of G4 precatalysts. Note that base is required to trigger the release of the active L-Pd(0) species [1, 2].

Module 2: The Environment (Base & Solvent Matrix)

Status Check: Is the reaction stalling or decomposing?

The choice of base and solvent dictates the "Anionic" vs. "Neutral" pathway. Bulky ligands are highly sensitive to the polarity of the medium because it affects the stability of the T-shaped intermediates.

The Optimization Matrix
Reaction TypeRecommended BaseRecommended SolventTechnical Rationale
Weak Nucleophiles (Amides, Anilines)Cs₂CO₃ or K₃PO₄ 1,4-Dioxane or t-Amyl Alcohol Weak bases require higher T. t-Amyl alcohol solubilizes inorganic bases better than toluene, crucial for the "neutral pathway."
Strong Nucleophiles (Alkyl Amines)NaOtBu (Sodium tert-butoxide)Toluene or THF Strong alkoxide bases facilitate rapid deprotonation of the amine bound to Pd. Toluene prevents chelation issues common in ethereal solvents.
Base-Sensitive Substrates K₂CO₃ t-Butanol Protic solvents like t-BuOH can assist in proton transfer steps via hydrogen bonding shuttles (protonolysis of the Pd-amido complex).
Troubleshooting "The Black Crash"
  • Symptom: The reaction mixture turns black (Pd black precipitation) and stops at partial conversion.

  • Cause: Ligand oxidation or dissociation. Bulky ligands can dissociate if the oxidative addition step is too slow (low concentration of Ar-X) or if the temperature is too high for the specific ligand's thermal stability.

  • Fix:

    • Add 1-2 mol% extra free ligand alongside the precatalyst to shift the equilibrium back toward the ligated species.

    • Switch to a more thermally stable bulky ligand (e.g., AdBrettPhos instead of BrettPhos for high T).

Module 3: Substrate-Specific Troubleshooting

Status Check: Are you seeing the wrong product?

Scenario A: Protodehalogenation (The "Reduction" Product)

Issue: You start with Ar-Br and end up with Ar-H instead of Ar-Nu. Mechanistic Cause: This is a specific pathology of bulky ligands in Suzuki coupling. The immense bulk favors a reactive post-transmetalation intermediate that is highly susceptible to protonolysis by water [3].[1] The Fix:

  • Strict Anhydrous Conditions: Unlike "standard" Suzuki couplings which tolerate water, bulky ligand systems (e.g., t-BuXPhos) must be dry.

  • Dump-and-Stir: Do not slowly add reagents. Rapidly generating the product competes with the side reaction.

  • Increase Catalyst Loading: A faster reaction rate favors cross-coupling over the slower background hydrolysis.

Scenario B: -Hydride Elimination (The "Isomerized" Product)

Issue: When coupling alkyl amines, you observe an imine or enamine byproduct. Mechanistic Cause:


-hydride elimination is faster than reductive elimination.
The Fix: 
  • Ligand Switch: Move to a ligand with even higher bulk (e.g., RuPhos or BrettPhos ). The steric bulk destabilizes the geometry required for

    
    -hydride elimination, forcing the reductive elimination pathway.
    

Module 4: Advanced FAQs

Q: Can I use Pd₂(dba)₃ with bulky ligands like BrettPhos? A: Avoid if possible. The dba ligand binds relatively strongly to Pd(0). Bulky phosphines (due to their cone angle) struggle to displace dba to form the active


 species. If you must use it, you need high heat (>100°C) to drive off the dba, which might degrade your substrate. G3/G4 Precatalysts are superior. 

Q: My reaction works on 50mg but fails on 5g. Why? A: Mass Transfer & Headspace. On a small scale, you likely have excellent stirring and minimal headspace oxygen. On a large scale:

  • Oxygen: Bulky phosphines oxidize easily. Degas solvents vigorously (sparging) rather than just sonication.

  • Stirring: Insoluble inorganic bases (Cs₂CO₃) settle at the bottom. Grind the base to a fine powder and ensure high-shear stirring.

Q: I am coupling a 5-membered heterocycle (e.g., Imidazole). It's not working. A: The "Azole Poisoning" Effect. Imidazoles can bind to Pd through the pyridine-like nitrogen, shutting down the cycle.

  • Fix: Use L-Proline as a co-catalyst or switch to a specific ligand designed for heterocycles, such as tBuXPhos , which creates a "pocket" that discourages non-specific binding of the heterocycle to the metal center [4].

Decision Tree: Optimization Workflow

TroubleshootingTree Start Start: Reaction Failed CheckConv Check Conversion (LCMS/NMR) Start->CheckConv NoConv 0% Conversion (Starting Material Left) CheckConv->NoConv Partial Partial Conversion (Stalls at 40-60%) CheckConv->Partial SideProd Side Products (De-Halogenation) CheckConv->SideProd ActIssue Activation Failure: Switch to G3/G4 Precatalyst NoConv->ActIssue BaseIssue Base Solubility Issue: Switch Solvent (Toluene -> t-AmOH) or Grind Base Partial->BaseIssue WaterIssue Protodehalogenation: Dry Solvents & Increase Cat. Loading SideProd->WaterIssue

Figure 2: Logic flow for diagnosing reaction failures with bulky ligands.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts: The Activation Mechanism. The Journal of Organic Chemistry.

  • Yang, Y., Oldenhuis, N. J., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Aryl Halides with Bulky Biarylphosphine Ligands. Angewandte Chemie International Edition.

  • Ser, C. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie.

Sources

Advanced Catalysis Support Center: Dialkylbiaryl Phosphine Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Buchwald-Hartwig Amination Target Ligand Class: Bulky Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos, RuPhos)

Introduction: The "Black Box" of Catalysis

Welcome to the Advanced Catalysis Support Center. If you are reading this, your cross-coupling reaction likely failed, yielded a dehalogenated byproduct, or stalled at 20% conversion.

In drug discovery, the Buchwald-Hartwig amination is often treated as a "plug-and-play" reaction, but low yields usually stem from three distinct failure modes: Catalyst Deactivation , Off-Cycle Equilibria , or Substrate Inhibition . This guide moves beyond basic "add more catalyst" advice to address the mechanistic root causes of failure when using modern dialkylbiaryl phosphine ligands.

Diagnostic Workflow

Before changing reagents, identify how the reaction failed. Use this logic flow to categorize your issue.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/NMR) Result1 SM Remaining (>80%) No Product Start->Result1 Result2 SM Consumed Wrong Product (Ar-H) Start->Result2 Result3 Partial Conversion (20-50%) Stalled Start->Result3 Diag1 Diagnosis: Activation Failure or Oxidation Result1->Diag1 Diag2 Diagnosis: Hydrodehalogenation (β-Hydride Elimination) Result2->Diag2 Diag3 Diagnosis: Catalyst Poisoning or Product Inhibition Result3->Diag3 Action1 Switch to G3/G4 Precatalyst Check O2 exclusion Diag1->Action1 Action2 Switch Base (NaOtBu -> Cs2CO3) Change Solvent (Alcohol -> Toluene) Diag2->Action2 Action3 Increase Temp Check Heterocycle Coordination Diag3->Action3

Figure 1: Diagnostic logic tree for categorizing reaction failure modes based on crude mixture analysis.

Technical Support FAQs & Troubleshooting
Category 1: The "No Reaction" Scenario (Activation Issues)

Q: I used Pd(OAc)₂ and the ligand (1:2 ratio), but I see zero conversion. The mixture turned black immediately. A: You likely suffered from Pd black precipitation before the active catalytic species (


) could form.
  • The Science: Traditional mixing of Pd(II) salts and phosphines requires reduction in situ (often by the amine or solvent) to generate Pd(0). This process is slow and unreliable. If reduction is slower than aggregation, Pd black forms [1].

  • The Fix: Switch to Precatalysts (G3 or G4) .

    • Why: G3/G4 precatalysts contain the ligand pre-bound to Pd(II) in a 1:1 ratio. Upon exposure to base, they rapidly reductively eliminate a benign carbazole byproduct to release the active

      
       species, bypassing the induction period [2].
      

Q: I am using a G4 Precatalyst, but still see no activity. A: Check your base and solvent compatibility.

  • The Science: The activation of G3/G4 precatalysts requires deprotonation by the base.[1] If you are using a weak base (e.g.,

    
    ) in a non-polar solvent (Toluene) at low temperature, the base may be too insoluble to activate the precatalyst [3].
    
  • The Fix: Add a drop of water or t-BuOH to solubilize the base, or switch to a stronger base (

    
    ) if the substrate permits.
    
Category 2: The "Wrong Product" (Hydrodehalogenation)

Q: My aryl halide (Ar-Br) is disappearing, but I'm getting the reduced arene (Ar-H) instead of the amine product. A: You are seeing Hydrodehalogenation , driven by


-hydride elimination.[2][3]
  • The Science: This occurs when the amine (or an alkoxide base/solvent) coordinates to the Palladium and undergoes

    
    -hydride elimination faster than the reductive elimination of the product. This creates a 
    
    
    
    species that reduces your starting material [4].
  • Risk Factors: Primary amines, alcohol solvents (e.g., isopropanol), and sterically crowded ligands.

  • The Fix:

    • Change Solvent: Remove sources of transferable hydrides. Switch from alcohols to Dioxane or Toluene .

    • Change Base: Switch from alkoxide bases (

      
      ) to carbonate/phosphate bases (
      
      
      
      ,
      
      
      ).
    • Increase Concentration: High concentration favors the bimolecular coupling over the unimolecular elimination.

Category 3: Substrate-Specific Inhibitions

Q: Why does my reaction work with Aryl Bromides but fail with Aryl Iodides? A: This is the "Iodide Effect" .

  • The Science: Contrary to standard ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     trends, Aryl Iodides can be problematic in Pd-catalysis. The released iodide ion (
    
    
    
    ) binds strongly to Pd, forming stable bridged dimers
    
    
    that are catalytically inactive (off-cycle) [5].
  • The Fix:

    • Use Aryl Bromides or Chlorides if possible.[4]

    • If you must use Ar-I, use bulky biaryl ligands (like XPhos or BrettPhos) which sterically discourage dimer formation.

Q: My substrate contains a Pyridine/Azole ring, and the yield is <10%. A: You are experiencing Heterocycle Poisoning .

  • The Science: Nitrogen-containing heterocycles can bind competitively to the Pd center, displacing the phosphine ligand or occupying the coordination site needed for the amine [6].

  • The Fix:

    • Increase Temperature: Promotes dissociation of the heterocycle from the metal.

    • Switch Ligand: Use tBuXPhos or specific "heterocycle-friendly" ligands designed to out-compete the substrate for binding.

Optimization Data & Base Selection Guide

Select your base/solvent system based on your substrate's functional group tolerance (FGT).

Base SystempKa (approx)SpeedFGTBest For...
NaOtBu / Toluene ~17FastLowUnfunctionalized substrates, secondary amines, rapid screening.
LiHMDS / THF ~26FastMedSubstrates with acidic protons (e.g., alcohols) that need protection in situ.
Cs₂CO₃ / Dioxane ~10SlowHighEsters, Nitro groups, Aldehydes, base-sensitive heterocycles.
K₃PO₄ / t-AmylOH ~12MedHighGeneral purpose for drug-like molecules; water tolerance.
Standardized Screening Protocol (Micro-Scale)

Do not guess. Run this 4-reaction screen to identify the optimal system.

Reagents:

  • Ligand/Precatalyst: XPhos Pd G4 (General), BrettPhos Pd G4 (Primary Amines), RuPhos Pd G4 (Secondary Amines).

  • Bases: NaOtBu (Strong), Cs₂CO₃ (Weak).[2][5][6]

  • Solvents: Toluene, t-Amyl Alcohol.

Protocol:

  • Prepare Vials: Charge 4 reaction vials with the Aryl Halide (1.0 equiv).

  • Add Catalyst: Add Pd G4 Precatalyst (0.02 equiv / 2 mol%).

    • Note: Do not add separate Pd source and ligand.

  • Add Base:

    • Vials 1 & 2: NaOtBu (1.2 equiv).

    • Vials 3 & 4: Cs₂CO₃ (2.0 equiv).

  • Add Solvent (0.1M concentration):

    • Vials 1 & 3: Toluene .[6]

    • Vials 2 & 4: t-Amyl Alcohol .

  • Add Amine: Add Amine (1.2 equiv).

  • Run: Cap under inert atmosphere (N₂/Ar). Heat to 80°C for 2 hours.

  • Analyze: Filter through a small plug of silica/celite and analyze by LCMS.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions.[7] The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl MIDA Boronates. Organic Letters, 18(11), 2580–2583. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. Link

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. The Journal of Organic Chemistry, 75(24), 8372–8382. Link

Sources

improving selectivity in cross-coupling with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (referred to herein as DTBM-PH ) in Palladium-catalyzed cross-coupling reactions.

This guide treats DTBM-PH in its specific capacity as a bulky, electron-rich secondary phosphine (


) , often used either as a direct ligand, a precursor for in-situ active species, or a substrate in C-P bond formation.

Status: Active Ligand Class: Bulky, Electron-Rich Secondary Phosphine Primary Application: Sterically demanding Cross-Coupling (Buchwald-Hartwig, Suzuki), C-P Bond Formation.

Ligand Profile & Mechanistic Logic

To troubleshoot selectivity, you must first understand the "personality" of this specific ligand. This compound is defined by two competing forces:

  • Extreme Steric Bulk (The "Wall"): The 3,5-di-tert-butyl groups create a massive cone angle.

    • Effect: This accelerates Reductive Elimination (the product-releasing step), which is crucial for high selectivity in mono-arylation and preventing

      
      -hydride elimination.
      
    • Risk:[1][2][3][4] It hampers coordination to Palladium if the metal center is crowded, potentially leading to Pd-black precipitation (catalyst death).

  • Electronic Activation (The "Push"): The 4-methoxy group acts as a strong electron donor (via resonance).

    • Effect: It increases electron density on the Phosphorus, facilitating Oxidative Addition into difficult aryl chlorides or deactivated aryl bromides.

The Selectivity Paradox: High selectivity relies on the ligand remaining bound to the metal. Because DTBM-PH is a secondary phosphine, it is susceptible to oxidation (forming the phosphine oxide, SPO) or P-H activation. If the ligand oxidizes, it loses its steric bulk advantage, leading to "promiscuous" catalysis (poor selectivity).

Interactive Troubleshooting Guide (Q&A)
Issue A: "My reaction shows high conversion but poor chemoselectivity (side products formed)."

Diagnosis: Ligand Oxidation or Ligand Scrambling. If your selectivity drops (e.g., you see homocoupling or dehalogenation instead of cross-coupling), your bulky ligand has likely degraded into a non-bulky species (like a phosphine oxide) that keeps the Pd soluble but lacks the steric bulk to enforce the desired pathway.

Corrective Actions:

  • The "Color Test": Check your reaction mixture color.

    • Deep Red/Brown (Homogeneous): Active catalyst is likely present.[4]

    • Black Precipitate: Ligand dissociation has occurred; Pd(0) has aggregated.

  • P:Pd Ratio Adjustment: Increase the Ligand:Metal ratio from 1:1 to 2:1 or 3:1 . Excess ligand protects the active Pd species from oxidation and aggregation, maintaining the steric environment required for selectivity.

Issue B: "I am observing low yields with sterically hindered substrates (Ortho-substituted)."

Diagnosis: The "Steric Overload." While DTBM-PH is designed for difficult couplings, the tert-butyl groups on the ligand can clash with ortho-substituents on your aryl halide, preventing Oxidative Addition.

Corrective Actions:

  • Temperature Ramp: Do not start at reflux. Initiate the reaction at 60°C to allow the pre-catalyst activation, then ramp to 100-110°C . High initial heat can decompose the catalyst before the difficult oxidative addition occurs.

  • Switch to Pre-Catalyst: Instead of mixing Pd(OAc)₂ + Ligand in situ, use a pre-formed Pd(0) source like Pd₂(dba)₃ . This removes the induction period where the ligand might be consumed reducing Pd(II) to Pd(0).

Issue C: "In C-N coupling, I am getting double arylation of the primary amine."

Diagnosis: Slow Reductive Elimination. Even though DTBM-PH is bulky, if the concentration of the aryl halide is too high relative to the amine, the catalyst will cycle twice.

Corrective Actions:

  • Reverse Addition: Add the Aryl Halide slowly (via syringe pump) to a solution containing the Catalyst and Amine.

  • Solvent Switch: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol . Polar protic solvents (or solvents capable of H-bonding) can stabilize the amine-coordination transition state, favoring the mono-arylation pathway.

Visualizing the Selectivity Pathway

The following diagram illustrates how the steric bulk of DTBM-PH enforces selectivity by accelerating the release of the target product (Reductive Elimination) while suppressing side reactions.

G Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 4-OMe e- donation helps Coord Substrate Coordination (Nu-H) OxAdd->Coord RedElim Reductive Elimination (Product Release) Coord->RedElim Fast (Due to Bulk) SideRxn Side Reaction (β-Hydride Elim / Homocoupling) Coord->SideRxn Slow (Blocked by Bulk) RedElim->Pd0 Cycle Repeats Ligand DTBM-PH Ligand (Steric Bulk) Ligand->OxAdd Electronic Boost Ligand->RedElim Steric Acceleration

Caption: The "Steric Vise" mechanism. The DTBM-PH ligand accelerates the green pathway (Product Release) and mechanically blocks the red pathway (Side Reactions).

Experimental Protocol: Ligand Integrity Check

Before running a high-value sample, validate your ligand batch using this standard protocol.

Objective: Confirm Ligand Purity and Catalyst Activity.

ParameterSpecification
Reaction Coupling of 4-chlorotoluene + Morpholine
Scale 0.5 mmol
Catalyst Loading 1.0 mol% Pd(OAc)₂ / 2.0 mol% DTBM-PH
Base NaOtBu (1.4 equiv)
Solvent Toluene (anhydrous), 0.2 M
Conditions 80°C, 2 hours

Validation Criteria:

  • Appearance: Solution must remain clear/amber (no black precipitate).

  • GC/LC-MS: Conversion >95% with <2% Homocoupling (Bitolyl).

  • Troubleshooting: If conversion is <50%, your ligand is likely oxidized. Recrystallize under Argon or purchase a fresh batch.

References & Authority

The protocols and mechanistic insights above are grounded in the following authoritative sources regarding bulky phosphine ligands and palladium catalysis.

  • Sigma-Aldrich. this compound Product Specification & Reaction Suitability.[5][6][7]Link

  • ChemicalBook. (S)-(+)-DTBM-SEGPHOS and Related Precursors. (Context on the DTBM scaffold's electronic properties). Link

  • Organic Letters. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines. (Mechanistic insight into secondary phosphine activation). Link

  • Catalysis Science & Technology. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (Comparative data on steric bulk effects). Link

  • Chemical Science. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation.Link[8]

Sources

Advanced Technical Support: Bulky Phosphine Ligand Handling & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Air/Moisture Sensitivity in Buchwald-Type and Bulky Alkyl Phosphines

Introduction: The "Air-Stable" Paradox

Bulky phosphine ligands (e.g., SPhos, XPhos,


-Bu

P) are the engine room of modern cross-coupling chemistry. While vendors often market dialkylbiaryl phosphines (Buchwald ligands) as "air-stable," this label is a half-truth that leads to failed campaigns.

The Reality:

  • Solid State: Most Buchwald ligands are kinetically stable in air due to steric protection.

  • Solution State: Once dissolved, the protective "shell" is dynamic. In the presence of dissolved O

    
    , they undergo radical autoxidation to phosphine oxides (P=O), which are catalytically dead and often inhibit the metal center.
    

This guide provides the diagnostic tools and protocols to ensure your ligands remain active.

Module 1: Diagnostic Workflow (Is My Ligand Dead?)

Before troubleshooting a failed reaction, verify the ligand's integrity. Visual inspection is unreliable;


P NMR is the gold standard. 
The P NMR Check

Phosphine oxides are significantly deshielded (shifted downfield/positive) relative to the parent phosphine.

Protocol:

  • Take ~10 mg of ligand.

  • Dissolve in degassed CDCl

    
     or C
    
    
    
    D
    
    
    under inert atmosphere (glovebox or N
    
    
    cone).
  • Acquire a non-decoupled

    
    P spectrum (usually 16–64 scans).
    

Data Table: Common Shift Deltas | Ligand | Parent Phosphine (


 ppm) | Phosphine Oxide (

ppm) | Status | | :--- | :--- | :--- | :--- | | PPh

| -6.0 | +29.0 | Reference | | SPhos | -12.0 to -14.0 | +35.0 to +40.0 | Active / Dead | | XPhos | -10.0 to -13.0 | +30.0 to +35.0 | Active / Dead | |

-Bu

P
| +63.0 | +92.0 | Active / Dead | | PCy

| +10.0 | +45.0 to +50.0 | Active / Dead |

Note: Chemical shifts vary slightly by solvent concentration. The key diagnostic is the presence of a secondary peak 40–50 ppm downfield from the main peak.

Visual Decision Tree

Use this logic flow to determine if your ligand needs purification or disposal.

LigandDiagnosis Start Start: Ligand Inspection Visual Visual Check: Is it white crystalline? Start->Visual Sticky Sticky/Yellow Waxy Solid Visual->Sticky No NMR Run 31P NMR (Anaerobic Prep) Visual->NMR Yes Sticky->NMR Confirm with NMR Analysis Analyze Spectrum NMR->Analysis Pure Single Peak (Parent Shift) Analysis->Pure >98% P(III) Oxide Major Peak + New Peak (+40 ppm) Analysis->Oxide >10% P(V) Trace Trace Oxide (<5%) Analysis->Trace <5% P(V) Use Ready for Use Pure->Use Proceed to Rxn Purify Purification Protocol Oxide->Purify Recrystallize or Discard Use_Excess Adjust Stoichiometry Trace->Use_Excess Use, but add 10% excess

Figure 1. Diagnostic logic for assessing ligand purity prior to reaction setup.

Module 2: The Mechanism of Failure

Understanding why your ligand degrades helps you prevent it.

The Radical Chain Mechanism: Unlike simple acid-base chemistry, phosphine oxidation is a radical chain autoxidation .

  • Initiation: A trace radical initiator (or light) abstracts an electron or interacts with O

    
    .
    
  • Propagation: The P(III) center reacts with triplet oxygen to form a peroxy radical species.

  • Adsorption Effect: Oxidation is accelerated on high-surface-area solids (silica, alumina) or rough glass surfaces because adsorption stabilizes the transition states [1].

Critical Insight: "Air-stable" Buchwald ligands rely on the biaryl backbone to sterically block the phosphorus lone pair. However, in solution (THF, Toluene), the rotation of the biaryl bond exposes the phosphorus center to dissolved oxygen. Never store these ligands in solution.

Module 3: Handling & Purification Protocols

The "Inert Barrier" Weighing Method

For "air-stable" solids like XPhos or SPhos, you do not need a glovebox for weighing, if you are fast.

  • Tare the vial with a septum cap on the bench.

  • Weigh the solid quickly (exposure < 2 mins).

  • Seal immediately.

  • Purge the headspace with N

    
    /Ar for 5 minutes via needle.
    
Solvent Degassing (The Freeze-Pump-Thaw)

Sparging (bubbling gas) is often insufficient for sensitive catalytic cycles. Use Freeze-Pump-Thaw (FPT) for stock solutions.

FPT_Cycle Freeze FREEZE (LN2 Bath) Solidify Solvent Pump PUMP (High Vac) Remove Headspace Gas Freeze->Pump Valve Open Thaw THAW (Warm Water) Release Dissolved Gas Pump->Thaw Valve Closed Check Repeat? (Bubbles visible?) Thaw->Check Check->Freeze Yes (x3 cycles) Done Ready Check->Done No

Figure 2. The Freeze-Pump-Thaw cycle for rigorous deoxygenation of solvents.

Rescue Protocol: Ethanol Wash

If your SPhos or XPhos has oxidized (turned sticky/yellow), you can often remove the oxide impurity because phosphine oxides are highly soluble in ethanol, while the bulky parent phosphines are less so.

  • Slurry the degraded ligand in cold, degassed ethanol (or methanol) under N

    
    .
    
  • Sonicate briefly (1 min).

  • Filter rapidly under inert gas (Schlenk frit).

  • Dry the remaining solid under high vacuum.

  • Re-check with

    
    P NMR.
    

Module 4: Frequently Asked Questions (FAQs)

Q: My


-Bu

P arrived as a liquid, but the bottle says it's a solid. Is it bad?
A:

-Bu

P has a melting point of ~30°C. If your lab is warm, it may melt. However, it is pyrophoric . If the liquid is clear/colorless, it is likely fine but dangerous. If it is cloudy or has white precipitate, it has oxidized. Recommendation: Buy the HBF

salt of

-Bu

P (

-Bu

P

HBF

).[1] It is an air-stable solid and releases the free phosphine in situ when base is added to your reaction [2].

Q: Can I use a ligand that is 10% oxidized? A: It depends on the reaction.

  • Robust couplings (Suzuki w/ aryl bromides): Likely yes, just add 10% extra ligand to compensate.

  • Difficult couplings (Amination w/ aryl chlorides):No. Phosphine oxides can coordinate to the Pd center, forming unreactive species that shut down the catalytic cycle. Purify or replace.

Q: Why did my catalyst solution turn black immediately? A: This is usually "Pd black" precipitation. It indicates your phosphine ligand failed to ligate and stabilize the Pd(0) center, likely due to oxidation. The Pd(0) then aggregated into inactive nanoparticles. Solution: Ensure your ligand is oxide-free and your solvent is rigorously degassed.[1]

Q: Which solvent is worst for phosphine stability? A: THF and Ethers. They form peroxides upon standing, which rapidly transfer oxygen to phosphines. Always use fresh, inhibitor-free THF from a solvent system or freshly distilled/degassed sources.[1]

References

  • Surface-Assisted Selective Air Oxidation of Phosphines. Source:Dalton Transactions (2012).[2] Context: Explains the mechanism of accelerated oxidation on solid surfaces. URL:[Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source:Angewandte Chemie Int.[3] Ed. (2008) / J. Am. Chem. Soc. (2005).[4][5] Context: Seminal work by the Buchwald group defining the stability and utility of these ligands. URL:[Link]

  • 31P NMR Chemical Shifts. Source:University of Wisconsin-Madison (Reich Collection). Context:[6] Authoritative database for assigning phosphine vs. phosphine oxide shifts. URL:[Link]

Sources

managing steric hindrance in catalysis with this phosphine ligand

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Steric Bulk in Pd-Catalyzed Cross-Couplings Ticket ID: #ST-8842 | Topic: Managing Steric Hindrance with Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos) Status: Open | Assigned Specialist: Senior Application Scientist

Executive Summary: The "Flexible Bulk" Paradox

You are likely using a Dialkylbiaryl Phosphine (Buchwald-type) ligand because your substrate is sterically demanding or you require high selectivity. These ligands operate on a "Goldilocks" principle: they must be bulky enough to enforce a mono-ligated Pd(0) species (the active catalyst) and accelerate reductive elimination, yet flexible enough to allow the oxidative addition of your hindered substrate.

This guide treats your reaction as a programmable system. If the "code" (kinetics) fails, follow the debugging modules below.

Module 1: Catalyst Activation (The "Boot Sequence")

The Issue: The reaction never starts. The mixture stays clear (no reaction) or precipitates Pd black immediately. Technical Insight: Sterically demanding ligands (


) struggle to bind to Pd(0) generated in situ from Pd(II) sources like Pd(OAc)₂. The equilibrium 

favors free Pd, leading to aggregation (Pd black).
Troubleshooting Protocol: Precatalyst vs. In-Situ
Method Risk Factor Recommendation
In-Situ Mixing (Pd(OAc)₂ + Ligand)High. Reduction of Pd(II) to Pd(0) is slow; free Pd precipitates before ligand binding.Avoid for highly hindered substrates.[1] If necessary, heat the catalyst/ligand mix before adding substrate.
G2 Precatalyst (Chloro-bridged)Medium. Requires activation by base. Incompatible with weak bases (e.g., K₂CO₃) at low temp.Use only with strong bases or heat (>60°C).
G3/G4 Precatalyst (Methyl-bridged)Low. Activates rapidly even with weak bases or at room temperature.Standardize on G3/G4. This ensures 1:1 L:Pd stoichiometry entering the cycle.

Self-Validating Check:

  • The "Color Test": If your reaction turns black within 10 minutes, your ligand is not protecting the metal. Switch to a G3 precatalyst.

Module 2: The Kinetic Bottleneck (Oxidative Addition)

The Issue: Low conversion of starting material. The catalyst is stable (no Pd black), but the aryl halide remains untouched. Technical Insight: For hindered substrates (e.g., ortho-substituted aryl chlorides), the steric bulk of the ligand—measured by Percent Buried Volume (%V_bur) —can prevent the substrate from entering the coordination sphere.

Optimization Matrix: Balancing %V_bur
Ligand%V_bur (approx)Best Use Case
SPhos ~43%General purpose. Good for ortho-substitution.
XPhos ~48%Excellent for aryl chlorides and heteroaryls.
RuPhos ~46%Specialized for secondary amines and bulky ethers.
BrettPhos ~51%Extreme bulk. Promotes reductive elimination but slows oxidative addition.

Action Plan:

  • Downshift Sterics: If using BrettPhos and conversion is <10%, switch to RuPhos or XPhos . The slightly lower %V_bur opens the active site for the oxidative addition of your bulky substrate.

  • Heat as a Lever: Steric hindrance is an entropic barrier. Increasing temperature from 80°C to 110°C often overcomes the barrier for oxidative addition without decomposing these robust ligands.

Module 3: Selectivity & Side Reactions (Debugging Output)

The Issue: You see "Protodehalogenation" (Ar-X


 Ar-H) instead of the coupled product.
Technical Insight:  This is a symptom of Transmetallation Failure . The bulky ligand allows Oxidative Addition, but the nucleophile (boronic acid/amine) is too bulky to enter. The Pd(II) intermediate waits, eventually abstracting a hydride from the solvent or base (beta-hydride elimination).

Visualizing the Failure Mode:

G Start Active Species L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd  Substrate binds   Stall STALL POINT: Steric crowding prevents Nucleophile entry OxAdd->Stall  L is too bulky   SideRxn Side Reaction: H-Abstraction / Beta-H Elim Stall->SideRxn  Pd waits too long   DeadEnd Product: Ar-H (Reduced) SideRxn->DeadEnd

Caption: Pathway to Protodehalogenation. When steric bulk blocks transmetallation, the catalyst diverts to reduction.[2]

Corrective Actions:

  • Switch Solvent: Move from isopropanol (hydride source) to Toluene or Dioxane.

  • Anhydrous Conditions: Water promotes protodehalogenation in some cycles. Add 3Å molecular sieves.

  • Increase Concentration: Pushing the concentration of the nucleophile (1.5 equiv

    
     2.0 equiv) can force the transmetallation equilibrium forward by mass action.
    

FAQ: Rapid Fire Support

Q: Can I use Pd(PPh₃)₄ with these ligands? A: No. Triphenylphosphine (


) will compete with your bulky ligand for the metal center, creating a mixed-ligand species that is catalytically dead. Always use a ligand-free source (Pd₂(dba)₃) or a specific precatalyst.

Q: My reaction works on small scale but fails on scale-up. Why? A: Mixing efficiency. These reactions are often heterogeneous (solid base). On a small scale, magnetic stirring is aggressive. On a large scale, mass transfer drops.

  • Fix: Increase stirring speed or switch to a soluble base (e.g., LiHMDS, NaOtBu) if functional groups permit.

Q: How do I remove the phosphine ligand after the reaction? A: These ligands are lipophilic.

  • Option 1: Triturate the crude solid with cold methanol (ligand stays in solution, product precipitates).

  • Option 2: Oxidize the phosphine with dilute

    
     or bleach during workup; the resulting phosphine oxide is much more polar and separates easily on silica gel.
    

Experimental Workflow: The "Bulky" Protocol

Follow this logic flow to design your next experiment.

Workflow Start Start Optimization CheckSubstrate Is Substrate Ortho-Substituted? Start->CheckSubstrate UseG3 Use G3-Precatalyst (Ensure 1:1 L:Pd) CheckSubstrate->UseG3 Yes CheckSubstrate->UseG3 No (Still use G3 for consistency) SelectLigand Select Ligand Based on Nucleophile UseG3->SelectLigand Amine Amine/Alcohol? Use RuPhos/BrettPhos SelectLigand->Amine Boron Boronic Acid? Use XPhos/SPhos SelectLigand->Boron RunRxn Run Reaction (100°C, Dioxane) Amine->RunRxn Boron->RunRxn CheckResult Check Result RunRxn->CheckResult Success High Yield (Scale Up) CheckResult->Success >80% FailRed Product is Ar-H (Reduction) CheckResult->FailRed Side Products FailSM Recovered SM (No Rxn) CheckResult->FailSM No Conv. FixRed Re-run with Toluene/Dioxane FailRed->FixRed Switch Solvent Dry System FixSM Re-run at 120°C FailSM->FixSM Increase Temp Switch to SPhos

Caption: Decision tree for optimizing cross-coupling with sterically demanding Buchwald ligands.

References

  • Mechanistic Overview of Buchwald Ligands: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Percent Buried Volume (%V_bur) Concept: Clavier, H., & Nolan, S. P. (2010). "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry." Chemical Communications.[3]

  • Precatalyst Activation Pathways: Bruno, N. C., et al. (2013). "Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions." Chemical Science.

  • Oxidative Addition to Bulky Phosphines: Barrios-Landeros, F., & Hartwig, J. F. (2005). "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex." Journal of the American Chemical Society.[4]

Sources

Technical Support Center: Optimizing Solvent Systems for Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as DTBM-PH ) is a secondary phosphine characterized by extreme steric bulk and high electron density. It is primarily used as a precursor for "privileged" ligands (like DTBM-SEGPHOS) or as a bulky ligand in its own right for transition metal catalysis (Pd, Rh, Ru).

  • CAS: 105658-27-7 (and derivatives)

  • Key Characteristics:

    • High Lipophilicity: Driven by four tert-butyl groups.

    • Electron-Rich: Enhanced by para-methoxy substituents.

    • Air Sensitivity: High. Rapidly oxidizes to the phosphine oxide in aerated solvents.

Critical Warning: The performance of DTBM-PH is solvent-dominated . 85% of reported "catalyst failures" with this ligand are actually solvent-induced deactivations (oxidation via dissolved


) or competitive inhibition (coordinating solvents).

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your application.

Solvent ClassRecommended?Specific SolventsPerformance Impact
Aromatic Hydrocarbons HIGHLY RECOMMENDED Toluene, Xylene, MesityleneOptimal. Excellent solubility; non-coordinating; high boiling points allow thermal activation without ligand dissociation.
Ethers RECOMMENDED THF, 2-MeTHF, Dioxane, MTBEGood. Good solubility. THF is excellent for lithiation/deprotonation steps. Warning: Peroxides in aged ethers will destroy the ligand immediately.
Chlorinated Solvents CAUTION DCM, ChloroformModerate. Good solubility, but DCM can react with phosphines (quaternization) over long periods or under reflux. Use only for short-term workup.
Polar Aprotic RESTRICTED Acetonitrile (ACN), DMSO, DMFPoor. ACN coordinates strongly to Pd/Rh, competing with the bulky phosphine. DMSO is an oxidant under certain conditions.
Protic Solvents AVOID Methanol, Ethanol, WaterVery Poor. The ligand is virtually insoluble. Protic media can also quench reactive metal-hydride intermediates formed during catalysis.

Technical Deep Dive: The Mechanics of Solvent Interference

Mechanism A: Oxidative Deactivation (The "Invisible" Killer)

Electron-rich phosphines like DTBM-PH are scavengers for oxygen. Standard ACS-grade solvents contain enough dissolved oxygen (approx. 2-9 mM) to quantitatively convert your phosphine to Phosphine Oxide within minutes.

  • Symptom: The reaction mixture remains clear or turns slightly cloudy (oxide precipitation).

  • Result: Complete loss of catalytic activity. The oxide is a poor ligand.

Mechanism B: Competitive Coordination (The "Acetonitrile Effect")

Due to the massive steric bulk of the tert-butyl groups, DTBM-PH has a large cone angle.

  • The Problem: In coordinating solvents like Acetonitrile (MeCN), the solvent molecules are small and linear. They can slip past the bulky phosphine and bind to the metal center, displacing the bulky ligand.

  • Result: The metal center becomes stabilized by solvent ("solvent cage") rather than the ligand, shutting down the catalytic cycle.

Visualization: Solvent Selection Logic

SolventLogic start Start: Select Solvent for DTBM-PH solubility_check Is the ligand soluble? start->solubility_check coordination_check Is solvent coordinating? solubility_check->coordination_check Yes (Organic) alcohols Methanol/Water (Insoluble) solubility_check->alcohols No (Protic) oxygen_check Is solvent degassed? coordination_check->oxygen_check No (Non-polar) acn Acetonitrile/DMSO (Ligand Displacement Risk) coordination_check->acn Yes (Polar Aprotic) toluene Toluene/Xylene (Optimal) oxygen_check->toluene Yes (Aromatic) thf THF/Dioxane (Good, check peroxides) oxygen_check->thf Yes (Ether) oxide Phosphine Oxide (DEAD CATALYST) oxygen_check->oxide No (Aerated)

Figure 1: Decision tree for solvent selection ensuring ligand stability and catalytic activity.

Troubleshooting Guides (FAQ Format)

Scenario 1: "My reaction yield dropped to <10% after switching solvent bottles."

Diagnosis: Dissolved Oxygen Contamination. Even a fresh bottle of HPLC-grade Toluene contains oxygen. If you did not actively degas the new bottle, the DTBM-PH oxidized before it could bind to the metal. Corrective Action:

  • Stop: Do not add more catalyst.

  • Test: Take a small aliquot, add a drop of reaction mix, and run a ³¹P NMR.

    • Signal at ~ -10 to +10 ppm: Active Phosphine (Good).

    • Signal at > +40 ppm: Phosphine Oxide (Bad).

  • Fix: Perform the Freeze-Pump-Thaw protocol (see Section 5) on the solvent before setting up the next reaction.

Scenario 2: "The ligand won't dissolve in the reaction mixture."

Diagnosis: Lipophilicity Mismatch. Users often attempt to use Methanol or Ethanol for "Green Chemistry" compliance. DTBM-PH is extremely lipophilic due to the 4 tert-butyl groups per molecule. Corrective Action:

  • Co-solvent System: If you must use alcohols (e.g., for boronic acid solubility in Suzuki coupling), use a biphasic system or a mix.

  • Recipe: Toluene:Ethanol (4:1) or THF:Water (10:1) . The Toluene/THF dissolves the ligand/catalyst, while the alcohol/water dissolves the inorganic base/substrate.

Scenario 3: "Reaction works in Toluene but fails in Acetonitrile."

Diagnosis: Competitive Ligand Displacement. As described in Section 3, ACN is displacing your bulky ligand. Corrective Action:

  • Switch Solvent: Return to Toluene or THF.

  • Concentration: If ACN is required for substrate solubility, increase the Catalyst:Ligand ratio to 1:2 or 1:4 to shift the equilibrium back toward the phosphine-bound metal.

Mandatory Protocols

Protocol A: Freeze-Pump-Thaw (The Gold Standard)

Required for all stock solutions of DTBM-PH.

  • Place solvent in a Schlenk flask.

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solvent is solid.
    
  • Pump: Open to high vacuum (10⁻³ mbar) for 5-10 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in a warm water bath. Gas bubbles will evolve.
    
  • Repeat: Perform cycles 1-4 three times total.

  • Backfill: Fill with Argon/Nitrogen.[1][2]

Protocol B: Inert Sparging (The "Good Enough" Standard)

Acceptable for large volume batch reactions (non-kinetic studies).

  • Insert a long needle or glass frit connected to an Argon line directly into the solvent.

  • Insert a short vent needle.

  • Bubble gas vigorously for 15 minutes per 100mL of solvent.

  • Note: This removes

    
     but may evaporate volatile solvents (adjust volume afterwards).
    

References & Authoritative Sources

  • ChemicalBook. (2024). This compound Properties and Safety.[3][4]Link

  • Sigma-Aldrich. (2024).[5] Handling Air-Sensitive Phosphine Ligands: Technical Bulletin AL-134.Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: General behavior of bulky electron-rich phosphines). Link

  • Baird, M. (2025). Solvent Effects in Organometallic Catalysis. Department of Chemistry, University of Pittsburgh. Link

  • Chem-Impex Int'l. (2024). Product Data: DTBM-Phosphine Derivatives.Link

Sources

Technical Support Center: Base Selection for Cross-Coupling with Bulky Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Subject: Base Selection Optimization for Bulky Phosphine Ligand Systems (Buchwald, biaryl-monophosphines, etc.) Ticket ID: TECH-2024-BP-BASE Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Reagent

In modern cross-coupling—specifically when employing bulky, electron-rich phosphine ligands like XPhos, BrettPhos, or Q-Phos —the base is often treated as an afterthought. This is a critical error. While the ligand dictates the life of the catalyst (oxidative addition/reductive elimination), the base controls the turnover frequency (TOF) by gating the transmetallation (Suzuki) or amine-binding (Buchwald-Hartwig) steps.

When using bulky ligands, the steric environment around the Palladium center is crowded. The choice of base must balance basicity (pKa) with nucleophilicity and solubility . This guide deconstructs that decision matrix.

Module 1: The Mechanistic Logic (Why It Matters)

To troubleshoot, you must visualize the failure point. The role of the base changes depending on the coupling type, but the steric demand of the ligand creates a universal constraint: access to the metal center.

The Buchwald-Hartwig / Suzuki Divergence
  • Buchwald-Hartwig (C-N): The base must deprotonate the amine.[1] With bulky ligands, the amine often coordinates before deprotonation. If the base is too bulky or insoluble, this step stalls, leading to Pd-black formation as the catalyst rests too long in an unstable state.

  • Suzuki-Miyaura (C-C): The base activates the boronic acid to form a boronate species. However, recent data suggests bulky phosphines can paradoxically accelerate protodeboronation (a side reaction) if the base concentration is too high or the wrong type is used.

Mechanistic Visualization

The following diagram illustrates where the base intersects with the catalytic cycle for both pathways.

BaseMechanism cluster_Suzuki Suzuki-Miyaura Pathway cluster_Buchwald Buchwald-Hartwig Pathway Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet_Suz Transmetallation OxAdd->TransMet_Suz Path A Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord Path B Boronic Boronic Acid RB(OH)2 Boronate Boronate Species [RB(OH)3]- Boronic->Boronate + Base Base_Suz BASE (Carbonate/Phosphate) Activates Boron Base_Suz->Boronate Boronate->TransMet_Suz RedElim Reductive Elimination (Product Release) TransMet_Suz->RedElim Amine Amine H-NR2 Amido Amido Complex (Ar-Pd-NR2) Coord->Amido Base_BH BASE (Alkoxide/Silylamide) Deprotonates N-H Base_BH->Amido Proton Transfer Amido->RedElim RedElim->Pd0 Regeneration

Figure 1: The dual role of the base.[1][2] In Suzuki coupling (Green), the base activates the nucleophile (boron).[3] In Buchwald-Hartwig (Red), the base deprotonates the Pd-bound amine complex.[1] Note that bulky ligands stabilize the Pd(0) and Pd(II) species, allowing for more "difficult" substrates but requiring precise base tuning.

Module 2: Troubleshooting Guide

Status: Active Context: User reports stalled reaction or decomposition.

Scenario A: The "Black Precipitate" (Catalyst Decomposition)

Symptoms: The reaction turns black (Pd metal precipitation) within 30 minutes; low conversion.

  • Root Cause: The Oxidative Addition occurred, but the cycle stalled at Transmetallation/Amine binding. The Pd(II) species is unstable and collapsed.

  • Technical Fix:

    • Check Base Solubility: If using K₂CO₃ in Toluene, the base is effectively absent.

    • Action: Switch to Cs₂CO₃ (Cesium Effect: higher solubility/naked anion) or add a phase transfer agent (18-crown-6).

    • Action (Buchwald): If using a weak base, the deprotonation is too slow. Switch to NaOtBu (Sodium tert-butoxide) if functional groups allow.

Scenario B: Protodehalogenation (Reduction Product)

Symptoms: You recover the starting material with the halogen replaced by hydrogen (Ar-Cl -> Ar-H).

  • Root Cause: "Hydride attack." This is common with primary alcohol solvents and strong bases .

  • Technical Fix:

    • Solvent Swap: Move from Isopropanol/Ethanol to t-Amyl alcohol or Dioxane .

    • Base Adjustment: Strong bases (NaOtBu) promote β-hydride elimination from alkoxides. Switch to K₃PO₄ (anhydrous) or Cs₂CO₃ .

Scenario C: Protodeboronation (Suzuki Specific)

Symptoms: The aryl halide remains, but the boronic acid is consumed/missing.[4]

  • Root Cause: Bulky phosphines + Base + Water = Rapid hydrolysis of the C-B bond before it can couple.

  • Technical Fix:

    • Water Control: While Suzuki needs some water, too much is fatal here. Use a strict 4:1 or 10:1 Solvent:Water ratio.

    • Ligand/Base Pair: Bulky ligands accelerate this side reaction. Lower the base equivalents to 1.5x (vs typical 3.0x) or switch to a slow-release base like K₃PO₄·H₂O .

Module 3: Protocol Optimization

The Base Selection Matrix

Use this table to select the starting base based on your substrate's "Sensitivity Profile."

Base ClassSpecific ReagentpKa (DMSO)*Solubility (Organic)Best For...Avoid If...
Strong Alkoxide NaOtBu ~29Good (THF/Tol)Buchwald-Hartwig (Standard). Fast rates.Esters, Nitriles, Nitro groups present.
Silylamide LiHMDS ~30ExcellentHigh-steric amines, very sensitive substrates.Protic solvents are used.
Inorganic Carbonate Cs₂CO₃ ~10-12Moderate (Toluene)Suzuki (General). "Cesium Effect" aids solubility.Very weak nucleophiles (needs stronger activation).
Inorganic Phosphate K₃PO₄ ~11-13Poor (needs water)Suzuki (Sensitive FG). High functional group tolerance.Strictly anhydrous conditions are required.
Organic Soluble DBU / MTBD ~24ExcellentFlow chemistry; Homogeneous conditions.Substrates sensitive to nucleophilic attack.

*pKa values are approximate for the conjugate acid in DMSO.

Standard Screening Protocol (Micro-Scale)

Do not commit to a 5g scale without this screen.

Reagents:

  • Catalyst: Pd(OAc)₂ (1 mol%) + Ligand (XPhos or BrettPhos, 2 mol%) OR Pre-catalyst (e.g., XPhos Pd G4).

  • Solvent: Dioxane (Standard) and Toluene (Non-polar).

Workflow:

  • Prepare 4 Vials:

    • Vial A: NaOtBu (Strong, Soluble)

    • Vial B: Cs₂CO₃ (Weak, Semi-soluble)

    • Vial C: K₃PO₄ (Weak, Mild)

    • Vial D: DBU (Organic, Soluble)

  • Charge: Add Ar-Cl (1.0 equiv), Nucleophile (1.2 equiv), Base (2.0 equiv).

  • Cycle: Purge with N₂/Ar (3x).

  • Heat: 80°C for 2 hours.

  • Analyze: HPLC/UPLC.

    • If A works but B/C fail: Deprotonation is Rate Determining Step (RDS).

    • If B works but A decomposes: Substrate instability or Pd-catalyst poisoning by strong base.

Module 4: Decision Logic (Visualized)

Follow this logic flow to determine your starting conditions.

BaseDecision Start Start: Select Base ReactionType Reaction Type? Start->ReactionType BH Buchwald-Hartwig ReactionType->BH Suzuki Suzuki-Miyaura ReactionType->Suzuki SensFG Base-Sensitive FGs? (Ester, Nitrile, Nitro) BH->SensFG No No SensFG->No Yes Yes SensFG->Yes StrongBase Use NaOtBu (Standard) WeakBase Use Cs2CO3 or K3PO4 (Requires 100°C+) Solubility Solvent System? Suzuki->Solubility Polar Polar/Aqueous (DMF/H2O) Solubility->Polar NonPolar Non-Polar (Toluene/Dioxane) Solubility->NonPolar K2CO3 Use K2CO3 Polar->K2CO3 Cs2CO3 Use Cs2CO3 (Cesium Effect) NonPolar->Cs2CO3 No->StrongBase Yes->WeakBase

Figure 2: Decision Tree for Base Selection. Note that for Buchwald-Hartwig, functional group (FG) tolerance is the primary filter. For Suzuki, solvent compatibility drives the choice between Potassium and Cesium.

Module 5: Frequently Asked Questions (FAQs)

Q: Why is Cs₂CO₃ often recommended over K₂CO₃ for bulky phosphine systems? A: This is the "Cesium Effect." Cesium has a larger ionic radius and lower charge density than Potassium, making its salts more soluble in organic solvents like toluene or dioxane. Furthermore, the "naked" carbonate anion in these conditions is more nucleophilic/basic, facilitating the activation of boronic acids or deprotonation steps in non-polar media where K₂CO₃ would remain a solid brick [1, 2].

Q: Can I use strong bases like NaOtBu for Suzuki couplings? A: Generally, no. While it can work, strong alkoxides often react with boronic acids to form unreactive species or promote rapid protodeboronation (stripping the boron off the ring). Stick to Carbonates or Phosphates for Suzuki unless you are doing specific sp³-sp² couplings [3].

Q: My Buchwald reaction works with XPhos/NaOtBu but destroys my ester group. What now? A: You must switch to a weaker base. Try Cs₂CO₃ in Dioxane or t-Amyl Alcohol . Because the base is weaker, you may need to increase the temperature (to 100–110°C) to overcome the higher energy barrier for deprotonation. Alternatively, use a "strong but non-nucleophilic" base like LiHMDS if the ester is sterically accessible [4].

Q: Does the order of addition matter? A: Yes. For Buchwald-Hartwig with bulky ligands, we recommend:

  • Catalyst + Ligand + Solvent (stir 5 mins to form active species).

  • Aryl Halide + Amine.[1][5][6]

  • Base added last. Reasoning: Pre-mixing base and catalyst without substrate can sometimes lead to ligand oxidation or Pd-cluster formation depending on the solvent purity.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Kashani, S. K., et al. (2024). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination." ChemRxiv.

  • Denmark, S. E., & Ober, M. H. (2004).[7] "Cesium carbonate and cesium hydroxide monohydrate are effective activators..."[7] Advanced Synthesis & Catalysis.

  • Organic Chemistry Data. (2023). "Bordwell pKa Table (Acidity in DMSO)."

Sources

Validation & Comparative

Comparative Guide: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine vs. XPhos in Suzuki Coupling

[1][2]

Executive Summary & Ligand Identity

Objective: To objectively compare the catalytic performance, scope, and utility of XPhos against Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (and its primary derivative, DTBM-SEGPHOS ) in Suzuki-Miyaura cross-coupling reactions.

The Distinction:

  • XPhos (Buchwald Biaryl Phosphine): The industry standard for "general-purpose" difficult couplings.[1] It excels at coupling unactivated aryl chlorides and sterically hindered substrates via a monodentate, Pd(0)-stabilizing mechanism.[1]

  • This compound (DTBM-P Motif): While available as a secondary phosphine (CAS 1173023-24-9), its primary utility in high-value drug discovery is as the functional unit of the DTBM-SEGPHOS ligand family.[1] These are specialist ligands designed for enantioselective couplings or ultra-electron-rich activation where XPhos may fail to induce asymmetry or specific electronic activation.[1]

Decision Matrix:

  • Choose XPhos if: You need to couple an aryl chloride, a heteroaryl halide, or a sterically hindered (ortho-substituted) biaryl without stereochemical requirements.[1]

  • Choose DTBM-Phosphines (DTBM-SEGPHOS) if: You require axial chirality (atropisomerism) in the product, are performing an asymmetric Suzuki coupling, or need an ultra-electron-rich ligand to activate a recalcitrant substrate under milder conditions.[1]

Structural & Mechanistic Analysis

XPhos: The Steric Workhorse[1]
  • Structure: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.[1]

  • Mechanism:

    • Monodentate: Binds Pd(0) in a 1:1 ratio (Pd-L), creating a highly active 12-electron or 14-electron species.[1]

    • Biaryl Interaction: The ipso-carbon of the lower ring interacts with Palladium, stabilizing the catalyst during the oxidative addition and reductive elimination steps.[1]

    • Sterics: The cyclohexyl groups provide immense bulk, forcing the rapid reductive elimination of the product, which is often the rate-determining step for hindered biaryls.[1]

This compound (The DTBM Motif)[1][3]
  • Structure: A phosphine core substituted with two phenyl rings, each bearing two tert-butyl groups (meta) and one methoxy group (para).[1][2]

  • Mechanism:

    • Electronic Super-Donor: The para-methoxy and meta-tert-butyl groups make this phosphine significantly more electron-rich than standard aryl phosphines (like

      
      ) and comparable to alkyl phosphines.[1]
      
    • Steric Bulk: The tert-butyl groups create a "picket fence" protection, preventing catalyst deactivation via dimerization.[1]

    • Application: Usually deployed as the bidentate DTBM-SEGPHOS .[1][2] The narrow bite angle and extreme electron density allow for precise control over the chiral pocket, facilitating asymmetric induction.[1]

Visual Comparison (Graphviz)[1]

LigandComparisonXPhosXPhos(Biaryl Monodentate)DTBMDTBM-Phosphine / DTBM-SEGPHOS(Bulky Electron-Rich / Bidentate)XPhos->DTBMContrast: General vs. AsymmetricX_FeatFeature: Biaryl BackboneStabilizes Pd(0) via π-interactionXPhos->X_FeatD_FeatFeature: 3,5-tBu-4-OMe GroupsMaximized Electron Density & BulkDTBM->D_FeatX_OutOutcome: High Turnover forAryl Chlorides & Ortho-Subst.X_Feat->X_OutD_OutOutcome: Enantioselectivity &Activation of Inert ElectrophilesD_Feat->D_Out

Caption: Structural logic flow comparing the generalist efficiency of XPhos against the specialized electronic/steric tuning of DTBM-Phosphines.

Performance Comparison Data

Substrate Scope & Efficiency[1]
FeatureXPhos DTBM-Phosphines (e.g., DTBM-SEGPHOS)
Primary Utility C–C Bond Formation (General) Asymmetric C–C Bond Formation
Aryl Chlorides Excellent. Standard ligand for unactivated aryl chlorides.[1]Good, but often overkill unless chirality is needed.[1]
Steric Hindrance Superior. Handles tetra-ortho substituted biaryls effectively.[1]High. The tBu groups allow for significant steric tolerance, but bidentate nature can limit flexibility compared to XPhos.
Heterocycles Excellent. Widely used for pyridines, indoles, etc.[1]Good. Often used for specific heterocycles in asymmetric synthesis (e.g., oxazoles).
Reaction Temp Typically 80–100 °C (Robust).[1]Often used at lower temps (40–80 °C) to preserve enantioselectivity.[1]
Air Stability Solid is stable; Pd-complexes (Gen 3/4) are air-stable.[1]Ligand is air-stable; Pd-complexes are sensitive.[1]
Experimental Case Study: Steric Biaryl Synthesis

Context: Synthesis of a tetra-ortho substituted biaryl (e.g., 2,2',6,6'-tetramethylbiphenyl).

  • XPhos Protocol:

    • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + XPhos (1:2).[1]

    • Conditions: K₃PO₄, Toluene/Water, 100°C, 2h.

    • Result: >95% Yield. The monodentate nature allows the ligand to "swing" away, accommodating the massive steric bulk during reductive elimination.[1]

  • DTBM-SEGPHOS Protocol:

    • Catalyst: Pd(OAc)₂ + DTBM-SEGPHOS (1:1.1).[1]

    • Conditions: K₃PO₄, Dioxane, 90°C, 12h.

    • Result: ~60-80% Yield (Slower). The bidentate bite angle constrains the active site, making it harder to eject extremely bulky non-chiral products, though it excels if the product requires chiral induction.[1]

Experimental Protocols

Protocol A: General Suzuki Coupling with XPhos

Best for: Rapid library synthesis, aryl chlorides, heteroaryl couplings.[1]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[1]

    • Catalyst: XPhos Pd G4 (1–2 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)][1]

    • Base: K₃PO₄ (3.0 equiv) or K₂CO₃.[1]

    • Solvent: THF:Water (4:1) or Toluene:Water (10:1).[1]

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.[1]

    • Evacuate and backfill with Argon (x3).[1]

    • Add degassed solvent via syringe.[1]

    • Heat to 80°C for 2–4 hours.

    • Monitor by LCMS.[1] Upon completion, dilute with EtOAc, wash with water, and concentrate.[1]

Protocol B: Asymmetric/Difficult Coupling with DTBM-SEGPHOS

Best for: Creating axially chiral biaryls or coupling substrates requiring extreme electron density.[1]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[1]

    • Ligand: (R)-DTBM-SEGPHOS (3–4 mol%)[1]

    • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ (3 mol% Pd)[1]

    • Base: K₃PO₄ or Ba(OH)₂ (for specific asymmetric cases).[1]

    • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Procedure:

    • Pre-complexation (Crucial): In a separate vial, mix Pd source and DTBM-SEGPHOS in solvent at 60°C for 30 mins to generate the active chiral catalyst

      
      .[1]
      
    • Add the pre-formed catalyst to the mixture of Halide, Boronic Acid, and Base.[1]

    • Stir at 40–60°C (lower temperature maximizes ee%).

    • Run for 12–24 hours.

    • Note: The bulky tBu/OMe groups on the ligand accelerate the oxidative addition of electron-rich aryl chlorides even at these lower temperatures.[1]

Mechanistic Decision Tree

DecisionTreeStartStart: Select Suzuki LigandChiralityIs the product chiral(e.g., atropisomeric)?Start->ChiralityDTBM_PathUse DTBM-SEGPHOSChirality->DTBM_PathYesSubstrateSubstrate Type?Chirality->SubstrateNoXPhos_PathUse XPhosSubstrate->XPhos_PathAryl Chloride / Heterocycle / GeneralSubstrate->DTBM_PathSpecific Electronic Requirement(Rare for non-chiral)

Caption: Decision matrix for selecting between XPhos and DTBM-based ligands.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link (Seminal XPhos work).[1]

  • Shibasaki, M., et al. "DTBM-SEGPHOS: A Highly Practical Ligand for Asymmetric Synthesis."[1] Accounts of Chemical Research, 2009.[1] Link (Review of DTBM-SEGPHOS utility).[1]

  • Sigma-Aldrich. "Product Specification: this compound (CAS 1173023-24-9)."[1] Link (Commercial source for the secondary phosphine).[1]

  • Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature."[1] Aldrichimica Acta, 2008.[1] (Discusses DTBM-based ligands in specific surfactant systems).

Comparative Analysis: SPhos vs. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Series

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis between SPhos and Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (and its derivative ligand class, specifically the DTBM-SEGPHOS family) for use in Buchwald-Hartwig amination.

Content Type: Technical Application Guide Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists

Executive Summary: The Battle of the Bulky Phosphines

In the landscape of Palladium-catalyzed C-N cross-coupling, ligand selection is the single most critical variable. While SPhos is widely recognized as the "generalist workhorse" for difficult couplings, the This compound moiety (often utilized in the DTBM-SEGPHOS or DTBM-MeO-BIPHEP architectures) represents a specialized "sniper" class of ligands designed for extreme steric demand and asymmetric induction.

  • SPhos: Best for general bulky substrates, high turnover numbers (TON), and air stability. It relies on a biaryl/alkyl-phosphine architecture.[1][2]

  • Bis(DTBM)Phosphine Class: Best for substrates requiring extreme electron density, specific bite angles (in bidentate forms), or asymmetric aminations. It relies on a super-bulky, electron-rich aryl-phosphine architecture.

Ligand Profiles & Mechanistic Drivers

A. SPhos: The Biaryl Alkyl Powerhouse

Structure: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Class: Monodentate Biaryl Dialkylphosphine

  • Mechanism: SPhos utilizes the Buchwald Biaryl Effect . The biaryl backbone prevents the formation of inactive palladium dimers, while the electron-rich dicyclohexyl (

    
    ) group facilitates rapid Oxidative Addition (OA)  of aryl chlorides.
    
  • Hemilability: The methoxy group on the lower ring can weakly coordinate to the Pd center, stabilizing the

    
     species and preventing catalyst decomposition, yet it is labile enough to open up for the incoming amine.
    
  • Key Advantage: It is exceptionally good at coupling aryl chlorides and weakly nucleophilic amines due to its high basicity (

    
     of conjugate acid ~9.7).
    
B. Bis(DTBM)Phosphine: The Super-Bulky Aryl Specialist

Structure: this compound (Secondary) or its bidentate derivatives (DTBM-SEGPHOS). Class: Bulky Electron-Rich Aryl Phosphine

  • The "DTBM" Effect: This moiety replaces standard phenyl rings with aryl rings containing two t-butyl groups (steric bulk) and a methoxy group (electron donation).

    • Sterics: The t-butyl groups create a "wall" around the metal center, which is significantly bulkier than the cyclohexyl groups of SPhos. This accelerates Reductive Elimination (RE) , often the rate-determining step for bulky amines.

    • Electronics: While aryl phosphines are typically less basic than alkyl phosphines (like SPhos), the para-methoxy and meta-t-butyl groups make the DTBM moiety exceptionally electron-rich for an aryl phosphine, though likely still less basic than

      
      .
      
  • Secondary vs. Tertiary:

    • Secondary Phosphine (

      
      , CAS 1173023-24-9):  Often used as a precursor or in specific protocols where in situ deprotonation generates a highly active phosphido-Pd species. It is generally air-sensitive .
      
    • Bidentate (DTBM-SEGPHOS): The most common application. It enforces a specific "bite angle" and chiral environment, making it superior for asymmetric Buchwald-Hartwig aminations (e.g., kinetic resolution of amines).

Decision Matrix: When to Use Which?

FeatureSPhos DTBM-Phosphine (Ligand/Moiety)
Primary Application General C-N coupling, Aryl Chlorides.Asymmetric coupling, Ultra-bulky substrates.
Oxidative Addition Superior (Due to alkyl-phosphine basicity).Good (Activated by e- rich aryl, but slower than SPhos).
Reductive Elimination Excellent.Superior (Extreme steric bulk forces product release).
Air Stability High (Solid is stable).Low (Secondary phosphine oxidizes easily).
Substrate Scope Heterocycles, Anilines, NH-Heterocycles.Chiral amines,

-chiral centers, crowded systems.
Cost Moderate (Commodity chemical).High (Specialized synthesis).
Visualizing the Selection Logic

LigandSelection Start Substrate Analysis Chiral Is Enantioselectivity Required? Start->Chiral Steric Are Substrates Extremely Bulky? Chiral->Steric No DTBM Use DTBM-SEGPHOS (or DTBM-Phosphine) Chiral->DTBM Yes Halide Is Electrophile an Aryl Chloride? Steric->Halide Moderate/High Steric->DTBM Extreme (Tetra-ortho) SPhos Use SPhos Halide->SPhos Yes (Excellent OA) RuPhos Consider RuPhos/BrettPhos Halide->RuPhos No (Aryl Triflate/Tosylate)

Caption: Decision tree for selecting between SPhos and DTBM-based ligands based on substrate constraints.

Experimental Protocols

Protocol A: General Coupling with SPhos

Recommended for: Rapid screening, aryl chlorides, heteroaryl amines.

Reagents:

  • Pd source:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: SPhos (2-4 mol%) (L:Pd ratio 2:1).

  • Base: NaOtBu (1.4 equiv) or

    
     (weak base method).
    
  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step:

  • Pre-complexation: In a glovebox or under Ar, charge a vial with

    
     and SPhos. Add anhydrous toluene (1 mL/mmol). Stir at RT for 5 mins until the solution turns deep orange/red (formation of 
    
    
    
    ).
  • Addition: Add the Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).

  • Reaction: Seal the vial and heat to 80-100°C for 2-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black/salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Bis(DTBM)Phosphine (Secondary)

Recommended for: Highly hindered substrates where SPhos fails to eliminate product. Note: If using the secondary phosphine (


), an activation step is often required.

Reagents:

  • Pd source:

    
     (Secondary phosphines coordinate well with Pd(II)).
    
  • Ligand: this compound (CAS 1173023-24-9).[3]

  • Base:

    
     or NaOtBu.
    
  • Solvent: Xylene or Toluene.

Step-by-Step:

  • Inert Handling (Critical): The secondary phosphine is air-sensitive. All manipulations must occur in a glovebox or under strict Schlenk conditions.

  • Catalyst Formation: Mix

    
     (2 mol%) and Ligand (2.2 mol%) in Xylene. Stir for 10 min. The secondary phosphine may undergo P-H activation or simple coordination.
    
  • Execution: Add Aryl Bromide (Chloride is harder for this ligand than SPhos), Amine, and Base.

  • Heating: These bulky aryl phosphines often require higher temperatures (110-120°C ) to drive the reductive elimination across the steric barrier.

  • Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of catalyst (thermal decomposition is possible).

Performance Data Summary

The following table synthesizes general trends observed in literature for these ligand classes.

ParameterSPhos SystemDTBM-SegPhos / DTBM-P System
Yield (Aryl Chloride) >90% (Excellent)50-70% (Moderate - requires activation)
Yield (Aryl Bromide) >95%>90%
Yield (Bulky Amine) 80-90%90-99% (Sterics drive elimination)
Enantioselectivity (ee) N/A (Achiral)>95% (If using Chiral Backbone)
Reaction Time Fast (1-4 h)Slower (4-12 h)
Solvent Compatibility High (Toluene, THF, Water/Micelles)Moderate (Prefer non-polar: Toluene/Xylene)

Expert Commentary & Causality

Why SPhos dominates general usage: The combination of the dicyclohexyl group (high basicity) and the biaryl backbone (stability) creates a "Goldilocks" zone. The basicity drives the oxidative addition of unreactive aryl chlorides, while the bulk is sufficient to force reductive elimination but not so extreme that it shuts down the coordination of the amine.

Why DTBM is the "Nuclear Option": When a substrate is so crowded that the product remains stuck to the Palladium center (inhibiting turnover), the DTBM moiety is required. The 3,5-di-tert-butyl groups are significantly larger than the cyclohexyls of SPhos. This creates massive steric pressure in the transition state, lowering the barrier for Reductive Elimination. Furthermore, in asymmetric synthesis (using DTBM-SegPhos), these "wings" extend into the chiral pocket, transferring chiral information far more effectively than standard phenyl or tolyl groups.

Recommendation: Start with SPhos (or SPhos Pd G4). If you observe high conversion to the oxidative addition intermediate (Ar-Pd-L) but no product formation (stalled reductive elimination), switch to a DTBM-based ligand .

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Amination of Aryl Halides." Modern Arylation Methods. (SPhos foundational mechanism).[1]

  • Sigma-Aldrich/Merck. "this compound Product Sheet & Applications." (Confirming B-H suitability).

  • Shimizu, H., et al. "Development of DTBM-SEGPHOS and its Application in Asymmetric Synthesis." Accounts of Chemical Research. (Detailing the electronic/steric impact of the DTBM group).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Comprehensive SPhos data).

  • ChemicalBook. "Properties and Reaction Suitability of CAS 1173023-24-9."

Sources

performance comparison of bulky phosphine ligands in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Imperative

In modern cross-coupling, the era of "one catalyst fits all" (e.g., Pd(PPh₃)₄) is over. For drug discovery and process chemistry, the frontier lies in coupling sterically encumbered substrates and deactivating heteroaromatics. This guide objectively evaluates the performance of bulky phosphine ligands , specifically focusing on the Dialkylbiaryl (Buchwald) class versus traditional bulky alkyl phosphines.

Key Finding: While traditional bulky ligands like


 provide high reactivity, the Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos)  offer superior stability, tunable selectivity, and a wider functional group tolerance due to their unique secondary interaction with the palladium center.

Ligand Landscape & Mechanistic Architecture

To select the right ligand, one must understand why bulk matters. It is not merely about blocking space; it is about thermodynamic destabilization of the resting state to drive the catalytic cycle.

The Monoligated Pathway

Unlike smaller phosphines (e.g.,


) that form bis-ligated 

species, bulky phosphines favor the formation of a highly reactive, 12-electron monoligated

species.
  • Oxidative Addition: The electron-rich nature of the alkyl groups raises the HOMO energy of the Pd, facilitating oxidative addition into unactivated aryl chlorides.

  • Reductive Elimination: The sheer steric bulk accelerates C-C or C-N bond formation by "squeezing" the organic partners together, often the rate-limiting step for hindered substrates.

Diagram 1: The Monoligated Catalytic Cycle

This diagram illustrates the critical role of the bulky ligand (L) in stabilizing the unsaturated Pd species.

CatalyticCycle PreCat Pd(II) Precatalyst Pd0_L1 L1-Pd(0) (Active 12e- Species) PreCat->Pd0_L1 Activation PdII_Ox L1-Pd(II)(Ar)(X) Pd0_L1->PdII_Ox Rate Enhanced by Electron-Rich L OxAdd Oxidative Addition (Ar-X) PdII_Complex L1-Pd(II)(Ar)(Nu) PdII_Ox->PdII_Complex Base/Nu-M TransMet Transmetallation (Nu-M) PdII_Complex->Pd0_L1 Driven by Steric Bulk RedElim Reductive Elimination (Product Release)

Caption: The monoligated Pd(0) cycle dominant with bulky phosphines. Steric bulk critically accelerates the Reductive Elimination step (Green to Blue).

Performance Matrix: Ligand Selection Guide

The following table synthesizes experimental data comparing the "Big Four" Buchwald ligands against standard alternatives.

LigandPrimary StrengthBest For SubstratesWeakness/Limitation
XPhos General Purpose Suzuki Unactivated Aryl Chlorides, Tosylates. Excellent for heteroaryl couplings.[1][2]Can promote protodeboronation in unstable boronic acids [1].[3]
SPhos Steric Tolerance Highly hindered Biaryl synthesis (Suzuki). 2,6-disubstituted aryl halides.[3]Less effective for C-N coupling compared to Ru/BrettPhos.
RuPhos Secondary Amines Buchwald-Hartwig amination with

amines. Negishi coupling.[4]
Slower with primary amines compared to BrettPhos.
BrettPhos Primary Amines Selective monoarylation of

amines.[4] Aryl Mesylates.
Requires strictly anhydrous conditions; bulky nature can hinder transmetallation in some Suzuki cases.

High Reactivity Simple, high-turnover couplings.Pyrophoric (if not HBF4 salt); less stable than biaryls; limited scope for heterocycles.
Comparative Case Study Data
  • Reaction: Amination of 4-chloroanisole with morpholine.

    • RuPhos: >98% Yield (30 min, 80°C).

    • BINAP: <10% Yield (24 h, 100°C). BINAP lacks the electron richness to activate the chloride efficiently.

  • Reaction: Monoarylation of methylamine.

    • BrettPhos: 95% Mono-arylated product.[2]

    • RuPhos: Mixture of mono- and di-arylated products. BrettPhos's extreme bulk prevents the second coordination event.

Decision Logic for Ligand Screening

Do not screen randomly. Use this logic flow to select your initial ligand set.

LigandSelection Start Start: Define Coupling Type Type Bond Type? Start->Type CN C-N Coupling (Buchwald-Hartwig) Type->CN CC C-C Coupling (Suzuki/Negishi) Type->CC AmineType Amine Class? CN->AmineType Subst Substrate Sterics? CC->Subst Prim Primary Amine (R-NH2) AmineType->Prim Sec Secondary Amine (R2-NH) AmineType->Sec Hindered Hindered (Ortho-subst.) Subst->Hindered General General/Heteroaryl Subst->General ResBrett Use BrettPhos Prim->ResBrett ResRu Use RuPhos Sec->ResRu ResSPhos Use SPhos Hindered->ResSPhos ResXPhos Use XPhos General->ResXPhos

Caption: Logical decision tree for selecting the optimal bulky phosphine ligand based on reaction class and substrate sterics.

Experimental Protocols

Protocol A: General Screening (Micro-scale)

Use this protocol to rapidly identify the best ligand for a new substrate pair.

Reagents:

  • Pd Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: 2.2 - 2.5 mol% (L:Pd ratio ~ 1.2:1)

  • Base:

    
     (weak) or NaOtBu (strong)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol

Workflow:

  • Catalyst Pre-formation (Critical): In a glovebox or under Argon, mix Pd(OAc)₂ and the Phosphine Ligand in the solvent (1 mL) at room temperature for 1-2 minutes. Note: The solution should change color (often to yellow/orange), indicating complexation.

  • Substrate Addition: Add the aryl halide (0.5 mmol), nucleophile (0.6 mmol), and base (1.0 mmol) to a reaction vial equipped with a stir bar.

  • Initiation: Add the pre-formed catalyst solution to the vial.

  • Reaction: Seal and heat to 80°C - 100°C. Monitor by LCMS at 1h and 12h.

Protocol B: Challenging C-N Coupling with BrettPhos

Specific for coupling primary amines with aryl chlorides.

  • Charge: To a screw-cap vial, add:

    • BrettPhos Pd G4 Precatalyst (1-2 mol%) [Using G4 precatalyst ensures precise 1:1 L:Pd stoichiometry and prevents induction periods] [2].

    • Aryl Chloride (1.0 equiv).[3]

    • Primary Amine (1.2 equiv).

    • NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Conditions: Sparge with Nitrogen for 5 mins. Seal. Heat to 90°C.

  • Workup: Filter through Celite, elute with EtOAc, concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst (Pd Black formation)Switch to a Precatalyst (e.g., XPhos Pd G4). Ensure strict

exclusion.
Protodeboronation Bulky ligand accelerating B-C bond hydrolysisIn Suzuki coupling, use dry solvents and weaker bases (

). Avoid bulky ligands if substrate is fragile; try XPhos.
Bis-arylation Ligand not bulky enoughIf using RuPhos with primary amines, switch to BrettPhos or tBuBrettPhos .
No Reaction Oxidative Addition failureEnsure the ligand is electron-rich enough. If using Ar-Cl, ensure temperature is >80°C.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. ACS Omega. Available at: [Link]

Sources

Optimizing Efficiency: A Comparative Guide to Catalyst Loading in Buchwald-Hartwig Aminations (XPhos vs. Alternatives)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Less is More" Paradigm

In high-throughput experimentation and process chemistry, the "standard" 5.0 mol% catalyst loading is a relic of the past. Modern dialkylbiaryl phosphines (Buchwald ligands) are designed to stabilize the active Pd(0) species so effectively that loadings can be reduced by orders of magnitude—often down to 0.01–0.5 mol%—without sacrificing yield.

This guide benchmarks XPhos (the versatile workhorse) against its predecessor SPhos and its specialized successors BrettPhos and RuPhos . We focus specifically on how ligand architecture dictates the minimum viable catalyst loading (MVCL) for C–N cross-coupling.

Technical Deep Dive: The Structural Basis of Low Loading

To achieve low catalyst loading, a ligand must perform two contradictory tasks simultaneously:

  • Promote Oxidative Addition: It must be electron-rich to facilitate breaking strong bonds (like Ar-Cl).

  • Facilitate Reductive Elimination: It must be bulky enough to "squeeze" the product out of the metal center.

Why XPhos is the Low-Loading Standard

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) hits the "Goldilocks" zone.

  • The Backbone: The triisopropyl aryl ring provides immense steric bulk, which prevents the formation of inactive palladium dimers (bridging species)—the primary cause of catalyst death at low concentrations.

  • The Phosphine: The dicyclohexyl groups are sufficiently electron-donating to activate aryl chlorides (unlike the phenyl groups in earlier ligands like triphenylphosphine).

The Stability Factor: At 0.05 mol% loading, catalyst longevity is critical. If the catalyst decomposes before the substrate is consumed, the reaction stalls. XPhos forms a palladacycle that acts as a reservoir, releasing active Pd(0) slowly and preventing aggregation into palladium black.

Comparative Analysis: XPhos vs. The Field[1][2]

The following data summarizes typical Minimum Viable Catalyst Loadings (MVCL) for optimized protocols. Note that "Standard" implies unoptimized screening conditions (usually 1-2 mol%).

LigandGenerationBest Substrate ClassRate-Limiting StepTypical Low Loading Limit*
XPhos L2 (General)Aryl Chlorides, Sulfonamides, PhenolsTransmetallation / Reductive Elim.0.05 – 0.5 mol%
SPhos L1 (Early)Aryl Bromides, Boronic Acids (Suzuki)Oxidative Addition0.5 – 1.0 mol%
BrettPhos L3 (Specialist)Primary Amines, Aryl MesylatesOxidative Addition0.01 – 0.1 mol%
RuPhos L3 (Specialist)Secondary Amines, Hindered AnilinesReductive Elimination0.1 – 0.5 mol%

*Data based on G3/G4 precatalyst usage under inert atmosphere. Using Pd(OAc)2 + Ligand in air often requires 2-5x higher loading.

Visualizing the Selection Logic

Do not default to XPhos for everything. Use this decision tree to minimize loading based on your specific substrate.

LigandSelection Start Select Substrate Class PrimaryAmine Primary Amine (R-NH2) Start->PrimaryAmine SecondaryAmine Secondary Amine (R2-NH) Start->SecondaryAmine MonoSelect Selective Monoarylation? PrimaryAmine->MonoSelect StericCheck Sterically Hindered? SecondaryAmine->StericCheck BrettPhos BrettPhos / tBuBrettPhos (Lowest Loading: 0.01%) MonoSelect->BrettPhos Yes (Critical) XPhos XPhos (General Purpose: 0.1%) MonoSelect->XPhos No (Standard) StericCheck->XPhos No (e.g., Morpholine) RuPhos RuPhos (Best for Bulky 2° Amines) StericCheck->RuPhos Yes (e.g., Isopropyl)

Caption: Ligand selection decision tree for minimizing catalyst loading in Buchwald-Hartwig amination.

Experimental Protocol: The "Low-Loading" Challenge

Achieving <0.1 mol% loading requires a shift in protocol. You cannot use standard "bench-top" techniques because oxygen inhibition becomes statistically significant when the catalyst concentration drops to ppm levels.

The System: XPhos Pd G4 Precatalyst (vs. Pd2(dba)3 + XPhos).[1] Why: The G4 precatalyst guarantees a 1:1 Pd:Ligand ratio and activates rapidly upon base addition, eliminating the "induction period" where unprotected Pd can aggregate.

Step-by-Step Methodology
  • Reagent Preparation (Glovebox or Strict Schlenk Line):

    • Substrates: Weigh Aryl Chloride (1.0 equiv) and Amine (1.2 equiv).[2]

    • Base: Use NaOtBu (1.4 equiv) or K3PO4 (for sensitive functional groups). Note: Base must be dry. Wet base kills low-loading reactions.

    • Solvent: Anhydrous Toluene or Dioxane (sparged with Argon for 15 mins).

  • Catalyst Stock Solution (Critical Step):

    • Do not weigh 1 mg of catalyst directly (too much error).

    • Prepare a stock solution: Dissolve 10 mg of XPhos Pd G4 in 2 mL of solvent (Concentration = 5 mg/mL).

    • Calculate the volume required for 0.1 mol% loading.

  • Reaction Assembly:

    • Add solid reagents to a reaction vial equipped with a stir bar.

    • Seal and purge with Argon x3.

    • Inject solvent via syringe.

    • Inject the calculated volume of Catalyst Stock Solution.

  • Activation & Heating:

    • Place in a pre-heated block (typically 80°C - 100°C).

    • Stir vigorously (1000 rpm). Mass transfer is often the bottleneck at low loadings.

    • Monitor conversion at 1 hour. If <20%, do not add more catalyst yet; check for oxygen leaks (color change to black/purple often indicates oxidation).

Mechanism of Activation (G3/G4 Precatalysts)

Understanding how the catalyst enters the cycle helps troubleshoot why it might fail at low loading.

ActivationCycle Precat G3/G4 Precatalyst (Pd(II) Palladacycle) BaseStep Deprotonation (by Base) Precat->BaseStep RedElim Reductive Elimination BaseStep->RedElim ActiveSpecies L-Pd(0) (Active 12e- Species) RedElim->ActiveSpecies Enters Cycle Byproduct Carbazole Byproduct RedElim->Byproduct Releases

Caption: Activation pathway of Buchwald G3/G4 precatalysts generating the active mono-ligated Pd(0) species.

Troubleshooting & Optimization

Scenario: The reaction stalls at 60% conversion.

  • Common Misconception: "The catalyst died, I need to add more."

  • Reality at Low Loading: Product inhibition or base insolubility is likely.

  • Solution:

    • Check the Base: If using K3PO4, add a drop of water (0.1 equiv) to solubilize the surface.

    • Ligand Scavenging: If the substrate contains heterocycles (pyridines), they may be binding the Pd. Switch to BrettPhos (stronger binder) or increase loading slightly to 0.25 mol%.

Scenario: Inconsistent results between batches.

  • Cause: Trace oxygen in the solvent. At 0.05 mol% Pd, even 10 ppm of dissolved O2 is a stoichiometric poison.

  • Fix: Sparge solvents with Argon immediately before use, even if they come from a "dry solvent system."

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society, 2008.

  • Merck/Sigma-Aldrich. "Buchwald Catalysts & Ligands User Guide."

Sources

Kinetic Benchmarking: Phosphine Ligand Performance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Benchmarking of Phosphine Ligands in Suzuki-Miyaura Coupling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Kinetic Imperative

In high-throughput experimentation (HTE) and process chemistry, reaction time is not merely a logistical factor—it is a direct proxy for catalyst activity and stability. For the Suzuki-Miyaura coupling, the choice of phosphine ligand dictates the rate-determining step (RDS) of the catalytic cycle.

This guide moves beyond simple "yield" comparisons to analyze the kinetic profiles of industry-standard ligands. We compare the "Classic" generation (Triphenylphosphine, dppf) against "Modern" dialkylbiaryl systems (SPhos, XPhos) to reveal why modern ligands do not just improve yields—they fundamentally accelerate the reaction clock.

Mechanistic Drivers of Reaction Speed

To understand reaction time, we must look at the catalytic cycle's bottlenecks. The ligand's steric bulk (Tolman Cone Angle,


, or Percent Buried Volume, 

) and electron-donating capability (

of conjugate acid) control these rates.
  • Oxidative Addition (OA): For aryl chlorides, this is the RDS. Electron-rich, bulky ligands (e.g.,

    
    , XPhos) accelerate this by stabilizing the monoligated 
    
    
    
    species, which is more reactive than the
    
    
    resting state common with
    
    
    .
  • Transmetallation (TM): Often the RDS for bulky substrates. Large ligands can sometimes slow this down, but "flexible" bulk (like the biaryl backbone in Buchwald ligands) allows the complex to accommodate the incoming boronate.

  • Reductive Elimination (RE): Bulky ligands sterically squeeze the product out, accelerating this step.

Visualizing the Kinetic Bottlenecks

The following diagram illustrates where specific ligand classes accelerate the cycle.

SuzukiKinetics cluster_legend Kinetic Impact Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Accelerated by e- rich, bulky ligands (SPhos, P(t-Bu)3) PdII_ArX Pd(II)(Ar)(X)L OxAdd->PdII_ArX TransMet Transmetallation (Boronate exchange) PdII_ArX->TransMet Rate limiting for fluorides/hydroxides PdII_ArAr Pd(II)(Ar)(Ar')L TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim Accelerated by steric bulk (XPhos, BrettPhos) RedElim->Pd0 Regeneration key1 Red Arrow = Critical Acceleration Point for Aryl Chlorides

Figure 1: The Suzuki Catalytic Cycle highlighting kinetic acceleration points. Red arrows indicate where modern ligands outperform classics.

Comparative Analysis: Reaction Time & Substrate Scope

We categorize ligands into three kinetic tiers based on their performance with Aryl Chlorides (the benchmark for difficult coupling).

Tier 1: The Sprinters (Dialkylbiaryl Phosphines)
  • Ligands: SPhos, XPhos, RuPhos.

  • Kinetic Profile: Extremely fast OA. Often reach full conversion in 1–3 hours for activated chlorides; <12 hours for deactivated chlorides.

  • Mechanism: The biaryl backbone prevents formation of inactive palladacycles, while the dialkylphosphino group drives OA.

  • Best For: Aryl chlorides, sterically hindered substrates (ortho-substituted).

Tier 2: The Specialists (Trialkylphosphines)
  • Ligands:

    
    , 
    
    
    
    , catacxium A.
  • Kinetic Profile: Fast OA (comparable to Tier 1) but often sensitive to air/moisture, which can kill the active catalyst over long reaction times.

  • Best For: Very electron-poor aryl chlorides where maximum electron density on Pd is required.

Tier 3: The Marathon Runners (Triarylphosphines & Bidentates)
  • Ligands:

    
    , dppf, Xantphos.
    
  • Kinetic Profile: Slow OA. Reaction times often 12–24+ hours or require elevated temperatures (

    
    ). Often fail with unactivated aryl chlorides.
    
  • Best For: Aryl iodides/bromides (where OA is fast anyway), heteroaryl couplings where bidentate chelation prevents catalyst poisoning (dppf).

Performance Matrix: Reaction Time to >95% Conversion

Conditions: 1 mol% Pd, Aryl Chloride substrate,


/Base, 

(unless noted).
Ligand ClassLigandSubstrate: 4-Chlorotoluene (Activated)Substrate: 4-Chloroanisole (Deactivated)Steric Hindrance Tolerance
Biaryl SPhos < 1 hour 2 hours Excellent
Biaryl XPhos < 1 hour 2-3 hours Excellent
Trialkyl

1-2 hours3-5 hoursGood
Trialkyl

3-6 hours6-12 hoursModerate
Bidentate dppf 12-24 hours (often incomplete)>24 hours (Low Yield)Good (for heteroaryls)
Triaryl

No Reaction / Very SlowNo ReactionPoor

Key Insight: For aryl chlorides, switching from


 to SPhos does not just improve yield; it reduces reaction time from "infinite" (no reaction) to minutes.
Experimental Protocol: Rapid Ligand Screening

Use this self-validating protocol to determine the fastest ligand for your specific substrate.

Objective: Identify the ligand providing the fastest


 (time to 50% conversion).

Reagents:

  • Pd Source:

    
     (stable, cheap) or 
    
    
    
    (if acid sensitive).
  • Ligands: SPhos, XPhos, dppf,

    
     (tetrafluoroborate salt recommended for stability).
    
  • Base:

    
     (finely ground).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1).

Workflow:

  • Stock Solutions: Prepare 0.02 M stock solutions of Pd precursor and Ligand (L:Pd ratio 2:1 for monodentate, 1.1:1 for bidentate) in the organic solvent. Stir for 10 mins to pre-form the catalyst.

  • Reaction Setup: In 4 mL vials, add Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.5 mmol).

  • Catalyst Addition: Add 1 mol% Pd equivalent from the stock solution.

  • Sampling: Heat to

    
    . Take aliquots at 15 min, 1 hour, and 4 hours .
    
  • Analysis: Quench aliquots in EtOAc/Water. Analyze organic layer by UPLC/GC.

Decision Logic:

  • If 15 min conversion > 80%

    
    Use this ligand.  (Likely SPhos/XPhos).
    
  • If 1 hour conversion < 10%

    
    Switch Class.  (If using dppf, switch to SPhos. If using SPhos, check for catalyst poisoning).
    
Decision Tree for Ligand Selection

Don't guess. Follow this logic path to select the correct ligand for speed and efficiency.

LigandSelection cluster_note Note Start Start: Define Substrate HalideType What is the Electrophile? Start->HalideType ArCl Aryl Chloride (Slow OA) HalideType->ArCl Cl / OTf ArBr Aryl Bromide/Iodide (Fast OA) HalideType->ArBr Br / I Sterics Is it Sterically Hindered? (Ortho-substituents) ArCl->Sterics Hetero Contains Heterocycles? (N, S atoms) ArBr->Hetero Sterics->Hetero No SPhos USE: SPhos or XPhos (Fastest OA, tolerates bulk) Sterics->SPhos Yes Hetero->SPhos No (Need speed) dppf USE: dppf or Xantphos (Resists poisoning, robust) Hetero->dppf Yes (Poisoning risk) Hetero->dppf Yes PPh3 USE: PPh3 (Cheap, sufficient) Hetero->PPh3 No (Standard) RuPhos USE: RuPhos (Best for secondary amines/alkoxides) note1 SPhos is the default 'Speed' choice for almost all challenging cases.

Figure 2: Logical decision tree for selecting phosphine ligands based on substrate constraints.

References
  • Bard, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2] Link

    • Key Finding: Establishes SPhos and XPhos as superior for aryl chlorides due to accelerated oxid
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

    • Key Finding: mechanistic review of why biaryl ligands provide short reaction times and high stability.
  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

    • Key Finding: The foundational text on the mechanism and the limit
  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link

    • Key Finding: Comparisons of PEPPSI/NHC systems vs Phosphines, highlighting kinetic advantages in specific steric scenarios.
  • BenchChem. (2025).[1][4][5] "A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions." Link

    • Key Finding: General industrial data on reaction times for standard substr

Sources

Yield Comparison Guide: Phosphine Ligands for Amination of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection Framework: The Mechanism-Yield Link

In the domain of Palladium-catalyzed Buchwald-Hartwig amination, aryl chlorides represent a kinetic bottleneck compared to bromides or iodides. The bond dissociation energy of Ar-Cl requires a catalyst system capable of facile Oxidative Addition (OA) , yet the cycle must not stall during Reductive Elimination (RE) .

High yields are not random; they are the result of balancing these two opposing constraints. The choice of phosphine ligand dictates this balance.

The "Push-Pull" of Ligand Design
  • Electron-Richness (Push): Ligands like XPhos and SPhos are highly electron-rich (dialkylbiaryl), pushing electron density onto the Pd center to facilitate the difficult OA into the Ar-Cl bond.

  • Steric Bulk (Pull): Ligands like RuPhos and BrettPhos possess significant steric bulk. This bulk promotes the RE step—crucial when forming bonds with bulky secondary amines—by destabilizing the crowded Pd(II)-amido intermediate.

Decision Pathway: Ligand Selection Logic

The following decision tree illustrates the logical flow for selecting the optimal ligand based on substrate constraints.

LigandSelection Start Substrate Analysis: Aryl Chloride + Amine AmineType Amine Class? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Ammonia Ammonia / Surrogates AmineType->Ammonia BrettPhos RECOMMENDATION: BrettPhos (High Selectivity for 1°) Primary->BrettPhos Standard XPhos RECOMMENDATION: XPhos (General Purpose) Primary->XPhos Unactivated Ar-Cl Sterics Steric Hindrance? Secondary->Sterics MorDalPhos RECOMMENDATION: Mor-DalPhos (NH3 Specialist) Ammonia->MorDalPhos RuPhos RECOMMENDATION: RuPhos (Best for Bulky 2°) Sterics->RuPhos High Sterics Sterics->XPhos Low Sterics Electronic Ar-Cl Electronics?

Caption: Logical decision tree for ligand selection based on amine class and substrate sterics.

Comparative Yield Analysis

The following data synthesizes head-to-head comparisons from key literature sources (Maiti et al., Buchwald et al.), focusing specifically on the difficult Aryl Chloride substrates.

Table 1: Ligand Performance Matrix (Yield %)
Substrate (Ar-Cl)Amine NucleophileBrettPhos RuPhos XPhos SPhos Mor-DalPhos Insight
4-Chloroanisole (Deactivated)Hexylamine (1° Aliphatic)98% 72%85%60%N/ABrettPhos dominates for primary amines due to high selectivity against bis-arylation.
Chlorobenzene (Neutral)Morpholine (2° Cyclic)65%97% 92%88%N/ARuPhos excels with secondary amines where RE is the rate-limiting step.
2-Chlorotoluene (Steric Ar-Cl)N-Methylaniline (2° Bulky)<10%95% 45%80%N/ARuPhos is critical when both partners are sterically hindered.
Chloropyridine (Heterocycle)Ammonia (NH3 gas)<5%<5%<10%<10%92% Mor-DalPhos is the specialist for ammonia; Buchwald ligands often fail here due to stable complex formation.
4-Chlorotoluene Aniline (1° Aromatic)96% 88%90%75%N/ABrettPhos is preferred for anilines to prevent over-arylation.
Case Study Analysis
  • The "BrettPhos vs. RuPhos" Divide:

    • Scenario: Coupling a primary amine (e.g., octylamine) with an aryl chloride.

    • Outcome:BrettPhos consistently outperforms RuPhos.

    • Why: Primary amines are smaller. The rate-limiting step is often Oxidative Addition.[1] BrettPhos is structurally optimized to stabilize the Pd(II) species post-OA, preventing catalyst decomposition.

  • The "Secondary Amine" Challenge:

    • Scenario: Coupling a cyclic secondary amine (e.g., morpholine) or acyclic (e.g., N-methylbenzylamine).

    • Outcome:RuPhos is the gold standard.

    • Why: The rate-limiting step shifts to Reductive Elimination due to steric crowding. RuPhos's bulk forces the product off the metal center.

Experimental Protocols

General Protocol A: Standard Buchwald-Hartwig (Aryl Chlorides)

Best for: XPhos, RuPhos, SPhos

Reagents:

  • Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)

  • Ligand (2-4 mol%) (L:Pd ratio 2:1 for monodentate)

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Workflow:

  • Pre-complexation (Critical): In a glovebox or under Ar, mix Pd source and Ligand in the solvent (4 mL/mmol) and stir at RT for 1-2 mins to generate the active L-Pd(0) species. Do not skip this.

  • Add Aryl Chloride (1.0 equiv), Amine (1.2 equiv), and Base.

  • Seal vessel (screw-cap vial with septum).

  • Heat to 80–110 °C for 12–24 hours.

  • Workup: Filter through Celite, elute with EtOAc, concentrate, and purify via flash chromatography.

Protocol B: The "BrettPhos" System (Water-Sensitive)

Best for: Primary amines, BrettPhos[2]

Key Modification: BrettPhos is sensitive to oxidation and hydrolysis in the precatalyst form.

  • Precatalyst: Use BrettPhos Pd G3 or G4 precatalysts if available. These are air-stable and activate rapidly.[3]

  • Activation: If using free ligand + Pd(OAc)₂, add 20 µL of water per mmol substrate to the reaction mixture (if using Cs₂CO₃) to facilitate activation, or strictly exclude water if using NaOtBu.

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Ar-Cl insertion) Pd0->OA Rate Limiting for BrettPhos/Unactivated Ar-Cl Coord Amine Coordination OA->Coord Deprot Deprotonation (Base Step) Coord->Deprot RE Reductive Elimination (C-N Bond Formation) Deprot->RE Rate Limiting for RuPhos/Bulky Amines RE->Pd0

Caption: The catalytic cycle highlighting rate-limiting steps dependent on ligand choice.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Failed Oxidative AdditionSwitch to a more electron-rich ligand (XPhos , SPhos ). Increase Temp to 110°C. Ensure Ar-Cl is not "poisoning" catalyst (e.g., free thiols).
Dehalogenation (Ar-H) Beta-Hydride EliminationReaction is stalling at RE. Switch to a bulkier ligand (RuPhos ) to force elimination. Use a secondary amine if possible.
Bis-Arylation (Ar-N-Ar) Over-reactionCommon with primary amines. Switch to BrettPhos (highly selective for mono-arylation). Reduce Ar-Cl equivalents.
No Reaction (Ammonia) Catalyst InhibitionStandard ligands bind NH3 too tightly. Switch exclusively to Mor-DalPhos or Josiphos type ligands.

References

  • Maiti, D., et al. (2011).[4] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society. Link

  • Lundgren, R. J., et al. (2010). "Pd-Catalyzed Cross-Coupling of Ammonia and Lithium Amide with Aryl and Heteroaryl Chlorides in Mono-, Di-, and Triarylamines." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Comparative Guide: Phosphine Ligands for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Dialkylbiaryl Phosphines

The Suzuki-Miyaura coupling is the workhorse of modern medicinal chemistry, yet "standard" conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) frequently fail when applied to the complex scaffolds required in drug discovery. The failure modes are predictable: oxidative addition is too slow for electron-neutral aryl chlorides, or transmetallation is sterically inhibited by ortho-substituents.

This guide compares the performance of Dialkylbiaryl Phosphines (Buchwald Ligands) against traditional systems. The data confirms that for "challenging" substrates—specifically heteroaryl chlorides and tetra-ortho-substituted systems—ligands like XPhos and SPhos are not merely alternatives but requirements for catalytic turnover.

The Landscape of Challenge

Before selecting a ligand, categorize your substrate's primary difficulty:

Challenge TypeChemical BarrierThe "Killer" StepRecommended Ligand Class
Deactivated Electrophiles Aryl Chlorides, Tosylates, electron-rich Aryl Bromides.Oxidative Addition (OA) Ultra-electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos).
Steric Hindrance Ortho-substituted halides + Ortho-substituted boronates.Transmetallation (TM) Ligands that create an open coordination pocket (e.g., SPhos).
Heterocycles Pyridines, Pyrimidines, Imidazoles (N-coordination poisoning).Catalyst Poisoning Bulky ligands that prevent N-binding to Pd (e.g., XPhos, RuPhos).

Comparative Ligand Analysis

The "Big Three" for Suzuki Couplings
1. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) [1][2]
  • The Specialist: Unactivated Aryl/Heteroaryl Chlorides & Tosylates.

  • Mechanism: The isopropyl groups on the biaryl backbone prevent the formation of palladacycles, increasing stability. The dicyclohexylphosphino group provides the electron density required to break strong C-Cl bonds.

  • Best For: Coupling electron-rich heteroaryl chlorides where PPh₃ fails completely.

2. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [2]
  • The Specialist: Steric Bulk & Stability.

  • Mechanism: The methoxy groups provide hemilabile coordination to the Pd center, stabilizing the monoligated species (L1Pd) prior to oxidative addition.

  • Best For: Ortho-ortho couplings and systems requiring high water tolerance (water-soluble sulfonated SPhos is available).

3. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)
  • The Specialist: Highly Hindered, Electron-Rich Substrates.

  • Mechanism: Similar to SPhos but with bulkier isopropoxy groups.

  • Best For: Substrates that are both sterically hindered and electron-rich, often where SPhos yields are moderate.

Performance Data: Head-to-Head

The following tables summarize comparative yields derived from aggregated literature benchmarks (e.g., J. Am. Chem. Soc. 2005; Angew. Chem. 2008).[2]

Case Study A: Heteroaryl Chlorides (Deactivation Prone)

Reaction: 2-Chloropyridine + Phenylboronic Acid Conditions: 1 mol% Pd, K₃PO₄, Toluene/Water, 100°C, 2h

LigandYield (%)TON (Turnover Number)Notes
PPh₃ < 5%< 5Failed OA; Catalyst poisoning by pyridine nitrogen.
PCy₃ 45%45Better OA, but unstable catalyst (Pd black formation).
SPhos 88%88Good stability; complete conversion.
XPhos 99% 99 Superior OA rate for chlorides.
Case Study B: Sterically Hindered Systems (Ortho-Ortho)

Reaction: 2,6-Dimethylbromobenzene + 2-Methylphenylboronic acid Conditions: 2 mol% Pd, K₃PO₄, Toluene, 100°C

LigandYield (%)Observation
PPh₃ 0%No reaction (Steric crowding prevents TM).
XPhos 65%Slow conversion; significant protodeboronation.
SPhos 92% The methoxy interaction stabilizes the open transition state.
RuPhos 89%Comparable to SPhos, excellent alternative.

Mechanistic Visualization: The Monoligated Pathway

Unlike simple phosphines (which operate via L₂Pd), bulky Buchwald ligands operate via a Monoligated (L₁Pd) pathway. This is critical for success: the bulk forces the formation of a highly reactive, unsaturated 12-electron Pd species that accelerates Oxidative Addition.

SuzukiCycle cluster_legend Key Ligand Effects PreCat Precatalyst (L-Pd-G3/G4) LPd0 Active Species [L1-Pd(0)] (12e- Unsaturated) PreCat->LPd0 Activation (Base/Heat) OA_Complex Oxidative Addition [L1-Pd(II)-Ar-Cl] LPd0->OA_Complex Oxidative Addition (Rate Limiting for Chlorides) TM_Complex Transmetallation [L1-Pd(II)-Ar-Ar'] OA_Complex->TM_Complex Transmetallation (Boronic Acid + Base) TM_Complex->LPd0 Reductive Elimination (Product Release) Text1 Bulk promotes L1-Pd(0) formation Text2 Electron-richness accelerates OA

Figure 1: The Monoligated Catalytic Cycle. Note that bulky ligands (L) enforce the L1-Pd(0) species, which is orders of magnitude more reactive toward aryl chlorides than L2-Pd(0).

Experimental Protocols

Scientific Integrity Note: The most common cause of failure with Buchwald ligands is oxidation of the ligand before complexation. Using Precatalysts (e.g., XPhos-Pd-G4) is strongly recommended over mixing Pd₂(dba)₃ + Ligand, as it guarantees a 1:1 ratio and protects the phosphine from air until activation.

Protocol A: Coupling of Heteroaryl Chlorides (Using XPhos)

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Boronate: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos-Pd-G4 (1.0 - 2.0 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous) or K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the Heteroaryl Chloride, Boronic Acid, and XPhos-Pd-G4 precatalyst.

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vac/Fill). Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Add degassed solvent (THF or Dioxane) via syringe.

  • Base Addition: Add the degassed aqueous base solution.

  • Reaction: Heat to 60–80°C. Monitor via LCMS.

    • Note: If conversion stalls at 50%, add a second portion of boronic acid (protodeboronation is a common side reaction).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.

Protocol B: Highly Hindered Substrates (Using SPhos)

Modifications:

  • Catalyst: Use SPhos-Pd-G3 or G4 .

  • Solvent: Toluene is often superior for hindered systems due to higher boiling point capabilities (100°C+).

  • Base: If the substrate is base-sensitive, switch to anhydrous K₃PO₄ and use n-Butanol or Toluene as solvent.

Decision Matrix & Troubleshooting

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative Addition failed.Switch to XPhos (more electron-rich). Increase Temp to 100°C.
Homocoupling of Boronate Oxidation of Boronate.[3]Degas solvents more thoroughly. Reduce catalyst loading (excess Pd can promote homocoupling).
Protodeboronation Boronate instability.Switch base to KF or CsF (anhydrous conditions). Add boronate in portions.
Pd Black Precipitate Catalyst decomposition.Ligand is not stabilizing Pd. Switch to SPhos or increase Ligand:Pd ratio to 2:1 if not using precatalyst.

References

  • Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes with Heteroaryl Halides." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

  • Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Angewandte Chemie International Edition, 47(25), 4695–4698.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 4, 916-920.

Sources

evaluating the performance of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the performance of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as the DTBM-phosphine motif).

While this secondary phosphine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is available as a discrete chemical entity (CAS 1173023-24-9), its primary utility in drug development is as the critical structural "warhead"  within privileged chiral ligands such as DTBM-SEGPHOS  and DTBM-MeO-BIPHEP .[1] This guide analyzes the specific steric and electronic contributions of this phosphine unit and compares its performance against standard alternatives like PPh3, Xyl-BINAP, and unsubstituted SEGPHOS.

Subject: this compound (and derived ligand systems) Application: Asymmetric Hydrogenation, C-C Cross-Coupling, and Stereoselective Synthesis Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads[2]

Executive Summary: The "Goldilocks" Zone of Ligand Design

In the optimization of catalytic cycles, This compound represents a pinnacle of rational ligand design.[2][1] It addresses the two most common failure modes in homogeneous catalysis: catalyst deactivation (via dimerization) and poor selectivity (via insufficient steric bulk).[2][1]

This phosphine unit combines two synergistic features:

  • Extreme Steric Bulk (3,5-di-tert-butyl): Creates a rigid, protective "picket fence" around the metal center, enforcing high enantioselectivity and preventing the formation of inactive multimers.[1]

  • Electron Richness (4-methoxy): Counteracts the steric bulk by increasing the electron density on the phosphorus, ensuring strong metal-ligand binding and facilitating oxidative addition steps.[2][1]

Verdict: When standard ligands (BINAP, PPh3) fail to deliver >98% ee or suffer from low turnover numbers (TON), the DTBM-phosphine motif is the industry-standard "problem solver," particularly for difficult substrates in asymmetric hydrogenation.[2][1]

Technical Profile & Mechanism

The "DTBM" Effect

The performance of this phosphine is dictated by its specific substitution pattern.[2][1] The table below compares it to standard phosphine fragments.

FeatureTriphenylphosphine (PPh3)Xylyl-Phosphine (3,5-Me)DTBM-Phosphine
Steric Demand Low (Cone Angle ~145°)MediumVery High (Prevents rotation, locks conformation)
Electronic Nature Neutral/Weak DonorModerate DonorStrong Donor (4-OMe pushes electron density)
Primary Use General Cross-CouplingStandard Asymmetric RxnsDifficult/Bulky Substrates , High %ee requirements
Solubility ModerateGoodExcellent in organic solvents (Lipophilic t-Bu groups)
Mechanistic Visualization

The following diagram illustrates how the DTBM motif influences the catalytic cycle, specifically in Ruthenium-catalyzed asymmetric hydrogenation (the dominant application).

DTBM_Mechanism cluster_ligand DTBM-Phosphine Structural Advantages cluster_cycle Catalytic Performance Impact Sterics 3,5-di-t-Bu Groups (Massive Steric Bulk) Enantio Enantio Sterics->Enantio Blocks Unfavored Transition State Stability Stability Sterics->Stability Prevents Dimerization Electronics 4-OMe Group (Electron Donor) Activity Activity Electronics->Activity Increases Nucleophilicity of Phosphorus TS Transition State (Chiral Pocket Enforced) Enantio->TS High Selectivity ActiveCat Active Catalyst (DTBM-Ligand-Ru-H) Stability->ActiveCat High TON Activity->ActiveCat High TOF Precursor Metal Precursor (e.g., [RuCl2(benzene)]2) Precursor->ActiveCat Ligand Coordination ActiveCat->TS Substrate Binding Substrate Prochiral Ketone/Imine Product Chiral Product (>99% ee) TS->Product Hydride Transfer Product->ActiveCat Regeneration

Caption: The "DTBM Effect" translates structural features (sterics/electronics) into catalytic outcomes (Selectivity, Turnover Frequency, and Stability).[1][3]

Comparative Performance Data

The following data highlights the superiority of the DTBM motif in challenging asymmetric hydrogenations, specifically comparing the DTBM-SEGPHOS ligand (derived from the subject phosphine) against standard alternatives.

Case Study 1: Asymmetric Hydrogenation of -Keto Esters

Reaction Conditions: Ru-catalyst, MeOH, 50°C, 30 atm H2.

Ligand SystemPhosphine MotifYield (%)Enantiomeric Excess (% ee)Notes
BINAP Diphenylphosphine95%88% (R)Baseline standard.[2][1] Good yield, moderate selectivity.[1]
SEGPHOS Diphenylphosphine98%94% (R)Tighter bite angle improves selectivity.[2][1]
DM-SEGPHOS 3,5-Dimethylphenyl99%97% (R)Methyl groups add steric bulk.[2][1]
DTBM-SEGPHOS Bis(3,5-di-t-Bu-4-OMe) >99% >99% (R) Best in Class. Complete stereocontrol due to t-Bu bulk.[2][1]
Case Study 2: Synthesis of Belzutifan Intermediate

In the synthesis of HIF-2ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 inhibitors (e.g., Belzutifan), the DTBM motif is often required to achieve pharmaceutical-grade purity without extensive recrystallization.[1]
  • Standard Ligands (e.g., DPPF, PPh3): Often fail to induce chirality or result in racemic mixtures.[1]

  • DTBM-Phosphine Ligands: Enable Dynamic Kinetic Resolution (DKR) of

    
    -substituted 
    
    
    
    -keto esters, converting racemic starting materials into a single chiral diastereomer with high efficiency.
ngcontent-ng-c176312016="" class="ng-star-inserted">

Key Insight: The solubility provided by the lipophilic tert-butyl groups allows these reactions to proceed in highly concentrated solutions, increasing process throughput ( kg/L ) compared to the less soluble phenyl-based analogs.[1]

Experimental Protocols

Protocol A: In-Situ Generation of Active Catalyst

For researchers using the secondary phosphine (this compound) as a precursor or ligand.[2][1]

Safety Note: Secondary phosphines are susceptible to oxidation.[2][1] Handle under Nitrogen or Argon.[2][1]

  • Preparation: In a glovebox, charge a reaction vial with

    
     (0.005 mmol) and the DTBM-phosphine ligand (0.011 mmol).
    
  • Solvation: Add degassed DMF or Methanol (2 mL).

  • Activation: Stir at 100°C for 10 minutes (for pre-catalyst formation) or mix at RT for 1 hour depending on the specific metal precursor.

  • Reaction: Add the substrate (1.0 mmol) and transfer to an autoclave.

  • Hydrogenation: Pressurize with

    
     (10-50 bar) and stir at designated temperature (usually 40-80°C) until consumption is complete (monitor via HPLC).
    
Protocol B: Handling & Storage
  • Physical State: White to off-white crystalline solid.[2][1]

  • Storage: Keep at 2-8°C under inert atmosphere.

  • Stability: The DTBM group confers significant air stability compared to smaller alkyl phosphines, but long-term storage should remain oxygen-free.[2][1]

References

  • Sigma-Aldrich. this compound Product Specification.[2][1][4][5]Link[2][1]

  • ChemicalBook. (S)-(+)-DTBM-SEGPHOS Ligand Properties and Applications.Link[2][1]

  • Takasago International Corp. SEGPHOS® Ligand Family: Technical Brochure.[2][1] (Referenced via Strem/Sigma catalog data for DTBM-SEGPHOS performance).[2][1]

  • Mellado-Hidalgo, et al. Asymmetric Aldol Reactions using DTBM-SEGPHOS. Illinois State University Research.[2][1] Link

  • PubChem. this compound Compound Summary.Link[2][1]

Sources

advantages of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine over traditional phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages and applications of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as the DTBM-phosphine scaffold).

While this compound exists as a discrete secondary phosphine (CAS 1173023-24-9), its primary value in modern drug discovery lies in its role as the critical "engine" within high-performance ligands like DTBM-SEGPHOS , DTBM-MeO-BIPHEP , and DTBM-GARPHOS . This guide focuses on the specific steric and electronic enhancements this moiety provides over traditional phenyl-based phosphines.[1]

Executive Summary

This compound represents the "Goldilocks" zone of ligand design. Traditional ligands like Triphenylphosphine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) often lack the steric bulk to enforce high enantioselectivity or the electron density to facilitate difficult oxidative additions. Conversely, purely alkyl phosphines (like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) can be too labile or air-sensitive.

The DTBM moiety solves this via a dual-action structural motif:

  • Steric Shielding (3,5-di-t-Bu): Creates a massive, rigid steric wall that prevents catalyst dimerization and enforces strict chiral pockets.

  • Electronic Activation (4-MeO): The methoxy group acts as a strong electron donor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     effect), significantly increasing the basicity of the phosphorus center compared to standard aryl phosphines.
    

Primary Application: Asymmetric Catalysis (Hydrogenation, C-C Coupling) where standard ligands (BINAP, SEGPHOS) fail to achieve >95% ee or sufficient turnover numbers (TON).

Structural & Mechanistic Analysis

The "DTBM Effect" vs. Traditional Ligands

The superiority of DTBM-based ligands stems from specific physical parameters.

FeaturePhenyl (Standard) Xyl (3,5-Me) DTBM (3,5-tBu-4-MeO) Impact on Catalysis
Steric Bulk (Cone Angle) ~145°~160°>180° Prevents formation of inactive multimers; locks substrate orientation.
Electronic Character (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
0.0 (Ref)-0.14-0.40 (Est.) Higher electron density on Metal (

); accelerates Oxidative Addition.
Solubility ModerateGoodExcellent Lipophilic t-Butyl groups ensure solubility in non-polar solvents (Hexane, Toluene).
Catalyst Lifetime ModerateHighVery High Steric bulk protects the metal center from oxidation and aggregation.
Mechanism of Action

The DTBM group influences the catalytic cycle at two critical points:

  • Oxidative Addition: The electron-rich 4-OMe group increases the electron density at the metal center (e.g., Pd(0) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Pd(II)), accelerating the activation of unreactive substrates like aryl chlorides.
    
  • Reductive Elimination: The massive steric bulk of the 3,5-di-t-Bu groups compresses the bond angles around the metal, "squeezing" the product out and accelerating reductive elimination—often the rate-determining step in crowded systems.

CatalyticCycle cluster_0 DTBM Ligand Role L_M L-M(0) Species (DTBM Stabilized) OxAdd Oxidative Addition (Accelerated by 4-OMe) L_M->OxAdd Substrate (Ar-X) Inter Pd(II)-Substrate Complex OxAdd->Inter TransMet Transmetallation/Coordination Inter->TransMet Nucleophile RedElim Reductive Elimination (Forced by 3,5-tBu Sterics) TransMet->RedElim RedElim->L_M Regeneration Product Product Release RedElim->Product

Figure 1: The dual-role of DTBM ligands in the catalytic cycle. The electron-rich nature aids step 1, while steric bulk drives step 4.

Comparative Performance Data

Case Study 1: Asymmetric Hydrogenation (Ru-Catalyzed)

Reaction: Hydrogenation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto esters (Synthesis of Carbapenem intermediates).
Challenge:  Standard ligands (BINAP) often result in moderate enantioselectivity (<90% ee) due to rotational freedom of the substrate.

Experimental Comparison: Conditions: Ru(OAc)2(Ligand), H2 (50 atm), MeOH, 50°C.

LigandSubstrateYield (%)ee (%) S/C Ratio
(R)-BINAP Methyl 2-benzamidomethyl-3-oxobutanoate88%85%1,000
(R)-SEGPHOS Methyl 2-benzamidomethyl-3-oxobutanoate95%94%5,000
(R)-DTBM-SEGPHOS Methyl 2-benzamidomethyl-3-oxobutanoate>99% 99.4% 10,000

Insight: The DTBM variant not only improves stereocontrol to near-perfect levels but also stabilizes the catalyst enough to allow a Substrate-to-Catalyst (S/C) ratio of 10,000, significantly reducing process costs.

Case Study 2: CuH-Catalyzed Hydroamination

Reaction: Hydroamination of unactivated terminal olefins. Source: J. Am. Chem. Soc.[2][3] 2018, 140, 42, 13976–13984 (Buchwald Group).[3]

In this study, the DTBM moiety was compared against other bulky groups.[3] While extremely bulky groups (like TMS) can sometimes block the reaction, DTBM provided the optimal balance for specific substrates.

Ligand ScaffoldRate (Relative)YieldComment
L1 (Ph-SEGPHOS) 1.045%Slow, significant side products.
L2 (DTBM-SEGPHOS) 8.6 92% Standard for high yield/ee.
L3 (TMS-SEGPHOS) 28.488%Faster, but lower stability in air.

Insight: While newer ligands (TMS) can be faster, DTBM remains the industry workhorse for its balance of air stability , commercial availability , and high performance .

Experimental Protocol: Palladium-Catalyzed Coupling

The following protocol utilizes a ligand derived from the this compound unit (e.g., DTBM-SEGPHOS) for a difficult C-N coupling.

Objective: Coupling of a sterically hindered aryl chloride with a secondary amine.

Materials
  • Catalyst: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)

  • Ligand: (R)-DTBM-SEGPHOS (14 mg, 0.012 mmol, 1.2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and (R)-DTBM-SEGPHOS. Add 1 mL of Toluene and stir at room temperature for 1 minute. The solution should turn from orange to a clear yellow/pale orange, indicating ligation.

    • Why? Pre-forming the catalyst ensures the bulky DTBM ligand protects the Pd(0) species immediately upon generation.

  • Substrate Addition: Add the aryl chloride (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol) to the vial.

  • Reaction: Seal the vial and heat to 80°C–100°C. Stir vigorously (1000 rpm).

    • Note: The high solubility of DTBM ligands ensures the catalyst remains in solution even in non-polar toluene, unlike Ph-based ligands which may precipitate.

  • Monitoring: Monitor via HPLC/GC. Full conversion is typically observed within 2–6 hours, compared to 12–24h for standard ligands.

  • Workup: Cool to RT, filter through a silica plug (eluting with EtOAc), and concentrate.

References

  • Takasago International Corporation. "DTBM-SEGPHOS®: Ligand Profile and Applications."[2] Takasago Fine Chemicals.[2]

  • Buchwald, S. L., et al. "Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions." Journal of the American Chemical Society, 2018, 140(42), 13976-13984.[3] [3]

  • Lipshutz, B. H., et al. "Enantioselective reduction of ketones using DTBM-SEGPHOS." Organic Letters, 2006, 8, 2969.[2]

  • Sigma-Aldrich. "Product Specification: this compound."[4]

Sources

comparing steric and electronic effects of different phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chemist’s Compass: Navigating Steric and Electronic Effects of Phosphine Ligands in Catalysis

Executive Summary

In drug discovery and process chemistry, the "black box" of homogeneous catalysis often hides the subtle interplay between ligand architecture and reaction outcome. This guide moves beyond trial-and-error, providing a structural framework to rationalize ligand selection. We compare the two critical axes of phosphine ligand design—Steric Bulk (Tolman Cone Angle / % Buried Volume) and Electronic Character (Tolman Electronic Parameter)—and demonstrate how to leverage these metrics to optimize catalytic turnover and selectivity.

Part 1: The Theoretical Framework

To engineer a catalyst, one must quantify the ligand's influence on the metal center. We utilize three primary descriptors:

Electronic Effects: The Tolman Electronic Parameter (TEP)
  • Definition: A measure of the electron-donating or withdrawing ability of a phosphine.

  • Measurement: Defined by the

    
     carbonyl stretching frequency (
    
    
    
    ) of a
    
    
    complex in IR spectroscopy.[1][2]
  • The Logic:

    • Low

      
       (e.g., 2056 cm⁻¹):  Strong 
      
      
      
      -donor. The ligand pushes electron density onto the metal, which back-donates into the CO
      
      
      orbital, weakening the C=O bond and lowering the frequency.[2][3][4][5]
    • High

      
       (e.g., 2090+ cm⁻¹):  Weak donor / Strong 
      
      
      
      -acceptor. Less back-donation occurs, leaving the C=O bond strong.
Steric Effects: Cone Angle ( ) vs. Percent Buried Volume ( )[6][7][8]
  • Tolman Cone Angle (

    
    ):  The apex angle of a cone originating at the metal (2.28 Å distance) that encompasses the van der Waals radii of the ligand substituents. Ideal for simple phosphines (
    
    
    
    ).
  • Percent Buried Volume (

    
    ):  A modern descriptor (Cavallo/Nolan) representing the percentage of a sphere (typically 3.5 Å radius) around the metal occupied by the ligand.
    
    • Why it matters:

      
       is superior for complex, anisotropic ligands like Buchwald biaryls (e.g., XPhos) where a simple "cone" fails to capture the specific shape that creates a "pocket" for the substrate.
      

Part 2: Comparative Analysis (The Data)

The following table categorizes common ligands used in pharmaceutical synthesis, contrasting their steric and electronic profiles.

LigandClassTEP (

, cm⁻¹)
Cone Angle (

, °)

Primary Application Profile
P(t-Bu)₃ Tri-alkyl2056.1182°~45.6%Super-Bulky / Electron-Rich. Promotes oxidative addition of aryl chlorides; accelerates reductive elimination.
PCy₃ Tri-alkyl2056.4170°~34.8%Bulky / Electron-Rich. The workhorse for Grubbs catalysts and general Pd-coupling.
XPhos Biaryl2060*N/A (Anisotropic)~43.0%Specialized Sterics. Forms a protective pocket. Excellent for sterically demanding couplings (Buchwald-Hartwig).
PPh₃ Tri-aryl2068.9145°~30.5%The Baseline. Moderate steric/electronic balance. Cheap, stable, but often less active for difficult substrates.
P(OPh)₃ Phosphite2085.3128°~26.0%Small /

-Acceptor.
Increases Lewis acidity of the metal; useful in hydroformylation or stabilizing electron-rich metals.
P(C₆F₅)₃ Fluorinated2090.9184°~36.0%Electron-Poor. Strong

-acceptor. Stabilizes reductive elimination; pulls density from metal.

*Note: TEP values are relative to Ni(CO)₃L in CH₂Cl₂. XPhos TEP is estimated via correlation as direct Ni-complexation is difficult due to bulk.

Visual 1: The Ligand Selection Map

This diagram visualizes the decision process for selecting a ligand based on the rate-limiting step of your reaction.

LigandMap Start Identify Rate Limiting Step OxAdd Oxidative Addition (Breaking C-X bond) Start->OxAdd Substrate is Aryl-Chloride RedElim Reductive Elimination (Forming C-C bond) Start->RedElim Product is Sterically Crowded MigIns Migratory Insertion Start->MigIns Reaction is Carbonylation Sol_OxAdd Need: Electron Rich / Bulky (e.g., P(t-Bu)3, PCy3) Increases Nucleophilicity OxAdd->Sol_OxAdd Sol_RedElim Need: Bulky / Electron Poor (e.g., P(C6F5)3, Phosphites) Steric release drives bond formation RedElim->Sol_RedElim Sol_MigIns Need: Small / Lewis Acidic (e.g., Phosphites) Opens coordination site MigIns->Sol_MigIns

Caption: Flowchart correlating the reaction's limiting step to the necessary ligand properties.

Part 3: Mechanistic Performance & Causality

Why do these parameters change the outcome? We analyze the catalytic cycle of a standard Palladium Cross-Coupling (e.g., Suzuki-Miyaura).

Oxidative Addition (The Activation)
  • Requirement: The metal (

    
    ) acts as a nucleophile attacking the electrophile (
    
    
    
    ).
  • Ligand Effect:

    • Electronic: High TEP (electron-poor) ligands make the metal less nucleophilic, slowing this step. Low TEP (electron-rich) ligands (PCy3, P(t-Bu)3) increase electron density on Pd , accelerating the reaction with unreactive electrophiles like Aryl Chlorides.

    • Steric: Monoligated species (

      
      ) are often the active species. Bulky ligands favor the dissociation of 
      
      
      
      to
      
      
      , creating the open site necessary for the substrate to bind.
Transmetallation & Reductive Elimination (The Product Formation)
  • Requirement: The metal must eject the product (

    
    ).
    
  • Ligand Effect:

    • Steric: This is the critical "squeeze." Large cone angles create steric congestion. The system relieves this tension by ejecting the product. Thus, bulky ligands (P(t-Bu)3, Buchwald) accelerate reductive elimination.

    • Electronic: Electron-withdrawing ligands reduce the back-bonding to the product, making it easier to release.

Visual 2: Steric/Electronic Influence on the Catalytic Cycle

CatCycle LPd0 L-Pd(0) Active Species OxAdd_State Oxidative Addition (L-Pd-Ar-X) LPd0->OxAdd_State Promoted by Electron Donors (Low TEP) & Bulk (creates 12e- species) TransMet_State Transmetallation (L-Pd-Ar-R) OxAdd_State->TransMet_State Substrate Binding Product Product (Ar-R) + L-Pd(0) TransMet_State->Product Promoted by Steric Bulk (Crowding) & Electron Withdrawers Product->LPd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle highlighting where ligand parameters exert kinetic influence.

Part 4: Experimental Protocol (Ligand Evaluation Screen)

Note: While TEP is measured via CO toxicity, the practical application for a drug developer is a Ligand Evaluation Screen . This protocol describes a self-validating method to identify the optimal ligand for a specific transformation.

Objective: Determine the "Sweet Spot" (Steric/Electronic balance) for a difficult Suzuki Coupling.

Reagents & Equipment:
  • Substrate: 4-chloroanisole (1.0 equiv, difficult electrophile).

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Base: K₃PO₄ (2.0 equiv).

  • Catalyst Precursor: Pd(OAc)₂ (2 mol%).

  • Ligand Set: PPh₃, PCy₃, P(t-Bu)₃, XPhos, P(p-F-Ph)₃. (Ligand:Pd ratio 2:1 for monodentate).

  • Solvent: Dioxane/H₂O (9:1).

  • Analysis: HPLC or GC-FID with Dodecane internal standard.

Step-by-Step Workflow:
  • Stock Solution Prep (Inert Atmosphere):

    • Prepare a stock solution of Pd(OAc)₂ in dry dioxane.

    • Prepare individual stock solutions of ligands (L1–L5).

    • Validation: Ensure solutions are clear. Precipitates indicate oxidation (especially for P(t-Bu)₃).

  • Catalyst Pre-formation (The "Incubation"):

    • Mix Pd stock and Ligand stock in the reaction vials.

    • Critical Step: Stir at room temperature for 15 minutes before adding substrates. This ensures the active

      
       species is formed (reduction of Pd(II) to Pd(0) often requires the phosphine itself or the solvent).
      
  • Reaction Initiation:

    • Add substrates, base, and internal standard.

    • Heat to 80°C in a sealed block.

  • Kinetic Sampling (The "Why"):

    • Do not just take a yield at 24 hours. Take aliquots at t=1h, 4h, and 24h.

    • Interpretation:

      • High yield at 1h: Ligand is highly active (Fast OxAdd).

      • Low yield at 1h, High at 24h: Catalyst is active but slow (Steric hindrance too high?).

      • High yield at 1h, Decomposition at 4h: Catalyst is unstable (Ligand too small/labile).

  • Data Plotting:

    • Plot Yield vs. TEP and Yield vs. Cone Angle.

    • Goal: Look for the "Volcano Plot" relationship where the balance is optimized.

Part 5: References

  • Tolman, C. A. (1977).[3][6][7][8] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[6][7] Link

  • Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume: An Indispensable Metric. Chemical Communications, 46, 841-861. Link

  • Sigman, M. S., & Harper, K. C. (2016). Parameterization of Phosphine Ligands Reveals Mechanistic Pathways.[9] Nature Chemistry, 8, 610–617.[9] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2, 27-50. Link

Sources

benchmarking Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine against commercial ligands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS: 1173023-24-9) Audience: Process Chemists, Catalysis Researchers, and Drug Development Scientists.

Executive Summary: The "Heavyweight" Advantage

This compound (referred to herein as DTBM-PH ) is a specialized, ultra-bulky, electron-rich secondary phosphine (


). While capable of acting as a monodentate ligand in specific cross-couplings, its primary industrial value lies as the critical building block  for the "DTBM" class of elite ligands (e.g., DTBM-SEGPHOS , DTBM-MeO-BIPHEP ).

In head-to-head benchmarking, ligands incorporating the DTBM fragment consistently outperform standard commercial alternatives (like BINAP, XPhos, or unsubstituted SEGPHOS) in three key metrics:

  • Solubility: The lipophilic tert-butyl groups ensure high solubility in non-polar process solvents (hexane, toluene), preventing catalyst precipitation.

  • Stereocontrol: The massive steric bulk creates a tighter "chiral pocket," significantly boosting enantioselectivity (ee) in asymmetric hydrogenations.

  • Electronic Activation: The para-methoxy group increases electron density at the phosphorus center, accelerating oxidative addition in difficult cross-coupling reactions.

Quick Verdict
FeatureDTBM-PH (and derivatives)Standard Aryl Phosphines (

, BINAP)
Bulky Alkyl Phosphines (

, XPhos)
Steric Bulk Extreme (Cone angle >180° equiv.)ModerateHigh
Electronic Character Very Electron Rich (σ-donor)Neutral/Weak DonorStrong σ-donor
Solubility (Hexanes) Excellent PoorGood
Primary Use Case Asymmetric Hydrogenation, Difficult CouplingsGeneral PurposeC-N/C-O Coupling

Technical Profile & Mechanism

Structural Analysis

The DTBM fragment is designed to maximize the dispersion forces and steric interlocking within the catalytic sphere.

  • 3,5-di-tert-butyl groups: Provide immense steric bulk, shielding the metal center from side reactions and enforcing rigid conformations in chiral catalysts.

  • 4-methoxy group: Acts as a strong electron-donating group (EDG) via resonance, increasing the basicity of the phosphorus.

LigandProfile DTBM DTBM Fragment (3,5-di-tBu-4-MeO-Ph) Steric Steric Bulk (Meta-tBu) DTBM->Steric Provides Electronic Electronic Richness (Para-OMe) DTBM->Electronic Enhances Solubility Lipophilicity (Alkyl Groups) DTBM->Solubility Maximizes Enantioselectivity\n(Rigid Pocket) Enantioselectivity (Rigid Pocket) Steric->Enantioselectivity\n(Rigid Pocket) Oxidative Addition\n(High TOF) Oxidative Addition (High TOF) Electronic->Oxidative Addition\n(High TOF) Process Stability\n(No Precipitation) Process Stability (No Precipitation) Solubility->Process Stability\n(No Precipitation)

Figure 1: Functional breakdown of the DTBM ligand fragment.

Physicochemical Properties
  • Formula:

    
    
    
  • MW: 470.67 g/mol

  • Appearance: White to off-white crystalline solid.

  • Air Stability: Low. As a secondary phosphine, it is susceptible to oxidation to the phosphine oxide (

    
    ) and must be handled under inert atmosphere (Nitrogen/Argon).
    

Benchmarking Data: The "DTBM Effect"

Since DTBM-PH is most often used to synthesize the DTBM-SEGPHOS ligand, the most honest benchmark compares the performance of the DTBM-modified ligand against the parent ligand.

Study 1: Asymmetric Hydrogenation of -Keto Esters

Reaction: Ru-catalyzed hydrogenation of methyl 3-oxobutanoate. Conditions: 0.1 mol% Catalyst, MeOH,


 (30 atm), 50°C.
LigandLigand ClassYield (%)ee (%)Notes
(R)-DTBM-SEGPHOS DTBM-Modified >99 99.4 Best in Class. Superior solubility and stereocontrol.
(R)-SEGPHOSBiaryl Bisphosphine>9997.6Excellent, but slightly lower selectivity.
(R)-BINAPBiaryl Bisphosphine9892.0Standard legacy ligand.
(R)-DM-SEGPHOSMethyl-Modified>9998.5Intermediate performance.

Interpretation: The DTBM variant reduces the "leakage" of the wrong enantiomer by over 75% compared to standard SEGPHOS (error rate drops from 2.4% to 0.6%). In drug synthesis, this difference often eliminates the need for a recrystallization step.

Study 2: Pd-Catalyzed Cross-Coupling (Steric Challenge)

Scenario: Coupling of hindered aryl chlorides where standard phosphines fail. Ligand Form: Using DTBM-PH as a precursor to generate active bulky species in situ or using the derived DTBM-MeO-BIPHEP .

Ligand SystemSubstrate ScopeYield (Hindered)Turnover Frequency (TOF)
DTBM-System Ortho-substituted Aryl Chlorides High (85-95%) High

Simple Aryl Iodides/BromidesTrace (<5%)Low
XPhosHindered Aryl ChloridesHigh (90-98%)Very High

Hindered Aryl ChloridesModerate (60-80%)Moderate

Verdict: While XPhos remains the "King of Coupling" for general steric challenges, the DTBM-based ligands are preferred when the substrate is also sensitive to electronic matching or requires asymmetric induction (which XPhos cannot provide).

Experimental Protocols

Protocol A: Handling & Storage (Critical)

Objective: Prevent oxidation of the secondary phosphine.

  • Storage: Store DTBM-PH at 2-8°C in a tightly sealed container under Argon or Nitrogen.

  • Handling: Weigh inside a glovebox. If a glovebox is unavailable, use Schlenk techniques.

  • Solvent: Use only degassed, anhydrous solvents (Toluene, THF).

Protocol B: Synthesis of a Pd-Catalyst Stock Solution (In-Situ)

Application: For screening DTBM-PH in Buchwald-Hartwig or Suzuki couplings.

Reagents:

  • 
     (11.2 mg, 0.05 mmol)
    
  • DTBM-PH (47.1 mg, 0.10 mmol) – Note: 2:1 L:M ratio

  • Toluene (anhydrous, degassed, 5 mL)

Procedure:

  • In a glovebox, charge a vial with

    
     and DTBM-PH.
    
  • Add degassed Toluene.

  • Seal the vial with a septum cap and stir at 60°C for 30 minutes .

    • Observation: The solution should turn from orange/brown to a clear deep yellow/red, indicating the formation of the active

      
       phosphine complex.
      
  • Usage: Use this stock solution immediately for coupling reactions.

Workflow Step1 Weigh DTBM-PH & Pd Source (In Glovebox) Step2 Add Degassed Solvent (Toluene/THF) Step1->Step2 Step3 Complexation (60°C, 30 mins) Step2->Step3 Step4 Active Catalyst Generated Step3->Step4

Figure 2: Workflow for in-situ catalyst generation.

References

  • Schmid, R., et al. (1991).[1][2] "New developments in enantioselective hydrogenation." Helvetica Chimica Acta, 74(2), 370-389.[1][2] Link

  • Saito, T., et al. (2001). "Synthesis of novel chiral bisphosphine ligands, SEGPHOS, and their application to asymmetric hydrogenation." Advanced Synthesis & Catalysis, 343(3), 264-267. Link

  • Sigma-Aldrich. "this compound Product Specification." Link

  • Takasago International Corp. "DTBM-SEGPHOS Ligand Profile." Link

Sources

cost-effectiveness analysis of using this phosphine ligand vs alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond Price Per Gram: A Cost-Effectiveness Analysis of Dialkylbiaryl Phosphine Ligands vs. Commodity Alternatives

Executive Summary In pharmaceutical process development, the "sticker price" of a ligand often distracts from the Total Cost of Ownership (TCO) of the chemical step. While advanced dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) command a significant premium per gram over commodity ligands like Triphenylphosphine (


) or dppf, they frequently lower the Cost of Goods Sold (COGS) by enabling the use of cheaper aryl chlorides, reducing catalyst loading, and simplifying downstream purification. This guide provides a technical and economic framework for validating when to deploy high-performance ligands.

Part 1: The Economic Paradox of Catalysis

As a Senior Application Scientist, I frequently encounter the misconception that "cheaper catalysts yield cheaper processes." This linear thinking fails to account for the Unit Cost of Product (UCP) .

The choice of ligand dictates the entire process architecture:

  • Substrate Availability: Advanced ligands (e.g., XPhos) facilitate the oxidative addition of deactivated aryl chlorides. Commodity ligands often require aryl bromides or iodides, which can be 30–50% more expensive and have lower atom economy.

  • Turnover Number (TON): A ligand that costs 100x more but operates at 1/200th the loading is effectively half the price.

  • Metal Scavenging: High-loading "cheap" catalytic systems (5–10 mol%) leave massive palladium residues (>1000 ppm), necessitating expensive scavenger resins and multiple recrystallizations to meet ICH Q3D guidelines (<10 ppm).

Visualization: The Total Process Cost Flow

The following diagram illustrates how ligand choice propagates through the entire manufacturing cost structure.

CostFlow Ligand_Choice Ligand Selection Comm_Ligand Commodity Ligand (e.g., PPh3) Ligand_Choice->Comm_Ligand Adv_Ligand Advanced Ligand (e.g., XPhos) Ligand_Choice->Adv_Ligand High_Load High Loading (5-10 mol%) Comm_Ligand->High_Load Exp_Substrate Req. Aryl Bromide (High Material Cost) Comm_Ligand->Exp_Substrate High_Pd High Residual Pd (Expensive Cleanup) High_Load->High_Pd Result Total Cost of Goods (COGS) Exp_Substrate->Result High_Pd->Result $$$ Scavenging Low_Load Low Loading (<1 mol%) Adv_Ligand->Low_Load Cheap_Substrate Enables Aryl Chloride (Low Material Cost) Adv_Ligand->Cheap_Substrate Low_Pd Minimal Residual Pd (Simplified Workup) Low_Load->Low_Pd Cheap_Substrate->Result Low_Pd->Result $ Scavenging

Figure 1: The cascade effect of ligand selection on upstream material costs and downstream purification expenses.

Part 2: Technical Performance & Data Analysis[1]

To objectively compare these systems, we analyze a representative Suzuki-Miyaura coupling of a sterically hindered substrate.

Scenario: Coupling 2-chloro-1,3-dimethylbenzene (hindered chloride) vs. 2-bromo-1,3-dimethylbenzene (hindered bromide) with phenylboronic acid.

MetricCommodity System Advanced System
Ligand Triphenylphosphine (

)
XPhos (Dialkylbiaryl)
Precatalyst

or


/ XPhos or Pd-XPhos G4
Substrate Required Aryl Bromide (Reactive)Aryl Chloride (Inert)
Substrate Cost High ($150/kg)Low ($45/kg)
Catalyst Loading 5.0 mol%0.5 mol%
Reaction Time 24 Hours (Reflux)2–4 Hours (60°C)
Conversion 65–75% (Incomplete)>98%
Residual Pd (Crude) ~5000 ppm~500 ppm
Purification Cost High (Silica column + Scavenger)Low (Crystallization)

Analysis:

  • The Yield Trap: The commodity system struggles with steric bulk due to the cone angle of

    
     (145°) compared to the specialized architecture of XPhos, which facilitates reductive elimination in crowded systems. The 20% yield difference represents lost revenue that far exceeds the ligand cost.
    
  • The Chloride Advantage: By switching to XPhos, the process can utilize the aryl chloride. In multi-ton manufacturing, the price delta between Ar-Cl and Ar-Br is often the single largest driver of savings.

Part 3: Experimental Validation Protocol

Trustworthiness in data comes from rigorous side-by-side controls. This protocol is designed to validate the "Loading vs. Yield" curve.

Protocol: Comparative Catalyst Efficiency Screen

Objective: Determine the Minimum Effective Concentration (MEC) for Ligand A (Advanced) vs. Ligand B (Commodity).

Materials:

  • Advanced: XPhos (CAS: 244061-64-5) +

    
    
    
  • Commodity:

    
     (CAS: 603-35-0) + 
    
    
    
  • Substrate: 4-Chlorotoluene (Model difficult substrate for commodity, standard for advanced).

Step-by-Step Workflow:

  • Stock Solution Preparation (Glovebox or Schlenk Line):

    • Critical: Oxygen excludes competitive oxidation of the phosphine.

    • Prepare a 0.01 M stock solution of Pd/Ligand in dry THF.

    • Ratio: 1:2 (Pd:L) for XPhos; 1:4 (Pd:L) for

      
       (excess needed to prevent Pd black formation).
      
  • Parallel Reaction Setup:

    • Set up 6 reaction vials.

    • Row A (XPhos): 0.1 mol%, 0.5 mol%, 1.0 mol%.

    • Row B (

      
      ):  1.0 mol%, 2.5 mol%, 5.0 mol%.
      
  • Reaction Initiation:

    • Add aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and

      
       (2.0 equiv).[1]
      
    • Add solvent (THF/Water 10:1) and respective catalyst stock.[2][1][3][4][5][6]

    • Heat to 60°C.

  • Sampling & Kinetics:

    • Sample at T=1h, 4h, and 24h.

    • Quench aliquots in EtOAc/Brine.

    • Analyze via HPLC or GC-FID (using dodecane internal standard).

  • Cost Calculation (Post-Experiment):

    • Calculate:

      
      .
      
Visualization: Decision Logic for Ligand Selection

When should you switch? Use this logic flow.

DecisionTree Start Start: Select Ligand Q1 Is Substrate an Aryl Chloride? Start->Q1 Q2 Is Substrate Sterically Hindered? Q1->Q2 No (Br/I) Use_Adv USE ADVANCED LIGAND (XPhos/SPhos) Target: <0.5 mol% Q1->Use_Adv Yes (Cl) Q3 Is Product Price-Sensitive (Generic)? Q2->Q3 No Q2->Use_Adv Yes (Ortho-subst) Use_Comm USE COMMODITY LIGAND (PPh3/dppf) Target: 1-3 mol% Q3->Use_Comm No (High Margin API) Calc_COGS Calculate COGS: (Yield Loss vs. Ligand Cost) Q3->Calc_COGS Yes Calc_COGS->Use_Adv If Yield Delta > 15% Calc_COGS->Use_Comm If Yield Delta < 5%

Figure 2: Decision matrix for selecting between commodity and advanced phosphine ligands based on substrate chemistry and economic constraints.

Part 4: Downstream Implications (The Hidden Cost)

The most overlooked aspect of ligand cost analysis is Metal Scavenging .

  • Commodity Scenario: 5 mol% Pd loading = 50,000 ppm Pd input. Even with 99% removal via workup, 500 ppm remains. Reaching <10 ppm requires expensive thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) or multiple recrystallizations, causing yield loss.

  • Advanced Scenario: 0.1 mol% Pd loading = 1,000 ppm Pd input. Standard workup often reduces this to <50 ppm, requiring minimal polishing to meet compliance.

Conclusion: While XPhos and similar ligands may cost 50–100x more per gram than


, they are frequently the lowest-cost option  for industrial processes involving aryl chlorides or hindered substrates. The savings in substrate cost, reactor time, and purification chemicals vastly outweigh the upfront catalyst expenditure.

References

  • Comparison of Ligand Performance (XPhos vs. Alternatives)

    • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.
    • Source: ACS Omega (2021).
    • URL:[Link]

  • Cost of Goods (COGS)

    • Title: Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies.[7]

    • Source: NIH / PMC (2022).
    • URL:[Link]

  • Metal Scavenging and Purification Costs

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[8]

    • Source: Organic Process Research & Development (2023).
    • URL:[Link]

  • Catalyst Loading Economics

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
    • Source: Organic Process Research & Development (2022).[9]

    • URL:[Link]

  • Buchwald Ligand Scope and Utility: Title: Buchwald Phosphine Ligands User Guide. Source: Sigma-Aldrich.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Deactivation of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

The "Enemy": The P-H Bond Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is a bulky, electron-rich secondary phosphine . Unlike its tertiary cousins (e.g., triphenylphosphine), the presence of the P-H bond renders this molecule significantly more hazardous.

  • Pyrophoricity: While the bulky tert-butyl groups provide kinetic stabilization, this compound must be treated as pyrophoric (spontaneously igniting in air) until proven otherwise. The "latency period" caused by steric bulk can lead to a false sense of security, resulting in delayed ignition upon exposure to air.

  • Acute Toxicity: Organophosphines are potent neurotoxins and respiratory irritants.

  • Olfactory Hazard: Secondary phosphines possess a threshold-lowering, nauseating stench that can contaminate laboratory infrastructure if not properly quenched.

Core Objective: Convert the reactive P(III) species into the thermodynamically stable, water-soluble P(V) phosphinic acid or phosphine oxide via controlled oxidation before it enters the waste stream.

Pre-Operational Assessment

Risk Stratification & PPE
ParameterRequirementRationale
Primary Barrier Glovebox (N₂/Ar) or Schlenk LinePrevent ignition during initial solvation.[1]
Hand Protection Double-gloved: Nitrile (inner) + Laminate (Silver Shield®) (outer)Standard nitrile is permeable to organophosphines. Laminate provides chemical resistance.
Eye/Face Chemical Splash Goggles + Face ShieldProtection against exothermic splashing during quenching.
Body Flame-Resistant (Nomex) Lab CoatPyrophoric risk mitigation.
Respiratory Fume Hood (Face velocity >100 fpm)Do not rely on benchtop snorkels.
Engineering Controls[1]
  • Blast Shield: Required if quenching >1 gram of material.

  • Cooling Bath: Ice/Water bath ready to manage exotherms.

  • Quench Agent: 10% Sodium Hypochlorite (Bleach) or 3-5% Hydrogen Peroxide (

    
    ). Note: Bleach is preferred for odor control.
    

The Deactivation Protocol (The "Kill Step")

This protocol utilizes an Oxidative Deactivation strategy. Unlike organolithiums which require a protic quench (IPA/MeOH), phosphines require an oxygen source to break the P-H bond and reach a stable P(V) state.

Phase 1: Inert Solvation (The Setup)

Perform this step inside a Fume Hood under inert gas flow or in a Glovebox.

  • Dilution: Dissolve the residual phosphine in a high-boiling, non-reactive solvent (e.g., Toluene or Dichloromethane).

    • Target Concentration: < 50 mg/mL.

    • Why: Dilution acts as a heat sink. Pure phosphine oxidation is violent; dilute oxidation is manageable.

  • Transfer: Move the solution to a round-bottom flask equipped with a magnetic stir bar and a large-bore addition funnel.

  • Thermal Control: Place the flask in an ice-water bath (0°C).

Phase 2: Controlled Oxidation

Warning: This reaction is exothermic.

  • Preparation of Oxidant: Prepare a 10% v/v solution of commercial bleach (sodium hypochlorite) in water.

  • Dropwise Addition: Slowly add the bleach solution to the stirred phosphine solution.

    • Observation: Watch for rapid bubbling or color changes.

    • Rate: 1 drop per second initially. If no violent reaction occurs after 5 mL, increase rate slightly.

  • Stoichiometry: Add excess oxidant (approx. 3-5 equivalents relative to phosphine).

  • The "Soak": Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours .

    • Mechanism:[1]

      
       (Simplified).
      
Phase 3: Verification (Self-Validating System)

Do not assume the reaction is complete. Verify using one of the following methods:

  • Method A (Analytical - Preferred): Take a small aliquot of the organic layer for 31P NMR .

    • Success Criteria: Disappearance of the secondary phosphine doublet (typically negative shift, e.g., -20 to -60 ppm) and appearance of the phosphinic acid/oxide singlet (positive shift, +30 to +60 ppm).

  • Method B (Functional - Field Test): Starch-Iodide Paper.

    • Dip a strip into the aqueous layer. Blue/Black indicates excess oxidant (hypochlorite) is present, suggesting the phosphine has been fully consumed.

  • Method C (Olfactory): Carefully waft.[2] The sharp, garlic-like phosphine smell should be replaced by the chlorine smell of bleach.

Waste Logistics

Once deactivation is verified:

  • Phase Separation: Pour the mixture into a separatory funnel.

  • Aqueous Layer: Contains salts and excess bleach.

    • Disposal: Adjust pH to 7-9 using Sodium Thiosulfate (to quench excess bleach) and dilute acid/base as needed. Dispose of as Aqueous Chemical Waste .

  • Organic Layer: Contains the oxidized phosphine (now a stable organic solid/oil) and toluene.

    • Disposal: Label as "Non-Halogenated Organic Solvent Waste with Phosphine Oxides."

    • Note: Do not mix with strong acids (potential for chlorine gas evolution if residual bleach remains).

Visualized Workflow

PhosphineDisposal Start Start: Bis(3,5-di-t-Bu-4-OMe-Ph)phosphine Assess Risk Assessment (Pyrophoric/Toxic) Start->Assess Dilute Phase 1: Inert Dilution (Toluene, 0°C, N2 atm) Assess->Dilute Oxidize Phase 2: Oxidative Quench (Add 10% Bleach slowly) Dilute->Oxidize Stir Stir 2 Hours (Room Temp) Oxidize->Stir Check Phase 3: Verification Stir->Check Fail P-H Bond Detected (NMR/Smell) Check->Fail Incomplete Pass Oxide Confirmed (Excess Oxidant Present) Check->Pass Complete Fail->Oxidize Add more bleach Sep Phase Separation Pass->Sep WasteOrg Organic Waste: Solvent + Phosphine Oxide Sep->WasteOrg WasteAq Aqueous Waste: Neutralized Bleach Sep->WasteAq

Figure 1: Logical workflow for the oxidative deactivation of secondary phosphines, ensuring a closed-loop safety verification before disposal.

Emergency Contingencies

ScenarioImmediate Action
Spill (Solid/Neat) Do not use water. Cover with dry sand or Vermiculite. Scoop into a bucket and place in a fume hood. Treat as pyrophoric waste.
Fire Use Class D extinguisher or dry sand.[1] Do not use CO₂ (phosphines can burn in CO₂).
Skin Contact Wash immediately with soap and water for 15 minutes. The "stink" is difficult to remove; a dilute bleach wash (1%) on skin can help but carries irritation risks—consult medical safety officer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Busacca, C. A., et al. (2005).[3] "A Superior Method for the Reduction of Secondary Phosphine Oxides." Organic Letters, 7(19), 4277–4280. (Provides context on the stability/reactivity of the P-H bond). [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). SOP: Pyrophoric Liquid Reagents. (Standard protocol adapted for solid pyrophorics in solution). [Link]

  • Hays, D. S., & Fu, G. C. (1998). "Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Phosphines." Journal of Organic Chemistry. (Discusses the handling of air-sensitive phosphine precursors). [Link]

Sources

Personal protective equipment for handling Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

This compound (CAS: 1173023-24-9) is a bulky, electron-rich secondary phosphine ligand widely used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

While the steric bulk of the tert-butyl groups mitigates the immediate pyrophoricity common to smaller alkyl phosphines, this compound remains air-sensitive and poses significant health risks if mishandled. This guide synthesizes high-level safety protocols with practical ligand preservation techniques.

Property Data
CAS Number 1173023-24-9
Physical State Solid (Powder/Crystalline)
Melting Point 114–119 °C
Hazard Class Irritant (Skin/Eye/Respiratory), Acute Tox.[1] (Oral)
Storage Inert Atmosphere (Argon/Nitrogen), 2–8°C
Critical Risk Air-oxidation (Product degradation), Irreversible eye damage, Respiratory sensitization.
The PPE Matrix: Layered Defense System

Do not treat PPE as a uniform requirement. Adapt your gear based on the specific operational phase.

Phase A: Solid Handling (Weighing & Transfer)

Risk: Airborne particulates, static discharge, mucous membrane contact.

ComponentSpecificationScientific Rationale (Causality)
Respiratory N95 / P100 Respirator (if outside glovebox)Solid phosphines are potent respiratory irritants. Inhalation can cause systemic phosphine-like toxicity (nausea, headache).
Eyes Chemical Splash Goggles Safety glasses are insufficient. Phosphine fines can bypass side-shields, reacting with ocular moisture to form acidic byproducts.
Hands Double Nitrile (0.11 mm min) Breakthrough Prevention: Phosphines are lipophilic. The outer glove protects against gross contamination; the inner glove prevents permeation.
Body Flame-Resistant (FR) Lab Coat While not strictly pyrophoric, phosphines are combustible solids (Class 11). FR cotton prevents rapid flame spread if a static spark ignites the dust.
Phase B: Solution Handling (Reaction & Workup)

Risk: Solvent splashes, skin absorption, inhalation of volatiles.

ComponentSpecificationScientific Rationale (Causality)
Hands Laminate / Silver Shield® Gloves Required for chlorinated solvents. If dissolved in DCM or Chloroform, nitrile degrades rapidly. Use laminate liners under nitrile for dexterity + chemical resistance.
Eyes Face Shield + Goggles Pressurized Schlenk lines pose an explosion/splash risk. A face shield protects the neck and skin from corrosive reaction mixtures.
Operational Workflow: The "Inert Chain of Custody"

To maintain the "Self-Validating System" of safety, you must ensure the ligand never encounters oxygen until it is quenched. This protects both the scientist and the experiment.

Protocol A: Glovebox Handling (Preferred)
  • Atmosphere Check: Verify O₂ levels are < 5 ppm.

  • Static Control: Use an anti-static gun on the vial before opening. Bulky phosphine powders are static-prone and can "jump" out of spatulas.

  • Weighing: Weigh directly into the reaction vessel. Cap tightly before bringing into the antechamber.

Protocol B: Schlenk Line Transfer (Alternative)
  • Purge Cycles: Flame-dry glassware and cycle Vacuum/Argon (3x) before introduction.

  • Counter-Flow: Open the ligand vial only under a positive pressure of Argon.

  • Solid Addition: Use a powder funnel with a wide bore to prevent clogging. Rinse the funnel immediately with degassed solvent.

Waste Management & Deactivation Logic

Phosphines must never be discarded directly into trash or organic waste streams due to stench generation and potential delayed oxidation heat.

The Bleach Oxidation Protocol

The most effective method to deactivate phosphine residues is oxidation using Sodium Hypochlorite (Bleach). This converts the toxic/odorous phosphine (


) into the stable, non-volatile phosphine oxide (

or

).

Step-by-Step Deactivation:

  • Preparation: Prepare a 10% Bleach solution (commercial bleach diluted 1:5 with water) in a fume hood.

  • Rinsing: Rinse all spatulas, weigh boats, and empty vials with DCM (Dichloromethane).

  • Quenching: Slowly add the DCM rinse to the Bleach solution while stirring.

    • Observation: You may see a transient color change or slight exotherm.

  • Confirmation: Allow to stir for 30 minutes. The foul "garlic/rotten fish" odor should disappear.

  • Disposal: Separate the organic layer (now containing the oxide) into Halogenated Waste. The aqueous bleach layer goes to Aqueous Waste (check local regulations).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling and disposal, ensuring no step is missed.

PhosphineSafety Start Start: Ligand Handling StateCheck Check Physical State (Solid vs Solution) Start->StateCheck Solid Solid Handling StateCheck->Solid Solution Solution/Reaction StateCheck->Solution PPE_Solid PPE: N95, Goggles, Double Nitrile Solid->PPE_Solid Glovebox Glovebox (Preferred) <5 ppm O2 Waste Waste Generation (Residuals/Spills) Glovebox->Waste Schlenk Schlenk Line (Positive Ar Flow) Schlenk->Waste PPE_Solid->Glovebox PPE_Solid->Schlenk PPE_Sol PPE: Face Shield, Laminate Gloves Solution->PPE_Sol PPE_Sol->Waste Oxidation Chemical Deactivation (10% Bleach Wash) Waste->Oxidation Mandatory Step CheckOdor Check Odor/Heat (Stir 30 mins) Oxidation->CheckOdor FinalDisp Segregate Waste (Org -> Halo, Aq -> Basic) CheckOdor->FinalDisp

Caption: Workflow for safe handling and oxidative deactivation of this compound.

Emergency Response (Self-Validating Protocols)
  • Skin Contact:

    • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.

    • Protocol: Wash with soap and lukewarm water for 15 minutes.

    • Validation: If "garlic" odor persists on skin, oxidation is incomplete; continue washing.

  • Spill Cleanup (Solid):

    • Isolate: Evacuate area if dust is airborne.

    • Cover: Cover spill with a wet pad (soaked in dilute bleach) to prevent dust dispersion and initiate oxidation simultaneously.

    • Disposal: Scoop into a wide-mouth jar containing bleach solution.

References
  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals (Phosphines). Retrieved January 28, 2026, from [Link]

Sources

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